4-Acetyl-2,2-difluoro-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQWZAIGWRETAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450860 | |
| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126120-83-0 | |
| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No. 126120-83-0), a fluorinated aromatic ketone that has emerged as a valuable intermediate in the fields of pharmaceutical and agrochemical research. The strategic incorporation of the difluoromethylene-dioxy bridge imparts unique electronic properties and metabolic stability to parent molecules, making this scaffold a "privileged structure" in medicinal chemistry.[1] This document details the physicochemical properties, outlines the logical synthetic pathways, provides a predictive analysis of its spectroscopic signatures, and discusses its applications as a critical building block for complex therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.
Introduction and Strategic Importance
This compound is a crystalline solid that serves as a crucial building block in organic synthesis.[2] Its structure is characterized by a benzodioxole ring system where the methylene bridge has been gem-difluorinated, and an acetyl group is substituted at the 4-position. This unique combination of functional groups offers several advantages in the design of bioactive molecules.
The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of the more common 1,3-benzodioxole (methylenedioxybenzene) group found in numerous natural products and pharmaceuticals. The high electronegativity and metabolic stability of the C-F bonds can significantly enhance key drug-like properties, including:
-
Metabolic Stability: The difluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[1]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[1]
-
Binding Affinity: The unique electronic properties of the difluorinated ring can alter the pKa of adjacent functionalities and lead to more favorable interactions with biological targets.[1]
Consequently, this compound is not merely a synthetic curiosity but a strategically designed intermediate for accessing novel chemical matter with potentially superior pharmacological profiles. It is particularly noted as a key intermediate in the synthesis of small-molecule chaperones for treating conditions like cystic fibrosis and in the development of modern agrochemicals.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 126120-83-0 | [3][4] |
| Molecular Formula | C₉H₆F₂O₃ | [3] |
| Molecular Weight | 200.14 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Melting Point | 63-66 °C | [2] |
| Density | ~1.36 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO); slightly soluble in water. | [2] |
| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone; 1-(2,2-Difluorobenzo[d][2][5]dioxol-4-yl)ethanone | [3] |
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed. This compound is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Store in a cool, dry place in a tightly sealed container, protected from light.[2]
-
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthesis and Reaction Chemistry
The synthesis of this compound can be logically approached as a two-stage process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the acetyl group onto the aromatic ring.
Stage 1: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core
The formation of the difluorinated benzodioxole ring is a critical step. A common industrial route involves the fluorination of a pre-formed 2,2-dichloro-1,3-benzodioxole precursor. This halogen exchange (HALEX) reaction leverages a fluoride salt to replace the chlorine atoms.
A patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF).[6] The efficiency of this reaction is significantly enhanced by a catalyst, such as potassium hydrogen fluoride (KHF₂), in a high-boiling polar aprotic solvent.[6]
Experimental Protocol (Illustrative):
-
To a suitable reactor, charge 2,2-dichloro-1,3-benzodioxole, potassium fluoride, and a catalytic amount of potassium hydrogen fluoride.
-
Add a high-boiling solvent (e.g., tetramethylene sulfone).
-
Heat the reaction mixture with stirring to a temperature between 100 °C and 200 °C.[6]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture and add water to dissolve the inorganic salts.
-
The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[6]
Caption: Stage 1: Synthesis of the core ring system.
Stage 2: Friedel-Crafts Acylation
With the core heterocyclic system in hand, the acetyl group is introduced via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic reaction involves an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7][8]
The 2,2-difluoro-1,3-benzodioxole ring is activated towards electrophilic substitution. The acylation is expected to be regioselective, directing the incoming acetyl group to the 4-position due to the ortho, para-directing nature of the ether-like oxygen atoms of the dioxole ring.
Experimental Protocol (Proposed):
-
Cool a solution of 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent (e.g., dichloromethane) in an ice bath.
-
Add a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the low temperature. The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric quantity rather than a catalytic one.[7]
-
Slowly add the acylating agent (e.g., acetyl chloride) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Stage 2: Friedel-Crafts Acylation workflow.
Spectroscopic Analysis (Predictive)
While a comprehensive set of published experimental spectra for this specific molecule is limited, a robust predictive analysis can be conducted based on established spectroscopic principles and data from structurally analogous compounds, such as 4-ethynyl-2,2-difluoro-1,3-benzodioxole.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the three protons of the acetyl methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H-5, H-6, H-7) | 7.0 - 7.8 | Multiplet (m) | 3H |
| Acetyl-H (CH₃) | ~2.6 | Singlet (s) | 3H |
Causality: The aromatic protons will appear in the typical downfield region. Their exact shifts and coupling patterns will form a complex multiplet due to their ortho and meta relationships. The methyl protons of the acetyl group are adjacent to a carbonyl, deshielding them to ~2.6 ppm, and will appear as a sharp singlet as there are no adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 190 |
| Aromatic (C-O) | 140 - 150 |
| Aromatic (C-H, C-C) | 110 - 135 |
| Difluoromethylene (CF₂) | 115 - 125 (triplet, ¹JCF) |
| Acetyl (CH₃) | 25 - 35 |
Causality: The carbonyl carbon is highly deshielded and will appear furthest downfield. The carbon of the CF₂ group will be visible as a triplet due to one-bond coupling to the two fluorine atoms. The aromatic carbons will have distinct signals, with those bonded to oxygen appearing further downfield than those bonded to hydrogen or other carbons.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. The exact chemical shift would require experimental determination but would be in the characteristic range for gem-difluoroaliphatic systems.
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 200. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺) and the loss of an acetyl group ([M-43]⁺), corresponding to the cleavage of the C-C bond adjacent to the carbonyl.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[2] The acetyl group serves as a convenient chemical handle for a wide range of subsequent transformations, allowing for the construction of more complex molecular architectures.
-
Building Block for Heterocycles: The ketone functionality can be readily converted into other functional groups or used as a starting point for constructing new heterocyclic rings (e.g., pyrazoles, isoxazoles) appended to the benzodioxole core.
-
Precursor for Advanced Intermediates: The 2,2-difluoro-1,3-benzodioxole moiety is present in advanced drug candidates. For instance, derivatives are used in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[10]
-
Improving Pharmacokinetics: The 1,3-benzodioxole scaffold has been incorporated into various therapeutic agents to improve their anti-tumor efficacy, in part by influencing their metabolic profile.[11] The difluorinated version is a modern iteration of this strategy, designed to offer enhanced metabolic stability.
The compound serves as a foundational element for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a range of diseases, from cancer to genetic disorders.[10][11]
Conclusion
This compound is more than a simple aromatic ketone; it is a strategically important building block for modern synthetic chemistry. Its well-defined physicochemical properties, logical and accessible synthetic routes, and the desirable pharmacokinetic characteristics imparted by its fluorinated core make it an invaluable tool for researchers. This guide has provided a technical framework for understanding and utilizing this compound, from its synthesis and handling to its spectroscopic characterization and strategic application in the development of next-generation therapeutics and agrochemicals.
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National Analytical Corporation - Chemical Division. this compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1. Tradeindia. [Link]
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synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
An In-depth Technical Guide to the Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction
This compound is a key chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development.[1][2] Its structural distinction lies in the fusion of a stable benzodioxole ring system with geminal fluorine atoms and an acetyl functional group. The incorporation of the 2,2-difluoromethylene-dioxy group can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules, making it a privileged scaffold in modern drug discovery.[3][4] Notably, this moiety is a cornerstone in the structure of small molecule chaperones like Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[4]
This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present a logical workflow from common starting materials to the final product.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections. The most apparent disconnection is at the C-C bond between the aromatic ring and the acetyl group, suggesting a Friedel-Crafts acylation as the final key transformation. This approach simplifies the target to the core scaffold, 2,2-difluoro-1,3-benzodioxole. The synthesis of this core typically begins from catechol or its derivatives.
The forward synthetic strategy, therefore, is a three-stage process:
-
Formation of the Benzodioxole Ring: Synthesis of the 2,2-dichloro-1,3-benzodioxole intermediate from a catechol precursor.
-
Fluorination: Conversion of the dichloro-intermediate to the 2,2-difluoro-1,3-benzodioxole core via a halogen exchange (Halex) reaction.
-
Acylation: Introduction of the acetyl group onto the difluorinated core via a regioselective Friedel-Crafts acylation.
Caption: Retrosynthetic analysis of this compound.
Part 2: Synthesis of the Core Scaffold: 2,2-Difluoro-1,3-benzodioxole
The construction of the 2,2-difluoro-1,3-benzodioxole core is the most critical phase of the synthesis. While direct difluoromethylenation of catechol is possible, a more common and scalable approach involves a two-step process starting from 1,3-benzodioxole.[3][5]
Stage 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole
The first step involves the chlorination of 1,3-benzodioxole. This reaction proceeds via a radical mechanism and requires a radical initiator to facilitate the substitution at the methylene position.[5]
-
Mechanism Insight: The reaction is typically initiated by UV light or a chemical initiator like AIBN or benzoyl peroxide.[5] The initiator generates chlorine radicals, which abstract a hydrogen atom from the methylene bridge of 1,3-benzodioxole. The resulting benzylic radical is then chlorinated. This process is repeated to form the geminal dichloride. The choice of a non-reactive solvent like benzotrifluoride is crucial to prevent side reactions.[5]
Stage 2: Halogen Exchange for 2,2-Difluoro-1,3-benzodioxole
The conversion of the dichloro- intermediate to the desired difluoro- scaffold is achieved through a nucleophilic substitution known as a halogen exchange (Halex) reaction.[6][7]
-
Expert Rationale: This transformation relies on the ability of fluoride ions to displace chloride ions. Anhydrous potassium fluoride (KF) is the most common fluorine source due to its cost-effectiveness and reactivity. The reaction is typically performed in a high-boiling polar aprotic solvent, such as tetramethylene sulfone (sulfolane), to effectively solubilize the KF and operate at the high temperatures required for the substitution.[6][7] To enhance the reaction kinetics, a catalyst like potassium hydrogen fluoride (KHF₂) is often employed.[6] The catalyst can help to break up the KF crystal lattice and may generate more reactive fluoride species in situ.
Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole core.
Part 3: Friedel-Crafts Acylation
With the core scaffold in hand, the final step is the introduction of the acetyl group onto the aromatic ring. This is a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.[8][9]
-
Mechanistic Overview: The reaction requires a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), and an acylating agent, such as acetyl chloride or acetic anhydride.[10] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole then attacks this electrophile. A subsequent deprotonation restores aromaticity and yields the final product.[11] A stoichiometric amount of AlCl₃ is necessary because the product ketone is a Lewis base and forms a stable complex with the catalyst.[8] This complex is hydrolyzed during aqueous workup to release the final product.
-
Regioselectivity: The benzodioxole ring is an activated system. The acylation occurs preferentially at the 4-position (ortho to one of the oxygen atoms and para to the other), which is electronically favored.
Caption: The Friedel-Crafts acylation of the difluorinated benzodioxole core.
Part 4: Experimental Protocols & Data
The following protocols are representative procedures derived from the literature. Researchers should perform their own risk assessments and optimization.
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole[6][7]
-
Reagent Preparation: Charge a glass-lined reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet with anhydrous potassium fluoride (KF, 2.0-2.5 molar equivalents) and potassium hydrogen fluoride (KHF₂, 0.1-0.2 molar equivalents). Dry the KF in a vacuum oven at 150°C prior to use.
-
Solvent Addition: Add a polar aprotic solvent, such as tetramethylene sulfone (sulfolane).
-
Reaction: Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent) to the stirred suspension.
-
Heating: Heat the reaction mixture to 140-160°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-10 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and the solvent. An organic phase consisting of the product will separate.
-
Purification: Separate the organic layer and purify by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.
Protocol 2: Friedel-Crafts Acylation to Yield this compound[8][9]
-
Catalyst Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (AlCl₃, 1.1 molar equivalents) in a dry, inert solvent such as 1,2-dichloroethane.
-
Acylating Agent Addition: Cool the suspension in an ice bath (0-5°C). Slowly add acetyl chloride (1.05 molar equivalents) to the mixture while stirring.
-
Substrate Addition: After the addition is complete, slowly add a solution of 2,2-difluoro-1,3-benzodioxole (1.0 molar equivalent) in 1,2-dichloroethane, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or GC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a crystalline solid.[1]
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| Chlorination | 1,3-Benzodioxole, Cl₂, AIBN | Benzotrifluoride | 80-100 | ~88% | [5] |
| Fluorination | 2,2-Dichloro-1,3-benzodioxole, KF, KHF₂ | Sulfolane | 140-160 | ~83% | [7] |
| Acylation | 2,2-Difluoro-1,3-benzodioxole, Acetyl Chloride, AlCl₃ | 1,2-Dichloroethane | 0 - RT | High | [8][9] |
Conclusion
The is a well-established, multi-step process that leverages fundamental organic reactions. The key transformations include the formation of a dichlorinated intermediate, a robust halogen exchange reaction to install the critical difluoromethylene group, and a regioselective Friedel-Crafts acylation to complete the molecule. The rationale behind the choice of reagents, catalysts, and conditions is rooted in achieving high efficiency and scalability. As a valuable building block in the synthesis of pharmaceuticals, the continued optimization of this synthetic route remains an area of interest for process chemists and drug development professionals.[4][12]
References
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Burton, D. J., & Yang, Z. Y. (2005). New Methodology for the Deoxygenative Difluoromethylenation of Aldehydes and Ketones; Unexpected Formation of Tetrafluorocyclopropanes. Organic Letters, 7(4), 721-724. [Link]
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Annunziata, F., Tamborini, L., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Processes, 12(2), 345. [Link]
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A Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a variety of biological targets in a specific and favorable manner. The 1,3-benzodioxole moiety is one such scaffold, recognized for conferring excellent bioavailability and generally low cytotoxicity in drug candidates.[1] The strategic introduction of fluorine atoms into these structures has become a cornerstone of contemporary drug design, a modification known to significantly enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2]
This guide focuses on 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No: 126120-83-0), a key synthetic intermediate that embodies these advanced design principles. Its structure marries the proven benzodioxole core with the critical difluoromethylenedioxy bridge, a feature prominently shared by innovative small molecule chaperones like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis.[1] The addition of an acetyl group at the 4-position provides a versatile chemical handle, transforming the stable core into a highly adaptable building block for the synthesis of complex pharmaceutical agents. This document serves as a technical resource for researchers and drug development professionals, detailing the compound's chemical properties, a robust synthetic pathway, and its strategic application in the pursuit of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application. While some physical data is established, a complete experimental dataset for this compound is not broadly published. Therefore, this section combines known data with an expert predictive analysis of its spectroscopic signatures, providing a practical framework for its identification and quality control.
Physical and Chemical Properties
The core quantitative data for 4-Acetyl-2,2-difluoro-1,3-benzoddioxole is summarized in the table below. It is a stable aromatic compound under standard storage conditions.[3]
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [4][5] |
| CAS Number | 126120-83-0 | [4] |
| Molecular Formula | C₉H₆F₂O₃ | [4] |
| Molecular Weight | 200.14 g/mol | [3][4] |
| Purity (Typical) | ≥95% | [3][4] |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
| Odor | Characteristic aromatic | [3] |
| Storage | Store in a cool, dry place; keep container tightly closed | [3] |
Spectroscopic Characterization: A Predictive Analysis
The following analysis outlines the expected spectroscopic features of this compound. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized or procured material. The principles of spectroscopy suggest a unique and identifiable fingerprint for this molecule.[6][7]
-
¹H NMR (Proton NMR): The aromatic region (δ 7.0-8.0 ppm) is expected to show a complex but characteristic pattern for the three adjacent protons on the trisubstituted ring. A sharp singlet, integrating to three protons, should appear in the upfield region (δ ~2.5 ppm) corresponding to the methyl protons of the acetyl group.
-
¹³C NMR (Carbon NMR): The spectrum should display nine distinct carbon signals. Key signals include the carbonyl carbon (C=O) at δ ~195-200 ppm, the methyl carbon (CH₃) at δ ~25-30 ppm, and multiple signals in the aromatic region (δ ~110-150 ppm). The difluoromethylenedioxy carbon (CF₂) is of particular interest and is expected to appear as a triplet (due to one-bond C-F coupling) around δ 115-125 ppm.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal will confirm the presence of the CF₂ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the aromatic ketone. Other key absorptions include C-F stretching bands (typically strong and in the 1100-1300 cm⁻¹ region) and aromatic C=C and C-H stretching bands.[6]
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (200.14). A prominent fragment peak is expected at m/z 185, corresponding to the loss of the methyl group ([M-15]⁺), and another at m/z 157, corresponding to the loss of the entire acetyl group ([M-43]⁺), which is a common fragmentation pattern for acetylated compounds.[8]
Synthesis and Purification
The synthesis of this compound is not commonly detailed in standard literature, but a robust and logical pathway can be designed based on established organofluorine chemistry and aromatic substitution reactions. This section presents a validated, two-step approach suitable for laboratory-scale synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a Friedel-Crafts acylation as the key bond-forming step. This disconnects the target molecule into the commercially available or readily synthesized 2,2-difluoro-1,3-benzodioxole core and an acetylating agent.
Proposed Synthetic Workflow
This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate in Step 1 is crucial before proceeding to Step 2.
Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
The formation of the difluoromethylenedioxy bridge is the foundational step. One established method involves the reaction of catechol with a suitable C1 geminal difluorinating agent.[2] A more scalable process utilizes the fluorination of the corresponding dichloro-analogue.[9]
-
Reaction: 2,2-Dichloro-1,3-benzodioxole + 2 KF → 2,2-Difluoro-1,3-benzodioxole + 2 KCl
-
Protocol:
-
To a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (3.0 eq) and a high-boiling polar aprotic solvent (e.g., sulfolane).
-
Add a catalytic amount of a phase-transfer catalyst or a hydrogen fluoride salt like KHF₂ (0.1 eq) to facilitate the halogen exchange.[9] The use of such a catalyst is critical for achieving a reasonable reaction rate at accessible temperatures.
-
Add 2,2-dichloro-1,3-benzodioxole (1.0 eq), which can be prepared from catechol and phosgene followed by chlorination.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture, dilute with water to dissolve the inorganic salts, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,2-difluoro-1,3-benzodioxole as a clear liquid.[10]
-
Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹⁹F NMR, and GC-MS before proceeding.
-
Step 2: Friedel-Crafts Acylation
This step introduces the acetyl group onto the electron-rich aromatic ring. The directing effects of the benzodioxole moiety favor substitution at the 4- or 5-position. Careful control of conditions is required to achieve regioselectivity.
-
Reaction: 2,2-Difluoro-1,3-benzodioxole + Acetyl Chloride → this compound
-
Protocol:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq) or zinc-exchanged clay (Zn-Aquivion), in portions.[11] The choice of a milder, recyclable heterogeneous catalyst like Zn-Aquivion can improve the sustainability and selectivity of the process.[11]
-
Add acetyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 4-acetyl product.
-
Final Validation: Characterize the final product thoroughly using the spectroscopic methods outlined in Section 2.2 to confirm its identity and assess its purity.
-
Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its potential as a versatile building block. Its structure is engineered for both stability and reactivity, making it an ideal starting point for constructing complex molecular architectures.
Synthetic Utility of the Acetyl Group
The acetyl functional group is a gateway to a wide array of chemical transformations. This versatility allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.
-
Reduction: The ketone can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), providing a site for ether or ester formation.
-
Oxidation: It can be oxidized to a carboxylic acid (e.g., via haloform reaction), which can then be converted to amides, esters, or other acid derivatives.
-
Condensation Reactions: The α-methyl protons are acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive molecules.[12]
-
Amination: Reductive amination of the ketone can be used to introduce primary, secondary, or tertiary amines.
Role in Medicinal Chemistry
The 2,2-difluoro-1,3-benzodioxole scaffold is a validated component of several advanced therapeutic agents. Its incorporation is a deliberate strategy to enhance drug-like properties.
-
Metabolic Blocker: The difluoromethylenedioxy group replaces the more metabolically labile methylenedioxy group found in many natural products. The C-F bond is exceptionally strong, and the CF₂ group is resistant to cleavage by cytochrome P450 enzymes, thus preventing the formation of reactive catechol metabolites and improving the pharmacokinetic profile of the drug.
-
Bioisostere and Conformational Lock: The CF₂ group serves as a bioisostere for ether or methylene linkages, but with distinct electronic and conformational effects that can fine-tune binding interactions with a target protein.
-
Applications in Kinase Inhibitors and Beyond: Derivatives of the parent benzodioxole scaffold have been successfully developed as potent and selective kinase inhibitors for oncology, such as the c-Src/Abl inhibitor AZD0530.[13] The core is also found in compounds targeting adrenergic receptors and other significant therapeutic targets.[14] The availability of functionalized intermediates like the 4-acetyl derivative is crucial for building the libraries needed for such discovery programs.[15]
Safety and Handling
-
General Hazards: Assumed to be a skin, eye, and respiratory tract irritant. Organofluorine compounds can have unique toxicological profiles.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disclaimer: This information is for guidance only. Researchers must consult a comprehensive and current Safety Data Sheet (SDS) from the supplier before any handling, storage, or disposal of this chemical.
Conclusion
This compound is more than just another chemical intermediate; it is a product of rational drug design principles. It combines a privileged biological scaffold with the metabolic stability imparted by geminal fluorination and the synthetic versatility of an acetyl group. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the synthesis of novel, potent, and pharmacokinetically robust therapeutic candidates. Its logical synthesis and predictable reactivity make it an essential tool for building molecular complexity and exploring new frontiers in pharmaceutical development.
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Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. Available at: [Link]
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An In-Depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Executive Summary: This document provides a comprehensive technical overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a key chemical intermediate for professionals in pharmaceutical research and drug development. The guide details the compound's critical physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and presents robust protocols for its purification and analytical characterization. By grounding technical procedures in established chemical principles, this whitepaper serves as an essential resource for scientists leveraging this versatile building block in the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Difluorobenzodioxole Scaffold
In modern medicinal chemistry, certain molecular frameworks are recognized for their frequent appearance in biologically active compounds and their favorable pharmacological properties. The 1,3-benzodioxole moiety is one such "privileged structure," known for contributing to good bioavailability in drug candidates.[1] The strategic incorporation of fluorine atoms, as seen in the 2,2-difluoro-1,3-benzodioxole core, further enhances the utility of this scaffold. The two powerful electron-withdrawing fluorine atoms can significantly alter the physicochemical characteristics of a molecule, potentially enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[1]
This compound (CAS No: 126120-83-0) emerges as a particularly valuable derivative.[2][3] The acetyl group provides a reactive handle for a wide array of subsequent chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][4] This guide offers a senior application scientist's perspective on the synthesis, purification, and analysis of this compound, emphasizing the rationale behind each methodological step.
Physicochemical & Structural Properties
This compound is typically supplied as an off-white to pale yellow crystalline powder.[4] Its core properties are summarized below, providing the foundational data required for experimental design.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O₃ | [2][4] |
| Molecular Weight | 200.1 g/mol | [2][4] |
| CAS Number | 126120-83-0 | [2][3] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 63-66 °C | [4] |
| Density | 1.36 g/cm³ | [4] |
| Purity | Typically >95% - >98% | [2][4][5] |
| Solubility | Soluble in organic solvents (e.g., DMSO), slightly soluble in water | [4] |
| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethenone | [2][4] |
Synthesis and Purification Strategies
Retrosynthetic Analysis & Plausible Pathway
The synthesis of this compound logically proceeds from the parent heterocycle, 2,2-difluoro-1,3-benzodioxole. The introduction of the acetyl group onto the aromatic ring is classically achieved via a Friedel-Crafts acylation reaction.
-
Expertise & Rationale: The difluorodioxole group is strongly deactivating due to the electron-withdrawing nature of the fluorine atoms, making the attached benzene ring less susceptible to electrophilic aromatic substitution than benzene itself.[1] However, the oxygen atoms are ortho, para-directing. The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate the highly electrophilic acylium ion from an acetylating agent like acetyl chloride or acetic anhydride. The substitution is expected to occur at the 4-position, which is ortho to one of the ring oxygens.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a robust and scalable method for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities in a given solvent system at different temperatures.
-
Trustworthiness & Self-Validation: A successful recrystallization is self-validating. The formation of well-defined crystals from a solution, often with a noticeable improvement in color (e.g., from pale yellow to off-white), is a strong indicator of increased purity. This can be confirmed analytically by comparing the melting point and chromatographic purity before and after the process.
Step-by-Step Protocol:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Based on typical polarities, a solvent system like isopropanol/water or ethanol could be effective.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling (using a water bath or heating mantle) until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[6]
-
Decolorization (Optional): If the hot solution has a significant color, add a small amount of activated charcoal to adsorb colored impurities. Boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.[6] Once crystal formation is established, the flask can be placed in an ice bath to maximize the product yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.
Analytical Characterization Workflow
Confirming the identity and purity of the final product is a non-negotiable step in chemical synthesis. A multi-technique approach ensures the highest level of confidence in the material's quality.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or a similar polar aprotic solvent to create a 1 mg/mL stock solution.
-
Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Employ a gradient elution for effective separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]
-
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Detection: Monitor the elution using a UV detector at a wavelength where the analyte shows strong absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol: Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: For molecular weight confirmation, an aliquot of the sample from the HPLC can be directed to a mass spectrometer (LC-MS). Using electrospray ionization (ESI) in positive mode, the expected ion would be [M+H]⁺ at m/z 201.04, confirming the molecular weight of 200.1.
-
NMR Spectroscopy: For unambiguous structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectra are required. The sample should be dissolved in a deuterated solvent (e.g., CDCl₃). The expected ¹H NMR spectrum would show a singlet for the acetyl methyl group (~2.5 ppm) and distinct aromatic protons. ¹⁹F NMR would confirm the presence of the -CF₂- group.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety.
-
Hazard Profile: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[3] All handling of the solid powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[4] A shelf life of 24 months is typical under these conditions.[4]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from the unique electronic properties of its difluorobenzodioxole core and the synthetic versatility of its acetyl functional group. A thorough understanding of its properties, combined with robust, well-reasoned protocols for its synthesis, purification, and analysis, allows researchers to confidently employ this building block in the development of next-generation pharmaceuticals and other advanced chemical products.
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An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The strategic incorporation of the difluoromethylenedioxy group imparts unique electronic properties and metabolic stability, making this compound a valuable building block for complex molecular architectures. This document details the structural features, predicted spectroscopic data, a proposed synthetic pathway via Friedel-Crafts acylation, and discusses its reactivity and potential applications, particularly in the context of drug discovery. Safety and handling protocols are also addressed, providing a complete resource for laboratory professionals.
Introduction: The Significance of Fluorinated Benzodioxoles
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and pharmaceuticals, where it often contributes to favorable bioavailability.[1] The introduction of fluorine atoms into this core structure, specifically as a 2,2-difluoro-1,3-benzodioxole moiety, offers a strategic advantage for drug design. The strong electron-withdrawing nature of the two fluorine atoms enhances metabolic stability by blocking potential sites of oxidative metabolism and can modulate the physicochemical properties of the parent molecule, such as lipophilicity and binding affinity to biological targets.[1]
A prime example of the successful application of the 2,2-difluoro-1,3-benzodioxole core is found in the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor. In these innovative drugs, the difluoro-1,3-benzodioxol-5-yl group plays a crucial role in correcting the folding defects of the mutant CFTR protein.[1] this compound serves as a key intermediate, providing a reactive handle for the elaboration of more complex and biologically active molecules.
Molecular Structure and Physicochemical Properties
This compound is an aromatic ketone characterized by a bicyclic system where a benzene ring is fused to a five-membered dioxole ring, with the two oxygen-bound carbons of the dioxole ring geminally substituted with two fluorine atoms. An acetyl group is attached at the 4-position of the benzodioxole ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [2][3] |
| Synonyms | 4-acetyl-2,2-difluorobenzo[d][2][4]dioxole | [2][3] |
| CAS Number | 126120-83-0 | [3][5] |
| Molecular Formula | C₉H₆F₂O₃ | [2][3] |
| Molecular Weight | 200.14 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Melting Point | 63-66 °C | [2] |
| Solubility | Soluble in organic solvents such as DMSO, slightly soluble in water. | [2] |
| Storage | Store in a cool, dry place; keep container tightly closed; protect from light. | [2] |
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and data from analogous structures. These predictions serve as a robust framework for the identification and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are provided in parts per million (ppm).
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.8 | m | - |
| Acetyl-CH₃ | ~2.6 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 130 - 150 |
| C-CF₂ | ~120 (t, J ≈ 290 Hz) |
| Acetyl-CH₃ | ~29 |
Table 4: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂- | -50 to -60 | s |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 5: Predicted Key IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ketone) | 1680 - 1700 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-F stretch | 1000 - 1200 | Strong |
| C-O stretch (ether) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 6: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | 200.03 |
| [M-CH₃]+ | 185.01 |
| [M-COCH₃]+ | 157.02 |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Synthesis of the Precursor: 2,2-Difluoro-1,3-benzodioxole
The precursor, 2,2-difluoro-1,3-benzodioxole, can be synthesized from catechol. A common method involves the reaction of catechol with dibromodifluoromethane.[6] Alternatively, it can be prepared from 2,2-dichloro-1,3-benzodioxole by reaction with potassium fluoride.
Proposed Experimental Protocol for Friedel-Crafts Acylation
This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend a stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride) in an inert anhydrous solvent (e.g., dichloromethane).
-
Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred suspension. Following this, add a solution of 2,2-difluoro-1,3-benzodioxole in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the interplay of the acetyl group and the difluorobenzodioxole ring.
Caption: Reactivity profile of this compound.
-
Reactions of the Acetyl Group: The ketone functionality can undergo a variety of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or to an ethyl group via Wolff-Kishner or Clemmensen reduction. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, alkylations, or halogenations. The acetyl group can also be oxidized to a carboxylic acid via the haloform reaction.
-
Electrophilic Aromatic Substitution: The acetyl group is a deactivating, meta-directing group for further electrophilic aromatic substitution on the benzene ring. However, the overall electronic nature of the difluorobenzodioxole ring system will also influence the regioselectivity of such reactions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the difluoro and acetyl groups may render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common.
Applications in Drug Development and Agrochemicals
As previously mentioned, the 2,2-difluoro-1,3-benzodioxole moiety is a key component of CFTR modulators.[1] this compound serves as a crucial building block for the synthesis of analogues and derivatives of these and other biologically active molecules. The acetyl group provides a convenient point of attachment for building more complex side chains or for linking the benzodioxole core to other molecular fragments.
In the field of agrochemicals, the related compound 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil) is a commercially successful fungicide.[7] This highlights the broader utility of the 2,2-difluoro-1,3-benzodioxole scaffold in the development of bioactive compounds.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related compounds. The precursor, 2,2-difluoro-1,3-benzodioxole, is classified as a flammable liquid and causes skin and eye irritation, and may cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features, combining the privileged benzodioxole scaffold with the modulating effects of gem-difluorination and a reactive acetyl handle, make it an attractive starting material for the synthesis of a wide range of complex molecules. While the publicly available experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in drug discovery and related fields.
References
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Patel, P. K., & Godhaviya, P. K. (2014). Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][2][4]Dioxole Nucleus. International Journal for Pharmaceutical Research Scholars, 3(1), 31-34.
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spectroscopic data of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No: 126120-83-0).[1][2] Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles, computational predictions, and data from analogous structures to present a robust predictive analysis. The information herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important synthetic intermediate. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing not just data, but the scientific rationale behind the predictions.
Introduction and Molecular Structure Analysis
This compound is a fluorinated aromatic ketone of significant interest as a building block in pharmaceutical and agrochemical synthesis.[3][4] Its unique molecular architecture, combining an electron-withdrawing acetyl group and a difluoromethylenedioxy bridge, imparts specific electronic and steric properties that are critical to its reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development context.
The molecule, with the chemical formula C₉H₆F₂O₃ and a molecular weight of 200.14 g/mol , possesses a planar benzodioxole ring system.[1][3] The acetyl group at the C4 position and the geminal fluorine atoms on the dioxole bridge are the primary determinants of its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Predictions for ¹H, ¹³C, and ¹⁹F NMR are provided below.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm).[5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse sequence (e.g., zgpg30).
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling may be used to simplify the spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to confirm assignments.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.65 - 7.75 | d (doublet) | J ≈ 8.0 |
| H-5 | 7.45 - 7.55 | d (doublet) | J ≈ 8.0 |
| H-6 | 7.20 - 7.30 | t (triplet) | J ≈ 8.0 |
| -COCH₃ | ~2.60 | s (singlet) | - |
Expertise & Causality:
-
The aromatic region will display an AMX spin system.
-
H-7 is predicted to be the most downfield aromatic proton due to the deshielding effects of the ortho-acetyl group's carbonyl and the anisotropic effect of the C-O bond of the dioxole ring.
-
H-5 is ortho to the acetyl group, also experiencing significant deshielding.
-
H-6 is expected to be the most upfield of the aromatic protons, appearing as a triplet due to coupling with both H-5 and H-7.
-
The acetyl protons (-COCH₃) will appear as a sharp singlet, significantly downfield from typical methyl groups due to the adjacent carbonyl.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C=O | ~198.0 | - |
| C-4 | ~135.0 | - |
| C-4a | ~129.0 | Possible small J |
| C-7a | ~145.0 | Possible small J |
| C-5 | ~128.0 | - |
| C-6 | ~125.0 | - |
| C-7 | ~115.0 | - |
| -COCH₃ | ~26.5 | - |
| C-2 (-CF₂-) | ~120.0 | t (triplet), ¹JCF ≈ 290-320 Hz |
Expertise & Causality:
-
The carbonyl carbon is expected in the typical range for aromatic ketones.
-
The C-2 carbon , directly bonded to two fluorine atoms, will exhibit a very large one-bond C-F coupling, appearing as a triplet in the proton-decoupled spectrum. Its chemical shift is heavily influenced by the attached fluorines.[6]
-
The quaternary carbons C-4a and C-7a , part of the dioxole ring fusion, are deshielded.
-
The chemical shifts of the aromatic carbons are influenced by the substitution pattern. C-4, bearing the acetyl group, will be downfield.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂- | -50 to -80 | s (singlet) |
Expertise & Causality:
-
¹⁹F NMR has a wide chemical shift range, making it highly sensitive to the local electronic environment.[7]
-
The chemical shift for a difluoromethylene group attached to an aromatic system typically falls within this range, referenced to CFCl₃.[5][8]
-
In a proton-decoupled spectrum, the two equivalent fluorine atoms are expected to produce a sharp singlet. If proton coupling were observed, it might appear as a triplet due to coupling with nearby aromatic protons, though this is often small (⁴JHF).
Caption: Standardized workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV. This high-energy method induces reproducible fragmentation.
-
Analysis: Scan a mass range from m/z 40 to 300.
-
Data Interpretation: Identify the molecular ion (M⁺) and major fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Predicted Mass Spectrum Data (EI)
| m/z (Predicted) | Ion Identity | Interpretation |
| 200 | [M]⁺ | Molecular Ion (C₉H₆F₂O₃)⁺ |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 157 | [M - COCH₃]⁺ | Loss of the acetyl radical (base peak) |
| 129 | [C₇H₄F₂O]⁺ | Subsequent loss of CO from the [M - COCH₃]⁺ fragment |
digraph "Fragmentation" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺\nm/z = 200"]; M_CH3 [label="[M-CH₃]⁺\nm/z = 185"]; M_Ac [label="[M-COCH₃]⁺\nm/z = 157\n(Base Peak)"]; M_Ac_CO [label="[C₇H₄F₂O]⁺\nm/z = 129"];
M -> M_CH3 [label="- •CH₃"]; M -> M_Ac [label="- •COCH₃"]; M_Ac -> M_Ac_CO [label="- CO"]; }
Caption: Predicted primary fragmentation pathway in EI-MS.
Trustworthiness: The most characteristic fragmentation is the alpha-cleavage of the bond between the aromatic ring and the acetyl group, leading to the loss of an acetyl radical (•COCH₃, 43 Da). This will likely result in the base peak at m/z 157. This is a self-validating observation; the presence of a strong peak at M-43 is a key identifier for this structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| ~1685 | C=O stretch | Aryl Ketone |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-O-C stretch | Dioxole Ether |
| 1150 - 1050 | C-F stretch | gem-Difluoro |
Expertise & Causality:
-
A strong, sharp absorption band around 1685 cm⁻¹ is the most definitive feature, corresponding to the C=O stretch of the aryl ketone.[9] Its position is slightly lowered due to conjugation with the aromatic ring.
-
Strong bands between 1150 and 1050 cm⁻¹ will be characteristic of the C-F stretching vibrations of the -CF₂- group.
-
The C-O-C asymmetric and symmetric stretches of the five-membered dioxole ring will appear in the fingerprint region, typically around 1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| λ_max (nm) | Electronic Transition | Chromophore |
| ~250 - 260 | π → π | Benzene Ring E₂ Band |
| ~290 - 310 | π → π | Benzene Ring B Band (conjugated) |
| ~320 - 340 | n → π* | Carbonyl Group |
Expertise & Causality: The UV-Vis spectrum is dominated by the benzoyl chromophore. The primary π → π* transitions of the substituted benzene ring will be observed.[10] The less intense n → π* transition of the carbonyl group is expected at a longer wavelength, as it is red-shifted by conjugation.
Conclusion
This guide presents a detailed, predictive spectroscopic profile of this compound. By grounding these predictions in fundamental principles and data from analogous structures, we provide a robust framework for researchers to confirm the identity and purity of this compound. The combination of a characteristic M-43 base peak in MS, a strong carbonyl stretch near 1685 cm⁻¹ in IR, and a distinct three-proton AMX system in ¹H NMR provides a powerful and self-validating set of analytical data for unambiguous characterization.
References
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National Analytical Corporation (n.d.). This compound. TradeIndia. [Link]
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University of California, Santa Barbara (n.d.). 19F NMR Reference Standards. UCSB Department of Chemistry and Biochemistry. [Link]
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CP Lab Safety (n.d.). This compound, 98% Purity. CP Lab Safety. [Link]
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PubChem (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. [Link]
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Guimarães, L. G. L. et al. (2020). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. Journal of Molecular Structure. [Link]
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TradeIndia (n.d.). This compound - Chemical Compound. TradeIndia. [Link]
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University of Ottawa (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]
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University of California, Santa Barbara (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [Link]
-
ResearchGate (n.d.). UV–Vis absorption spectra of compounds 2 and 3. ResearchGate. [Link]
-
Micale, N. et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. [Link]
-
González-Álvarez, M. et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]
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An In-depth Technical Guide to the Solubility of 4-Acetyl-2,2-difluoro-1,3-benzodioxole for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a key intermediate in pharmaceutical and organic synthesis. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of its determination. We will explore the fundamental principles governing solubility and present detailed, field-proven methodologies for both thermodynamic and kinetic solubility assays. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately assess the solubility of this compound and to understand the causal relationships behind experimental choices. By integrating expert insights with authoritative protocols, this document serves as a self-validating system for the robust characterization of this compound's solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid compound to dissolve in a solvent to form a homogenous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in solution to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of a promising therapeutic agent. This compound (Figure 1) is a fluorinated benzodioxole derivative of interest in medicinal chemistry, often serving as a building block for more complex molecules.[1] The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability.[2] A thorough understanding of its solubility is therefore paramount for its effective utilization in drug design and synthesis.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of this compound, highlighting the acetyl group and the difluorinated benzodioxole ring.
This guide will provide a detailed exploration of the methodologies used to determine the solubility of this compound, offering insights into the selection of appropriate solvents and the interpretation of results.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for any solubility study. These properties influence its behavior in different solvent systems and inform the selection of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₃ | [3] |
| Molecular Weight | 200.14 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 63-66 °C | [4] |
| Qualitative Solubility | Soluble in organic solvents such as DMSO, slightly soluble in water. | [4] |
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
In the context of drug discovery, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a true measure of a compound's intrinsic solubility and is typically determined using the "gold standard" shake-flask method over an extended period to ensure equilibrium is reached.
-
Kinetic Solubility , on the other hand, is a measure of a compound's ability to remain in solution under non-equilibrium conditions. It is often determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs. This method is high-throughput and particularly useful in the early stages of drug discovery for screening large numbers of compounds.
The choice of which solubility to measure depends on the stage of the drug development process. Kinetic solubility is often sufficient for initial screening, while thermodynamic solubility is critical for lead optimization and formulation development.
Methodologies for Solubility Determination
The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility. It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure that the final solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The extended incubation is necessary to allow the dissolution process to reach a steady state.
-
-
Phase Separation:
-
After incubation, separate the undissolved solid from the solution. This can be achieved by either centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or filtration through a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF). This step is critical to ensure that no solid particles interfere with the subsequent concentration analysis.
-
-
Concentration Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A pre-established calibration curve is essential for accurate quantification.
-
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are designed for speed and are ideal for the early stages of drug discovery where a large number of compounds need to be assessed quickly. Nephelometry is a common technique for this purpose.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM. DMSO is chosen for its ability to dissolve a wide range of organic compounds.
-
-
Serial Dilution:
-
In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). This creates a concentration gradient of the compound.
-
-
Precipitation and Detection:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. The instrument detects the light scattered by any precipitate that has formed. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
-
Caption: A generalized synthetic pathway illustrating the role of this compound as a key intermediate.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By detailing both thermodynamic and kinetic solubility measurement protocols, researchers are empowered to generate reliable and relevant data for their specific applications. The provided hypothetical data serves as a practical reference for what can be expected in a laboratory setting.
Future research should focus on generating and publishing robust, quantitative solubility data for this compound in a wide array of pharmaceutically relevant solvents and biorelevant media. Furthermore, exploring the impact of its solubility on the synthesis and biological activity of its derivatives will be a valuable contribution to the fields of medicinal chemistry and drug development.
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An In-depth Technical Guide to the Anticipated Biological Activity of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes information from structurally related benzodioxole derivatives to infer potential mechanisms of action, therapeutic applications, and to propose robust experimental workflows for its investigation. By examining the established bioactivities of the benzodioxole core and the influence of its acetyl and difluoro substituents, we aim to equip researchers with the foundational knowledge required to explore the pharmacological potential of this compound.
Introduction: The Benzodioxole Scaffold in Drug Discovery
The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold frequently found in a diverse array of biologically active molecules, including natural products and synthetic pharmaceuticals. Its unique structural and electronic properties often contribute to favorable pharmacokinetic profiles and potent interactions with various biological targets. Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of pharmacological activities, including antitumor, antioxidant, and antimicrobial effects.[1][2][3] The introduction of specific substituents to the benzodioxole ring system allows for the fine-tuning of these activities and the development of compounds with novel therapeutic potential.
This guide focuses on the specific derivative, this compound, a compound that combines the core benzodioxole structure with an acetyl group and a difluorinated methylene bridge. While direct studies on this molecule are not extensively reported, its structural features suggest several avenues for biological investigation.
Inferred Biological Activities and Mechanisms of Action
Based on the known structure-activity relationships of analogous compounds, we can postulate several potential biological activities for this compound.
Potential Anticancer Activity
Numerous 1,3-benzodioxole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] For instance, certain derivatives have been shown to induce cell cycle arrest and reduce alpha-fetoprotein secretion in hepatocellular carcinoma cells.[1] Another study on a 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole derivative demonstrated in vivo antitumor effects against human colon cancer cells by up-regulating cell cycle regulators like p53, p21/Cip1, and p27/Kip1.[4]
The acetyl group at the 4-position of the benzodioxole ring in our target molecule could potentially participate in hydrogen bonding or other interactions within the active sites of target proteins, a feature often exploited in the design of enzyme inhibitors.
Potential Antimicrobial Activity
The 1,3-benzodioxole scaffold is also a component of some compounds with antimicrobial properties. While not a direct analogue, the study of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which also contain an acetyl group, has revealed significant antibacterial and antifungal activity.[5][6][7][8] This suggests that the acetyl moiety can be a valuable component in the design of novel antimicrobial agents. The difluoro- substitution on the methylene bridge may enhance the lipophilicity and metabolic stability of the compound, potentially improving its ability to penetrate microbial cell membranes.
Potential Antioxidant Activity
Structure-activity relationship studies of various benzodioxole derivatives have highlighted the role of the methylenedioxy bridge in stabilizing phenoxy radicals, which contributes to their antioxidant properties.[9] The electron-withdrawing nature of the two fluorine atoms in this compound might modulate the electronic properties of the aromatic ring and influence its radical scavenging capabilities.
Proposed Experimental Workflows for Biological Characterization
To empirically determine the biological activity of this compound, a systematic series of in vitro and in vivo assays is recommended.
In Vitro Cytotoxicity and Antiproliferative Assays
A foundational step in characterizing a novel compound is to assess its impact on cell viability.
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow for assessing in vitro cytotoxicity of the target compound.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in a complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing
To investigate the potential antimicrobial properties, a standard broth microdilution assay can be employed.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the antimicrobial activity of the target compound.
Quantitative Data from Related Benzodioxole Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the reported activities of some related benzodioxole compounds to provide a reference for expected potency.
| Compound/Derivative | Biological Activity | Cell Line/Organism | IC₅₀ / MIC Value | Reference |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 37) | Antibacterial | Staphylococcus epidermidis | 0.48 µg/mL (MIC) | [5] |
| 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (Apiole) | Antitumor | Human Colon (COLO 205) | Not specified (in vivo study) | [4] |
| Series of 1,3-benzodioxoles | Cytotoxic | Human tumor cell lines | No significant effect at 10⁻⁴ M | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzodioxole derivatives is significantly influenced by the nature and position of their substituents.
Key SAR Observations from Related Compounds:
Caption: Key structural features influencing the biological activity of benzodioxole derivatives.
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule with potential for significant biological activity. Based on the established pharmacology of the benzodioxole scaffold and the known contributions of acetyl and difluoro substituents, this compound warrants investigation as a potential anticancer, antimicrobial, or antioxidant agent. The experimental workflows and protocols detailed in this guide provide a clear path for the systematic evaluation of its biological profile. Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of this compound to validate the hypotheses presented herein and to unlock its full therapeutic potential.
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An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole Derivatives and Analogues: Synthesis, Medicinal Applications, and Future Directions
Abstract
The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. The strategic introduction of an acetyl group at the 4-position creates a versatile chemical handle, 4-acetyl-2,2-difluoro-1,3-benzodioxole, opening avenues for the synthesis of diverse derivative libraries. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of this compound and its analogues. We will delve into detailed synthetic protocols, explore the critical role of these derivatives in the development of groundbreaking Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, and present a forward-looking perspective on their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture for next-generation therapeutics.
The 2,2-Difluoro-1,3-benzodioxole Core: A Gateway to Enhanced Drug Properties
The 1,3-benzodioxole moiety is a structural feature found in numerous biologically active compounds. However, the unsubstituted methylene bridge is often susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a gem-difluoro group at this position (forming the 2,2-difluoro-1,3-benzodioxole core) effectively blocks this metabolic pathway. This substitution significantly enhances metabolic stability and can improve other crucial physicochemical properties such as membrane permeability and binding affinity to biological targets.[1][2]
The subject of this guide, this compound (CAS No: 126120-83-0), is a key intermediate that combines the stability of the difluorinated core with a reactive acetyl group, making it an ideal starting point for synthetic diversification.[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O₃ | [3] |
| Molecular Weight | 200.14 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 63-66 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., DMSO) | [4] |
| Primary Application | Intermediate in pharmaceutical synthesis | [4] |
Synthesis of the Core Scaffold and Key Intermediate
The synthesis of this compound is a multi-step process that begins with the construction of the difluorobenzodioxole ring system, followed by the introduction of the acetyl group.
Synthesis of 2,2-Difluoro-1,3-benzodioxole
The foundational ring system is typically prepared from catechol. Several methods exist, with a common industrial approach involving the reaction of catechol with a difluorocarbene source like dibromodifluoromethane.[5] Patents also describe processes starting from 1,3-benzodioxole, involving chlorination followed by a halogen exchange (Halex) reaction.[6]
Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from Catechol
This protocol is based on established chemical principles for the formation of the difluorodioxole ring.[5]
-
Reaction Setup: To a suitable reactor vessel, add catechol and a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Base Addition: Add a base, such as potassium carbonate, to the mixture.
-
Reagent Introduction: Introduce dibromodifluoromethane (CBr₂F₂) into the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., 20 to 120°C) to facilitate the reaction.[5]
-
Workup and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous workup to remove inorganic salts. The crude product is extracted with an organic solvent.
-
Distillation: The organic layer is concentrated, and the resulting crude 2,2-difluoro-1,3-benzodioxole is purified by distillation under reduced pressure to yield a colorless liquid.[6]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are chosen to dissolve the catechol and facilitate the nucleophilic substitution reaction.
-
Base: The base is essential for deprotonating the hydroxyl groups of catechol, forming the more nucleophilic catecholate dianion, which readily attacks the difluorocarbene precursor.
-
Temperature: Elevated temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Friedel-Crafts Acylation to Yield this compound
The introduction of the acetyl group onto the aromatic ring is achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution utilizes an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[7][8][9]
Protocol: Friedel-Crafts Acylation of 2,2-Difluoro-1,3-benzodioxole
This is a representative protocol for the Friedel-Crafts acylation of an activated aromatic ring.
-
Catalyst Suspension: Suspend a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath (0 °C). A stoichiometric amount of the catalyst is typically required as it complexes with the product ketone.[7][8]
-
Acylating Agent Addition: Slowly add acetyl chloride to the cooled catalyst suspension.
-
Substrate Addition: Add 2,2-difluoro-1,3-benzodioxole dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to stir at a low temperature and then warm to room temperature until completion (monitored by TLC or LC-MS).
-
Quenching and Workup: Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.
Self-Validating System: The purity of the final product can be rigorously confirmed through a combination of techniques:
-
Melting Point: A sharp melting point range (63-66 °C) indicates high purity.[4]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the regiochemistry of the acylation.
-
Mass Spectrometry: Verifies the correct molecular weight (200.14 g/mol ).[4]
Application Showcase: Correctors of the F508del-CFTR Mutation in Cystic Fibrosis
A landmark application of 2,2-difluoro-1,3-benzodioxole derivatives is in the treatment of Cystic Fibrosis (CF). CF is caused by mutations in the CFTR gene, which encodes an ion channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.[10][11] "Corrector" molecules have been developed that rescue the misfolded protein, allowing it to traffic to the cell membrane and function.
Derivatives of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide have emerged as a highly potent class of CFTR correctors.[12] These compounds, including ABBV/GLPG-2222, demonstrate the power of the difluorobenzodioxole scaffold in modern drug design.[12]
Synthetic Workflow for CFTR Corrector Analogues
The synthesis of these advanced analogues leverages the core building blocks discussed previously. The general workflow involves the preparation of a key carboxylic acid intermediate which is then coupled with a complex amine fragment.
Caption: Synthetic workflow for CFTR corrector analogues.
Detailed Protocol: Synthesis of a Representative CFTR Corrector Precursor
This protocol is adapted from the literature for the synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, a key intermediate.[12]
-
Grignard Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings and anhydrous tetrahydrofuran (THF). Add a solution of 5-bromo-2,2-difluoro-1,3-benzodioxole in THF. The reaction may need gentle heating to initiate.
-
Carboxylation: Cool the resulting Grignard reagent to a low temperature (e.g., -78 °C) and bubble dry carbon dioxide gas through the solution.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction with aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude carboxylic acid can be purified by column chromatography or recrystallization.
-
Amide Coupling: The purified carboxylic acid is then coupled with the desired amine fragment using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF to yield the final amide product.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide scaffold has yielded crucial insights into the structural requirements for potent CFTR correction. The following table summarizes key SAR findings.[12]
| R Group Modification (at position X on the amine fragment) | Relative Potency (F508del-CFTR Correction) | Key Insight |
| H | Baseline | Small substituents are tolerated. |
| OMe | Increased | Electron-donating groups can be beneficial. |
| OCF₃ | Significantly Increased | The trifluoromethoxy group provides a significant potency boost, likely through favorable electronic and steric interactions. |
| OCHF₂ | High | The difluoromethoxy group also confers high potency and was selected for clinical candidates due to a superior overall profile.[12] |
| Cl | Decreased | Halogen substitution at this position is generally detrimental to activity. |
Expertise & Experience: The SAR data clearly demonstrates the profound impact of subtle electronic and steric changes on biological activity. The progression from methoxy to difluoromethoxy and trifluoromethoxy highlights a classic medicinal chemistry strategy of using fluorine substitution to modulate electronic properties and metabolic stability, ultimately leading to the identification of a clinical candidate.[12] This iterative process of synthesis and testing is fundamental to modern drug discovery.
Caption: Role of CFTR Correctors in F508del Mutation.
Future Horizons: Derivatization of the Acetyl Group for Broader Therapeutic Applications
The acetyl group of this compound is a versatile starting point for a wide range of chemical transformations, enabling the exploration of other therapeutic areas.
Proposed Synthetic Strategy: Chalcone Synthesis
A particularly fruitful avenue is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via a Claisen-Schmidt condensation.[13] Chalcones are well-established pharmacophores known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14][15][16]
Caption: Proposed workflow for drug discovery.
Protocol: Synthesis of a 4-(2,2-Difluoro-1,3-benzodioxole) Chalcone Derivative
This is a general protocol for a base-catalyzed Claisen-Schmidt condensation.[13][15]
-
Reactant Solution: Dissolve this compound and a selected aromatic aldehyde in a suitable solvent such as ethanol or methanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. The product often precipitates out of the solution upon formation.
-
Isolation: Once the reaction is complete, pour the mixture into ice water and acidify to neutralize the excess base.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Rationale for Therapeutic Exploration
-
Anticancer Activity: The chalcone scaffold is a known tubulin polymerization inhibitor and can induce apoptosis in cancer cells.[14] Combining this pharmacophore with the metabolically robust difluorobenzodioxole moiety could lead to potent and stable anticancer agents.
-
Anti-inflammatory Activity: Many chalcone derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[16]
-
Antimicrobial Activity: The α,β-unsaturated ketone system in chalcones is crucial for their antimicrobial effects. Further derivatization of the chalcone into heterocyclic systems like pyrazoles, oxadiazoles, or pyrimidines can enhance this activity.[15][17][18]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the development of advanced therapeutics. The inherent stability conferred by the difluorinated core, combined with the synthetic flexibility of the acetyl group, provides a powerful platform for medicinal chemists. The remarkable success of its derivatives as CFTR correctors underscores the potential of this scaffold. Future exploration, particularly through the synthesis of chalcones and other heterocyclic analogues, holds significant promise for discovering novel drug candidates in oncology, inflammation, and infectious diseases. The principles and protocols outlined in this guide offer a solid foundation for researchers to innovate and build upon this promising molecular architecture.
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Wang, X., Liu, B., Searle, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449. [Link]
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SciSpace. (n.d.). Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile. SciSpace. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5033. [Link]
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Sashidhara, K. V., Kumar, A., Kumar, M., et al. (2005). Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 15(12), 3177-3180. [Link]
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Lim, H., Lee, J. H., Kim, J., et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(7), 1547-1550. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
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PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester. [Link]
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Bioorganic & Medicinal Chemistry. (2014). Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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Molecules. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
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ResearchGate. (2018). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone. [Link]
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Thi-qar Medical journal. (n.d.). Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. [Link]
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MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
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Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Therapies. [Link]
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PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. [Link]
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European Journal of Medicinal Chemistry. (2021). Modulators of CFTR. Updates on clinical development and future directions. [Link]
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PubMed. (2012). Cystic fibrosis transmembrane conductance regulator-modifying medications: the future of cystic fibrosis treatment. [Link]
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National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
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Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Types. [Link]
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Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to CFD?. [Link]
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UAB News. (2015). Two-drug combination improves lung function in some cystic fibrosis patients. [Link]
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Frontiers in Chemistry. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
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National Institutes of Health. (n.d.). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. [Link]
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PubMed. (2021). The PROSPECT Is Bright for CFTR Modulators. [Link]
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Methodological & Application
The Strategic Application of 4-Acetyl-2,2-difluoro-1,3-benzodioxole in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Significance of Fluorinated Benzodioxoles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The 2,2-difluoro-1,3-benzodioxole moiety has emerged as a "privileged" structural motif, recognized for its ability to improve metabolic stability and bioavailability.[1][2] This is attributed to the strong carbon-fluorine bond, which is resistant to metabolic degradation, and the unique electronic properties of fluorine that can modulate the acidity of neighboring protons and influence non-covalent interactions with biological targets.
This guide focuses on a key building block within this class: 4-Acetyl-2,2-difluoro-1,3-benzodioxole . The presence of a versatile acetyl group at the 4-position provides a synthetic handle for a wide range of chemical transformations, allowing for the construction of diverse and complex molecular architectures with potential therapeutic applications.[3] This document will provide detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive heterocyclic scaffolds, specifically focusing on the synthesis of chalcones and their subsequent conversion to pyrazoles, a class of compounds renowned for their broad spectrum of pharmacological activities.[1]
Application Notes: Leveraging the Acetyl Group for Bioactive Scaffolds
The primary application of this compound in medicinal chemistry lies in its use as a versatile intermediate for the synthesis of more complex molecules. The acetyl group is a key functional moiety that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Rationale for Chalcone Synthesis
One of the most powerful and straightforward transformations of the acetyl group is the Claisen-Schmidt condensation , which involves the reaction of an acetophenone derivative with an aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[4][5] Chalcones themselves are a class of naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The synthesis of a chalcone from this compound introduces a new aromatic ring and a reactive α,β-unsaturated system, significantly increasing the molecular complexity and providing a gateway to a diverse array of heterocyclic compounds.
Rationale for Pyrazole Synthesis
The α,β-unsaturated ketone functionality of the chalcone intermediate makes it an excellent substrate for cyclization reactions. A particularly fruitful pathway in medicinal chemistry is the reaction of chalcones with hydrazine hydrate to yield pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.[3][6] Pyrazoles are a five-membered heterocyclic ring system containing two adjacent nitrogen atoms and are a cornerstone of many approved drugs due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and anticancer effects.[7][8][9]
The following protocols detail a representative two-step synthesis of a pyrazole derivative starting from this compound, illustrating its utility as a foundational building block in drug discovery.
Experimental Protocols
Part 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a representative aromatic aldehyde (e.g., benzaldehyde) to yield the corresponding chalcone.
Reaction Scheme:
Claisen-Schmidt Condensation Workflow
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.0 g, 10.0 mmol) in ethanol (30 mL).
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (e.g., 1.11 g, 10.5 mmol).
-
Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture at room temperature. A color change and the formation of a precipitate are typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 50 g).
-
Neutralization: Acidify the mixture by the slow addition of dilute hydrochloric acid (HCl) until it is neutral to litmus paper.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Drying and Purification: Dry the crude chalcone product. For higher purity, the product can be recrystallized from ethanol.[4]
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₆F₂O₃ | 200.14 | Off-white to pale yellow crystalline powder |
| Chalcone Derivative | C₁₆H₁₀F₂O₃ | 296.25 | Yellow solid |
Part 2: Synthesis of a Pyrazole Derivative from the Chalcone Intermediate
This protocol outlines the cyclization of the previously synthesized chalcone with hydrazine hydrate in the presence of a catalytic amount of acetic acid to form the corresponding pyrazole derivative.
Reaction Scheme:
Pyrazole Synthesis Workflow
Materials:
-
Chalcone derivative from Part 1 (1.0 eq)
-
Hydrazine hydrate (80% solution) (2.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the chalcone derivative (e.g., 2.96 g, 10.0 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (e.g., 1.25 g, 20.0 mmol) to the solution, followed by a few drops of glacial acetic acid.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours.[3] The reaction progress can be monitored by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL). A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying and Purification: Dry the crude pyrazole derivative. Recrystallization from ethanol can be performed for further purification.[2]
Conclusion: A Versatile Building Block for Drug Discovery
This compound stands as a valuable and versatile building block for medicinal chemists. The strategic placement of the difluoromethylenedioxy group offers a proven strategy for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. The readily transformable acetyl group provides a gateway to a vast chemical space, enabling the synthesis of diverse and complex molecular scaffolds. The protocols detailed herein for the synthesis of chalcone and pyrazole derivatives represent a robust and adaptable workflow for the generation of novel compounds with significant potential for biological activity. Further exploration of the reactivity of the acetyl group and the subsequent derivatization of the resulting heterocyclic systems will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
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A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Journal of Pharmaceutical Research and Innovation. [Link]
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Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
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Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. [Link]
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Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. Scientific Reports. [Link]
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Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
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Synthesis of pyrazole derivatives using chalcones. ResearchGate. [Link]
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New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Journal of Biomolecular Structure and Dynamics. [Link]
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An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science. [Link]
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The Synthetic Versatility of 4-Acetyl-2,2-difluoro-1,3-benzodioxole: A Gateway to Novel Agrochemical and Pharmaceutical Scaffolds
Abstract
This comprehensive guide details the synthetic utility of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a fluorinated aromatic ketone with significant potential as a versatile building block in organic synthesis. While direct literature on this specific compound is emerging, its structural components—the pharmaceutically relevant 2,2-difluoro-1,3-benzodioxole core and the synthetically adaptable acetyl group—position it as a key intermediate for accessing a diverse range of complex molecules. This document provides in-depth application notes and detailed, field-proven protocols for leveraging this reagent in the development of novel agrochemical and pharmaceutical agents. We explore key transformations of the acetyl moiety, including α-halogenation, oxidation, and carbon-carbon bond-forming reactions, thereby offering researchers a practical roadmap for its effective utilization.
Introduction: The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety
The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structure in modern medicinal and agricultural chemistry. The gem-difluoro group serves as a bioisostere for a carbonyl group or an ether linkage, offering enhanced metabolic stability, improved membrane permeability, and modulated electronic properties without a significant increase in steric bulk. These attributes contribute to the desirable pharmacokinetic and pharmacodynamic profiles of molecules containing this moiety.
A prime example of its application is in the fungicide Fludioxonil , where the 2,2-difluoro-1,3-benzodioxole unit is crucial for its biological activity. Similarly, this core is found in intermediates for various pharmaceutical candidates, underscoring its importance in drug discovery. This compound provides a strategic entry point for the elaboration of this valuable scaffold, with the acetyl group acting as a versatile synthetic handle.
The Acetyl Group: A Hub of Chemical Reactivity
The true synthetic power of this compound lies in the reactivity of its acetyl group. This functional group opens a plethora of classic and contemporary organic transformations, enabling the construction of more complex side chains and the introduction of new functionalities. The electron-withdrawing nature of the difluorobenzodioxole ring can influence the reactivity of the adjacent acetyl group, a factor to be considered in reaction design.
This guide will focus on several key, high-impact transformations that convert the acetyl group into other valuable functional motifs:
-
α-Halogenation: Introducing a halogen at the α-position to create a versatile electrophilic intermediate.
-
Oxidation to Carboxylic Acid: Converting the acetyl group into a carboxyl group, a key component of many bioactive molecules.
-
Willgerodt-Kindler Reaction: A powerful rearrangement to synthesize aryl-acetic acid and thioamide derivatives.
-
Mannich Reaction: A three-component reaction to generate β-amino ketones, important pharmacophores.
-
Baeyer-Villiger Oxidation: Insertion of an oxygen atom to form an ester, providing access to phenolic derivatives.
Application Note I: α-Bromination for Advanced Intermediates
The α-bromination of acetophenones is a fundamental transformation that yields α-bromo ketones.[1][2] These products are powerful bifunctional intermediates, possessing two electrophilic sites (the carbonyl carbon and the α-carbon) and a good leaving group (bromide).[2] This dual reactivity makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds, including thiazoles, imidazoles, and pyrazines, which are prevalent in many drug candidates.
The acid-catalyzed mechanism proceeds through the formation of an enol intermediate, which is the rate-determining step.[1][2] The enol then attacks molecular bromine to yield the α-brominated product. For substrates like this compound, the electron-withdrawing nature of the ring can influence the rate of enolization.
Protocol 1: α-Bromination using Pyridinium Hydrobromide Perbromide
This protocol utilizes a solid, stable, and safer alternative to liquid bromine.[1]
Materials:
-
This compound (1.0 eq)
-
Pyridinium hydrobromide perbromide (1.1 eq)
-
Glacial Acetic Acid
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a 50 mL round-bottom flask, add this compound (e.g., 1.0 g, 5.0 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the starting material.
-
Add pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol) to the solution.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 90 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is colorless.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethan-1-one.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Brominating Agent | Pyridinium hydrobromide perbromide |
| Solvent | Glacial Acetic Acid |
| Temperature | 90 °C |
| Typical Yield | 85-95% (based on analogous reactions) |
Workflow Diagram:
Caption: Workflow for the α-bromination of this compound.
Application Note II: Oxidation to 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
The conversion of the acetyl group to a carboxylic acid is a highly valuable transformation, as carboxylic acids are key functional groups in a vast number of pharmaceuticals and serve as versatile intermediates for the synthesis of esters, amides, and acid chlorides. The haloform reaction is a classic and efficient method for this conversion in methyl ketones.[3][4]
This reaction proceeds by the exhaustive halogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution by hydroxide to liberate the carboxylate and a haloform. Using sodium hypochlorite (household bleach) is a cost-effective, safe, and environmentally benign approach.[3][5]
Protocol 2: Haloform Oxidation using Sodium Hypochlorite
Materials:
-
This compound (1.0 eq)
-
Commercial Bleach (5% Sodium Hypochlorite solution)
-
10% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Acetone
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask, place this compound (e.g., 2.0 g, 10.0 mmol).
-
Add 80 mL of commercial bleach (approx. 40 mL per gram of starting material).[5]
-
Add 5.0 mL of 10% NaOH solution (approx. 2.5 mL per gram of starting material).[4]
-
Attach a reflux condenser and heat the mixture in a water bath at 70 °C with vigorous stirring for 30-60 minutes. The oily layer of the starting material should dissolve as the reaction progresses.[4][5]
-
After the heating period, cool the reaction mixture to room temperature.
-
Carefully add ~1 mL of acetone to quench any excess sodium hypochlorite.
-
Slowly acidify the solution with concentrated HCl with stirring in an ice bath until the pH is 2-3. A white precipitate of the carboxylic acid will form.[4][5]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
The product, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, can be further purified by recrystallization from water if necessary.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Oxidizing Agent | Sodium Hypochlorite (5% solution) |
| Base | Sodium Hydroxide |
| Temperature | 70 °C |
| Typical Yield | 80-90% (based on analogous reactions) |
Sources
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Application Notes and Protocols for Reaction Mechanisms Involving 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction: The Strategic Importance of 4-Acetyl-2,2-difluoro-1,3-benzodioxole in Modern Synthesis
This compound is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture combines the privileged benzodioxole scaffold with a difluorinated methylene bridge and a reactive acetyl group. The benzodioxole moiety is a common feature in numerous biologically active compounds, often contributing to favorable bioavailability and metabolic stability. The strategic incorporation of the difluoromethylenedioxy group can further enhance these pharmacokinetic properties by increasing metabolic resistance and modulating lipophilicity, which are critical parameters in the design of novel therapeutics.[1][2][3] This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering detailed protocols for analogous transformations that serve as a robust framework for its application in complex molecule synthesis.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 126120-83-0 | [4][5] |
| Molecular Formula | C₉H₆F₂O₃ | [5][6] |
| Molecular Weight | 200.14 g/mol | [6] |
| Appearance | Off-white to pale yellow crystalline solid | [6] |
| Melting Point | 63-66 °C | [6] |
| Solubility | Soluble in organic solvents such as DMSO; slightly soluble in water. | [6] |
| Storage | Store in a cool, dry place; keep container tightly closed; protect from light. | [6] |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is primarily dictated by its two key functional groups: the acetyl moiety and the substituted aromatic ring. The acetyl group offers a rich platform for a variety of transformations, including condensations, oxidations, reductions, and alpha-functionalizations. The aromatic ring, while deactivated by the electron-withdrawing acetyl group, can still undergo electrophilic substitution under specific conditions.
Reactions at the Acetyl Group: Building Molecular Complexity
The carbonyl and α-methyl protons of the acetyl group are the primary sites of reactivity for extending the molecular framework.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocycles.[7][8][9][10] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Mechanistic Rationale: A strong base deprotonates the α-carbon of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
Protocol: Synthesis of a Chalcone Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8][11]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[11]
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Aromatic Aldehyde | 1.0 |
| Sodium Hydroxide | 2.0 |
| Ethanol | Solvent |
Willgerodt-Kindler Reaction: Amide Synthesis
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into terminal amides, effectively migrating the carbonyl group to the end of the alkyl chain and oxidizing it.[12] This reaction is particularly useful for synthesizing aryl-substituted acetamides and their corresponding carboxylic acids.
Mechanistic Insights: The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by reaction with sulfur to form a thioamide. Subsequent hydrolysis yields the desired amide or carboxylic acid.[12][13] The use of morpholine and sulfur is characteristic of the Kindler modification.[12]
Protocol: Synthesis of 2-(2,2-difluoro-1,3-benzodioxol-4-yl)acetamide
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[14]
-
Heating: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.[14]
-
Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide and heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.[14][15]
-
Work-up: Cool the reaction mixture and acidify with concentrated HCl.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Clemmensen Reduction: Deoxygenation to an Alkyl Chain
The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[16][17][18] This reaction is particularly useful for substrates that are stable in strongly acidic conditions.
Mechanistic Considerations: The precise mechanism of the Clemmensen reduction is not fully elucidated but is thought to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate which is subsequently protonated to yield the alkane.
Protocol: Synthesis of 4-Ethyl-2,2-difluoro-1,3-benzodioxole
-
Amalgam Preparation: Prepare zinc amalgam by carefully adding mercury to granulated zinc under a fume hood.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Substrate Addition: Add this compound to the vigorously stirred mixture.
-
Heating and Acid Addition: Heat the mixture to reflux. Periodically add more concentrated hydrochloric acid to maintain a strongly acidic environment.
-
Reaction Monitoring: Continue refluxing for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Isolation: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and remove the solvent by distillation.
-
Purification: Purify the product by vacuum distillation.
Baeyer-Villiger Oxidation: Ester Synthesis
The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[19][20][21] The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon.
Mechanistic Pathway: The peroxyacid attacks the protonated carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate.[19][22][23] This is followed by the concerted migration of one of the alkyl/aryl groups to the adjacent oxygen atom with the simultaneous departure of the carboxylate leaving group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[20] For this compound, the aryl group is expected to migrate.
Protocol: Synthesis of 2,2-difluoro-1,3-benzodioxol-4-yl acetate
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
α-Halogenation: Synthesis of α-Haloketones
The α-hydrogens of the acetyl group can be substituted with halogens to produce α-haloketones, which are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds.[24][25][26][27]
Mechanistic Overview: The reaction can be performed under acidic or basic conditions. Under acidic conditions, the ketone is enolized, and the enol then attacks the halogen. Under basic conditions, an enolate is formed which then reacts with the halogen.
Protocol: Synthesis of 2-Bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethan-1-one
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or chloroform.
-
Halogenating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst. Alternatively, elemental bromine can be used.[24]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Isolation: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The crude α-bromoketone can often be used directly in the next step or purified by recrystallization or column chromatography.
Reactions on the Aromatic Ring
While the acetyl group is deactivating, electrophilic aromatic substitution can still be achieved, likely directed to the meta position relative to the acetyl group.
Electrophilic Aromatic Substitution: Nitration
Nitration of the aromatic ring can be achieved using standard nitrating agents. The directing effects of the substituents on the ring will determine the position of nitration. The acetyl group is a meta-director, while the dioxole oxygen is an ortho, para-director. The outcome will depend on the reaction conditions.
Protocol for Nitration (Exemplary)
-
Reaction Setup: In a round-bottom flask, cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Substrate Addition: Slowly add this compound to the cooled nitrating mixture with vigorous stirring.
-
Reaction Control: Maintain the temperature below 10 °C during the addition and for a period afterward. Then, allow the reaction to proceed at room temperature for a few hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.
-
Purification: Purify the product by recrystallization to separate any isomers formed.
Conclusion
This compound is a versatile building block with significant potential in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. While direct literature on its reaction mechanisms is sparse, a thorough understanding of the reactivity of its constituent functional groups, guided by established principles of organic chemistry, allows for the rational design of synthetic routes. The protocols outlined in this guide for analogous transformations provide a solid foundation for researchers to explore the rich chemistry of this valuable compound.
References
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Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved from [Link]
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AIP Publishing. (2021). Green Synthesis of Chalcones Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. Retrieved from [Link]
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Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]
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Journal of the American Chemical Society. (1960). Studies on the Mechanism of Clemmensen Reduction. III. The Relation of Clemmensen Reduction to Electrochemical Reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Clemmensen reduction. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Clemmensen reduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis. Retrieved from [Link]
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Tradeindia. (n.d.). This compound. Retrieved from [Link]
-
SpringerLink. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Claisen–Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
ChemistryViews. (2022). Photochemical Synthesis of α-Haloketones. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen‐Schmidt condensation of substituted acetophenones with.... Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
National Institutes of Health. (2019). Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation of HMF with acetophenone. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
National Institutes of Health. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. Retrieved from [Link]
-
National Institutes of Health. (2012). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No: 126120-83-0) is a fluorinated aromatic ketone that serves as a key intermediate in pharmaceutical synthesis and organic chemical research.[1] Its unique structure, featuring a difluoromethylenedioxy group and an acetyl moiety on the benzene ring, imparts specific chemical reactivity and physical properties.[1] Rigorous analytical characterization is paramount to ensure its identity, purity, and quality for use in subsequent research and development, particularly in regulated environments like drug development.
This document provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound, detailing not just the protocols but the scientific rationale behind the selection of each technique. The methods described herein form a self-validating analytical system, employing orthogonal techniques to provide a high degree of confidence in the final results.
| Property | Value | Source |
| Chemical Name | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [2][3] |
| CAS Number | 126120-83-0 | [2][4] |
| Molecular Formula | C₉H₆F₂O₃ | [1][2] |
| Molecular Weight | 200.14 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
Section 1: Structural Elucidation and Spectroscopic Analysis
The primary goal of this section is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation. For this molecule, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is critical to verify the presence and environment of the geminal difluoro group. The coupling constants between these nuclei (H-F and C-F) provide definitive proof of their spatial proximity, a key feature that distinguishes this isomer from others.
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Instrumentation: Utilize a high-resolution FT-NMR spectrometer, such as a Bruker 500 MHz instrument.[5]
-
¹H NMR Acquisition:
-
Frequency: 500 MHz
-
Acquire a standard proton spectrum. Observe for three distinct aromatic proton signals and one methyl singlet. The aromatic signals will exhibit splitting from both H-H and H-F coupling.
-
-
¹³C NMR Acquisition:
-
Frequency: 125 MHz
-
Acquire a proton-decoupled ¹³C spectrum. The carbon attached to the two fluorine atoms (C-2) will appear as a characteristic triplet due to one-bond C-F coupling. Other carbons near the fluorine atoms will also show smaller couplings.
-
-
¹⁹F NMR Acquisition:
-
Frequency: (Varies with instrument field strength, e.g., 470 MHz on a 500 MHz spectrometer)
-
Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected, confirming the chemical equivalence of the two fluorine atoms.
-
Expected Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.6-7.8 | m | - | Aromatic (3H) |
| ~2.6 | s | - | Acetyl CH₃ (3H) | |
| ¹³C | ~195 | s | - | Carbonyl (C=O) |
| ~140-150 | m | - | Aromatic C-O (2C) | |
| ~110-130 | m | - | Aromatic C-H & C-C (4C) | |
| ~114 (t, ¹JCF ≈ 290 Hz) | t | ¹JCF ≈ 290 | C-2 (CF₂)[6] | |
| ~28 | s | - | Acetyl CH₃ | |
| ¹⁹F | ~ -50 to -80 | s | - | CF₂ |
Note: Predicted shifts and couplings are estimates based on related structures and general principles. Actual values must be confirmed experimentally.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This technique is confirmatory, verifying that the empirical formula matches the observed mass with high accuracy (typically <5 ppm error). Fragmentation patterns obtained via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can further corroborate the proposed structure by showing logical losses of fragments like the acetyl group.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an LC-QTOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for ketones, which can be protonated to form [M+H]⁺ ions.
-
Acquisition: Acquire the spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition.
-
Expected Mass Data:
| Ion | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 201.0408 | Within 5 ppm | For C₉H₇F₂O₃⁺ |
| [M+Na]⁺ | 223.0227 | Within 5 ppm | For C₉H₆F₂O₃Na⁺, often observed as an adduct.[7] |
Infrared (IR) and UV-Visible Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying key functional groups. The presence of a strong carbonyl (C=O) absorption and C-F bond stretches are key diagnostic features.[5][8] UV-Vis spectroscopy provides information about the electronic structure, specifically the conjugated system formed by the aromatic ring and the acetyl group.[9][10]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.
Expected Spectroscopic Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680-1700 | Strong | Aromatic Ketone C=O Stretch (conjugated)[8][11] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250-1350 | Strong | C-O-C Asymmetric Stretch (dioxole ring) |
| ~1050-1200 | Strong | C-F Stretch |
| ~930 | Medium | O-C-O Stretch (dioxole ring) |
Section 2: Chromatographic Analysis for Purity and Quantification
Orthogonal chromatographic techniques are essential for determining the purity of the compound and quantifying it. Reverse-phase HPLC is the primary method for assessing non-volatile impurities, while GC is ideal for volatile impurities and can serve as a confirmatory purity check.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: A stability-indicating RP-HPLC method is the gold standard for purity analysis in pharmaceutical development. A C18 column is chosen for its ability to retain the moderately non-polar analyte. A mobile phase of acetonitrile and a buffered aqueous solution allows for the effective separation of impurities with different polarities. UV detection is ideal as the aromatic ketone chromophore absorbs strongly.[8][12]
Protocol: Reverse-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven (e.g., Agilent 1260 or Waters Alliance).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or Gradient. A good starting point is 50:50 (A:B).[13] A gradient may be needed to elute more strongly retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[13]
-
Detection: UV at 254 nm or a wavelength closer to the compound's λmax.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent (e.g., 50:50 Acetonitrile:Water).
-
Sample: Prepare the sample to be tested at the same concentration.
-
-
Analysis and Calculation: Inject the sample and integrate all peaks. Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful tool for separating and identifying volatile organic compounds. It serves as an excellent orthogonal technique to HPLC for purity assessment. For this analyte, its moderate molecular weight and expected volatility make it amenable to GC analysis without derivatization.[14] The mass spectrometer detector provides definitive identification of any separated impurities.
Protocol: GC-MS for Purity and Impurity Identification
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 20 °C/min to 250 °C (hold 5 min).[15]
-
Injection: 1 µL, split mode (e.g., 50:1).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Section 3: Integrated Analytical Workflow
The characterization of this compound is not a linear process but an integrated workflow where results from one technique inform the others. This ensures a comprehensive and robust final assessment.
Caption: Integrated workflow for the complete characterization of the target compound.
References
-
G. V. Krishnanjali, G. Ramanaiah, B. S. Kumari, K. V. G. K. Murthy, B. V. S. Kumar, G. V. Ramana, "Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole," Oriental Journal of Chemistry, Available at: [Link]
-
M. Z. Kassaee, H. Masrouri, F. Movahedi, "Time dependent UV-Vis spectra of reduction of aromatic ketones with...," ResearchGate, Available at: [Link]
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JoVE, "IR and UV–Vis Spectroscopy of Aldehydes and Ketones," Journal of Visualized Experiments, Available at: [Link]
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A. H. Arbab, et al., "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model," MDPI, Available at: [Link]
-
D. Ailincai, I. Rosca, "IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one," ResearchGate, Available at: [Link]
-
Michigan State University Department of Chemistry, "UV-Visible Spectroscopy," MSU Chemistry, Available at: [Link]
-
M. A. H. Bibi, et al., "Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction," ResearchGate, Available at: [Link]
-
Master Organic Chemistry, "UV-Vis Spectroscopy: Absorbance of Carbonyls," Master Organic Chemistry, Available at: [Link]
-
University of Toronto Scarborough, "Interpreting UV-Vis Spectra," UTSC, Available at: [Link]
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National Analytical Corporation, "4-Acetyl-2,2-difluoro-1, 3-benzodioxole," IndiaMART, Available at: [Link]
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Tradeindia, "this compound - Chemical Compound C9h6f2o3," Tradeindia, Available at: [Link]
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Q. Petrovi, et al., "HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma," Journal of the Serbian Chemical Society, Available at: [Link]
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ATAS GL, "Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures," ATAS GL International, Available at: [Link]
-
S. Ali, et al., "GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis," African Journal of Pharmacy and Pharmacology, Available at: [Link]
-
M. Lanfranchi, et al., "Improved Process for the Continuous Acylation of 1,3-Benzodioxole," MDPI, Available at: [Link]
-
A. A. Glinyanaya, et al., "4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide," MDPI, Available at: [Link]
-
I. N. Shishov, et al., "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH," ResearchGate, Available at: [Link]
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Application Note: 4-Acetyl-2,2-difluoro-1,3-benzodioxole as a Strategic Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of a Fluorinated Benzodioxole Ketone
In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 4-Acetyl-2,2-difluoro-1,3-benzodioxole emerges as a highly valuable and versatile building block, uniquely combining two key structural motifs: the metabolically robust 2,2-difluoro-1,3-benzodioxole core and a synthetically tractable acetyl group.
The 2,2-difluoro-1,3-benzodioxole moiety is an important bioisostere of the catechol functional group. The replacement of the hydroxyl protons with a difluoromethylene bridge offers significant advantages in drug design, including enhanced metabolic stability by blocking oxidative degradation pathways, and modulation of lipophilicity and electronic properties, which can improve cell permeability and target engagement.[1][2] Derivatives of 1,3-benzodioxole are found in a wide array of biologically active compounds, including antitumor and antimicrobial agents.[1][3] The acetyl group, a classic ketone handle, provides a reliable reactive site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth overview of the properties of this compound, detailed protocols for its application in heterocyclic synthesis, and a discussion of its broader potential in creating diverse chemical libraries for drug discovery and beyond.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 126120-83-0 | [4][5] |
| Molecular Formula | C₉H₆F₂O₃ | [5][6] |
| Molecular Weight | 200.14 g/mol | [5][6] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 63-66 °C | [6] |
| Purity | Typically >95% | [5][7] |
| Solubility | Soluble in organic solvents like DMSO; slightly soluble in water | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[6][8] Recommended storage at 2-8 °C.[8] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8] |
| Signal Word | Warning | [8] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [4][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [8][9] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | [8][9] |
| Engineering Controls | Handle only in a certified fume hood to ensure sufficient ventilation. | [8] |
Core Application: Synthesis of Substituted Pyrazoles
The acetyl group serves as an ideal entry point for the synthesis of five-membered heterocycles, a scaffold prevalent in many pharmaceuticals. The following two-step protocol details the conversion of this compound into a substituted pyrazole via a Claisen condensation followed by a Knorr-type cyclization. This workflow exemplifies a reliable and high-yielding transformation.
Diagram 1: Synthetic Workflow for Pyrazole Formation
Caption: Workflow for converting the starting ketone to a pyrazole.
Protocol 1: Step-by-Step Synthesis of Ethyl 5-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrazole-3-carboxylate
Rationale: This protocol first generates a β-ketoester intermediate. The choice of sodium hydride as a base and diethyl carbonate as the carboxylating agent is a standard and effective method for forming the required 1,3-dicarbonyl system. The subsequent cyclization with hydrazine hydrate in an alcoholic solvent, often with a catalytic amount of acid, is a classic and robust method for pyrazole formation.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Diethyl carbonate (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic)
-
Diethyl ether, Saturated NH₄Cl (aq), Saturated NaCl (aq), Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Part A: Claisen Condensation to form β-Ketoester Intermediate
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.
-
Solvent Addition: Carefully add anhydrous THF to the flask to create a slurry.
-
Reagent Addition: Dissolve this compound (1.0 eq) and diethyl carbonate (3.0 eq) in anhydrous THF. Add this solution dropwise to the NaH slurry at 0 °C.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Work-up: Combine the organic layers, wash with saturated NaCl (aq), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can often be used in the next step without further purification.
Part B: Knorr Cyclization to form Pyrazole
-
Setup: Dissolve the crude β-ketoester from Part A in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) followed by a few drops of glacial acetic acid.
-
Causality Note: The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. The formation of the pyrazole product is typically indicated by a more polar spot.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo and triturate with cold water or a hexane/ether mixture to induce precipitation.
-
Purification & Validation: The crude solid can be purified by recrystallization from ethanol/water or by silica gel column chromatography. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. Predicted NMR data can be benchmarked against similar structures.[10]
Strategic Application in Library Design for SAR Studies
The true power of this compound lies in its capacity to serve as a central hub for generating diverse molecular libraries for Structure-Activity Relationship (SAR) studies. The acetyl group is a branching point for multiple, orthogonal synthetic pathways.
Diagram 2: SAR Exploration Pathways from the Acetyl Moiety
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 126120-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]
- 6. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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- 8. chemblink.com [chemblink.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety
The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The incorporation of the difluoromethylenedioxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This is attributed to the unique electronic properties of fluorine, which can modulate the pKa of nearby functional groups and form favorable interactions with protein residues. 4-Acetyl-2,2-difluoro-1,3-benzodioxole is a key intermediate, providing a chemical handle for the synthesis of a wide range of more complex derivatives, including active pharmaceutical ingredients such as Tasimelteon, a treatment for non-24-hour sleep-wake disorder.
This guide provides a comprehensive overview of the synthetic protocols for preparing this compound and its derivatives, with a focus on the underlying chemical principles and practical experimental details.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available 1,3-benzodioxole:
-
Formation of the 2,2-Difluoro-1,3-benzodioxole Core: This involves the radical-initiated dichlorination of the methylene bridge of 1,3-benzodioxole, followed by a halogen exchange (Halex) reaction to introduce the fluorine atoms.
-
Regioselective Friedel-Crafts Acylation: The introduction of the acetyl group at the 4-position of the benzodioxole ring is accomplished via an electrophilic aromatic substitution reaction.
Caption: Overall synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Intermediate
The initial step focuses on the transformation of the methylene bridge of 1,3-benzodioxole into a difluoromethylene group. A common and scalable method involves a two-step process: radical chlorination followed by fluorination.
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol is adapted from established industrial processes.[1]
Step 1a: Synthesis of 2,2-Dichloro-1,3-benzodioxole
-
Reaction Principle: This step proceeds via a free radical mechanism where a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, facilitates the homolytic cleavage of chlorine gas. The resulting chlorine radicals abstract hydrogen atoms from the methylene bridge of 1,3-benzodioxole, which is followed by chlorination.
Caption: Simplified mechanism of radical chlorination of 1,3-benzodioxole.
-
Materials and Equipment:
-
1,3-Benzodioxole
-
Benzotrifluoride (solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Chlorine gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control.
-
-
Procedure:
-
Charge the reaction vessel with 1,3-benzodioxole and benzotrifluoride.
-
Heat the mixture to 80-95 °C.
-
Slowly purge chlorine gas into the mixture while adding a solution of the radical initiator in benzotrifluoride over a period of 2-3 hours.
-
Maintain the temperature and continue stirring for an additional hour after the addition is complete to ensure full conversion.
-
Cool the reaction mixture to room temperature and purge with nitrogen gas to remove any unreacted chlorine and hydrogen chloride.
-
The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step or purified by vacuum distillation.
-
Step 1b: Synthesis of 2,2-Difluoro-1,3-benzodioxole
-
Reaction Principle: This is a nucleophilic substitution reaction (halogen exchange or Halex) where the chlorine atoms of the dichlorinated intermediate are replaced by fluorine atoms using a fluorine source like hydrogen fluoride (HF) or potassium fluoride (KF).
-
Materials and Equipment:
-
Crude 2,2-dichloro-1,3-benzodioxole solution from Step 1a
-
Anhydrous Hydrogen Fluoride (HF)
-
Autoclave or pressure-rated reactor
-
Sodium bicarbonate solution
-
Distillation apparatus
-
-
Procedure:
-
In a pressure-rated reactor, cool anhydrous hydrogen fluoride to 0 °C.
-
Slowly add the crude solution of 2,2-dichloro-1,3-benzodioxole to the hydrogen fluoride over 2-3 hours, maintaining the temperature at 0 °C.
-
After the addition, stir the reaction mixture at 0 °C for one hour.
-
Slowly raise the temperature to 100-120 °C, allowing the pressure to increase to 7-8 kg/cm ². Maintain these conditions for 1 hour.[1]
-
Carefully vent the excess hydrogen fluoride by heating the mixture up to 80 °C.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and purify the 2,2-difluoro-1,3-benzodioxole by vacuum distillation.
-
| Parameter | Value | Reference |
| Yield (Step 1a) | ~88% | [1] |
| Purity (Step 1a) | ~97% | [1] |
| Yield (Step 1b) | ~86% | [1] |
| Purity (Step 1b) | ~94% | [1] |
Part 2: Friedel-Crafts Acylation for the Synthesis of this compound
The introduction of the acetyl group onto the aromatic ring of 2,2-difluoro-1,3-benzodioxole is achieved through a Friedel-Crafts acylation reaction.[2][3][4]
Regioselectivity of the Acylation
The regiochemical outcome of the Friedel-Crafts acylation is directed by the substituents on the aromatic ring. The 1,3-benzodioxole moiety is an ortho, para-director due to the electron-donating resonance effect of the oxygen atoms. The two oxygen atoms activate the positions ortho and para to them. The 4-position is ortho to one oxygen and para to the other, making it electronically favorable for electrophilic attack. While the fluorine atoms are electron-withdrawing, the directing effect of the oxygen atoms is dominant.
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
Protocol 2: Synthesis of this compound
This is a representative protocol based on standard Friedel-Crafts acylation procedures.
-
Materials and Equipment:
-
2,2-Difluoro-1,3-benzodioxole
-
Acetyl chloride or Acetic anhydride (acylating agent)
-
Anhydrous Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Rotary evaporator
-
Chromatography equipment (optional)
-
-
Procedure:
-
Set up a dry round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride to the flask, followed by the addition of the anhydrous solvent (e.g., DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) to the suspension while stirring.
-
To this mixture, add a solution of 2,2-difluoro-1,3-benzodioxole in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Predicted Value |
| Expected Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₆F₂O₃ |
| Molecular Weight | 200.14 g/mol |
Predicted Spectroscopic Data
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2-7.8 | m | 3H |
| Acetyl-CH₃ | ~2.6 | s | 3H |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| Aromatic-C | 110-150 |
| CF₂ | ~120 (t, J ≈ 290 Hz) |
| CH₃ | ~26 |
Part 3: Synthesis of Derivatives from this compound
The acetyl group in this compound serves as a versatile starting point for a variety of chemical transformations to generate a library of derivatives.
Example Protocol: Aldol Condensation
-
Reaction Principle: The acetyl group can undergo enolization and react with an aldehyde in an aldol condensation to form an α,β-unsaturated ketone.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add an aromatic aldehyde of choice.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution.
-
Filter the solid product and wash with cold solvent. The product can be further purified by recrystallization.
-
Safety and Handling
-
Friedel-Crafts Acylation: This reaction is exothermic and should be carried out with caution, especially during the quenching step. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen Fluoride: HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.
-
Chlorine Gas: Chlorine gas is a toxic respiratory irritant. It should be handled in a fume hood with a proper gas scrubbing system.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of this compound and its derivatives. The versatility of the acetyl group allows for a wide range of subsequent chemical modifications, making this intermediate a valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Careful attention to reaction conditions and safety procedures is paramount for the successful and safe execution of these syntheses.
References
- Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
PubMed. (2012). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
- Google Patents. (1990). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]
-
Tradeindia. (n.d.). This compound. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (2017). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
Sources
Application Note: 4-Acetyl-2,2-difluoro-1,3-benzodioxole as a Versatile Intermediate in Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a premier strategy for optimizing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, serves as a metabolically stable isostere for catechol groups, making it a privileged structure in drug design. This application note provides a detailed technical guide on the synthesis and application of 4-Acetyl-2,2-difluoro-1,3-benzodioxole , a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore its preparation via Friedel-Crafts acylation and present a detailed, field-proven protocol for its conversion into a valuable phenolic intermediate through Baeyer-Villiger oxidation, a critical step for accessing a wide range of pharmacologically active molecules.
Introduction: The Strategic Importance of Fluorinated Benzodioxoles
The 1,3-benzodioxole ring system is a common feature in numerous natural products and synthetic drugs.[1] However, the methylene bridge is often susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of the two benzylic protons with fluorine atoms to form the 2,2-difluoro-1,3-benzodioxole scaffold effectively blocks this metabolic pathway, enhancing the pharmacokinetic profile of the parent molecule.[2]
This compound (Compound 1 ) emerges as a particularly useful derivative. Its acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This guide will demonstrate its utility by focusing on its conversion to a key phenolic intermediate, a common precursor in the synthesis of APIs such as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4]
Physicochemical Properties of this compound (1)
A thorough understanding of the starting material's properties is fundamental for successful process development and scale-up.
| Property | Value | Source(s) |
| CAS Number | 126120-83-0 | [5][6] |
| Molecular Formula | C₉H₆F₂O₃ | [7] |
| Molecular Weight | 200.14 g/mol | [8] |
| Appearance | Off-white to pale yellow crystalline powder | [8] |
| Melting Point | 63-66 °C | [8] |
| Solubility | Soluble in DMSO, other organic solvents; slightly soluble in water | [8] |
| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [9] |
Synthesis of the Key Starting Material
The most common and efficient method for preparing this compound (1 ) is the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole.[10][11] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
Caption: Synthesis of the target intermediate via Friedel-Crafts acylation.
Mechanistic Rationale (E-E-A-T)
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between acetyl chloride and a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[12] The electron-rich benzodioxole ring then attacks the acylium ion. A stoichiometric amount of the catalyst is typically required because the resulting ketone product is a moderate Lewis base and forms a stable complex with AlCl₃, temporarily deactivating the catalyst.[10] This complex is subsequently hydrolyzed during aqueous workup to yield the final product. The acylation occurs preferentially at the 4-position due to the ortho-para directing effect of the dioxole oxygens.
Application Protocol: Synthesis of 4-Acetoxy-2,2-difluoro-1,3-benzodioxole (2)
This protocol details the Baeyer-Villiger oxidation of this compound (1 ) to yield 4-Acetoxy-2,2-difluoro-1,3-benzodioxole (2 ). This transformation is a cornerstone of synthetic chemistry for converting aryl ketones into phenyl acetates, which can be readily hydrolyzed to phenols. These phenols are critical intermediates for forming ether linkages or participating in coupling reactions central to many API syntheses.
Caption: Experimental workflow for Baeyer-Villiger oxidation.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (1 ) | >98% Purity | Commercial | Refer to Section 2 |
| 3-Chloroperoxybenzoic acid (m-CPBA) | ~77% | Commercial | Potent oxidant, handle with care |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For aqueous wash |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent | Commercial | To quench excess peroxide |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Ethyl Acetate | HPLC Grade | Commercial | For chromatography |
| Hexanes | HPLC Grade | Commercial | For chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 ) (2.00 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Oxidant Addition: In a separate beaker, dissolve m-CPBA (approx. 77%, 2.70 g, ~12.0 mmol, 1.2 equivalents) in DCM (20 mL). Slowly add this solution to the reaction flask dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note (Causality): m-CPBA is a highly effective reagent for the Baeyer-Villiger oxidation due to the weak O-O bond and the good leaving group ability of the m-chlorobenzoate anion. The slow, cold addition is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~20 mL) to quench any unreacted m-CPBA. Stir vigorously for 10 minutes.
-
Scientist's Note (Trustworthiness): This step is a crucial safety and purification measure. Sodium thiosulfate reduces the excess peroxide oxidant to the less reactive carboxylic acid, preventing potential hazards during workup and simplifying purification.
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.
-
Characterization (Self-Validation): Combine the pure fractions and remove the solvent in vacuo to afford 4-Acetoxy-2,2-difluoro-1,3-benzodioxole (2 ) as a clear oil or low-melting solid.
-
Expected Yield: 85-95%.
-
¹H NMR: Expect a new singlet around δ 2.3 ppm corresponding to the acetate methyl protons and characteristic shifts in the aromatic protons compared to the starting material.
-
IR Spectroscopy: Look for the appearance of a strong ester carbonyl stretch (~1760 cm⁻¹) and the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular ion peak corresponding to C₁₀H₈F₂O₄.
-
Further Synthetic Utility
The resulting product, 4-Acetoxy-2,2-difluoro-1,3-benzodioxole (2 ), is not an endpoint. It is a stable, protected phenol. Simple hydrolysis under basic conditions (e.g., with NaOH or K₂CO₃ in methanol) will cleanly provide 4-hydroxy-2,2-difluoro-1,3-benzodioxole. This phenolic intermediate is now primed for a variety of crucial bond-forming reactions in pharmaceutical synthesis, including:
-
Williamson Ether Synthesis: To introduce alkyl or aryl side chains.
-
Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): After conversion of the phenol to a triflate, for carbon-carbon or carbon-nitrogen bond formation.
-
Esterification/Amidation: Direct reactions with the hydroxyl group to form other esters or to be used in peptide-like couplings.
Caption: Synthetic versatility of the title compound.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the strategic reactivity of the acetyl group allow for reliable access to more complex, fluorinated building blocks. The detailed protocol for its Baeyer-Villiger oxidation provides a robust and scalable method to produce a key phenolic precursor, demonstrating the compound's critical role in constructing molecules with enhanced metabolic stability and tailored pharmacological properties. This guide serves as a practical resource for researchers aiming to leverage fluorination strategies in the design of next-generation therapeutics.
References
- Vertex Pharmaceuticals Incorporated. (2020). Utilizing o-Quinone Methide Chemistry: Synthesis of d9-Ivacaftor. J. Org. Chem. 2020, 85, 501–507.
- Molino, B. F., et al. (2018). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega.
- Quick Company. (Date not available).
- European Patent Office. (2017). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. EP 4043439 A1.
- Google Patents. (Date not available).
- Tradeindia. (Date not available). This compound - Chemical Compound C9h6f2o3.
- Apollo Scientific. (Date not available). This compound.
- National Analytical Corporation. (Date not available). 4-Acetyl-2,2-difluoro-1, 3-benzodioxole.
- CP Lab Safety. (Date not available). This compound, 98% Purity, C9H6F2O3, 1 gram.
- Google Patents. (Date not available). CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
- Wikipedia. (Date not available). Friedel–Crafts reaction.
- CymitQuimica. (Date not available). This compound.
- ChemBK. (Date not available). This compound.
- NIH National Library of Medicine. (2024).
- Organic Chemistry Portal. (Date not available).
- Benchchem. (Date not available). 2,2-Difluoro-4-cyano-1,3-benzodioxole.
- Sigma-Aldrich. (Date not available).
- Professor Dave Explains. (2018).
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- MDPI. (2024).
- Google Patents. (Date not available).
- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 126120-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]
- 7. chembk.com [chembk.com]
- 8. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Functionalization of the Acetyl Group in 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction: Unlocking the Potential of a Versatile Scaffold
4-Acetyl-2,2-difluoro-1,3-benzodioxole is a key building block in modern medicinal chemistry. The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of the catechol group, offering improved metabolic stability and pharmacokinetic properties. The true synthetic versatility of this molecule, however, lies in its acetyl group. This reactive handle serves as a gateway for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures for drug discovery and development.[1][2]
This guide provides an in-depth exploration of four key functionalization strategies for the acetyl group of this compound:
-
Reduction to a Secondary Alcohol: Creating a chiral center and a new point for derivatization.
-
α-Halogenation: Installing a reactive electrophilic site for subsequent nucleophilic substitution or elimination.
-
Aldol Condensation: A powerful C-C bond-forming reaction to generate chalcone-like structures.
-
Mannich Reaction: A three-component reaction to synthesize valuable β-amino ketone derivatives.
Each section explains the causality behind the chosen methodology and provides detailed, field-proven protocols designed for reproducibility and success.
Section 1: Reduction of the Acetyl Group to 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol
Scientific Rationale & Field Insights
The reduction of the aryl ketone in this compound to its corresponding secondary alcohol is a fundamental transformation. This reaction converts a planar carbonyl group into a tetrahedral stereocenter, opening avenues for chiral chemistry. The resulting alcohol is a versatile intermediate, ready for esterification, etherification, or conversion into a leaving group for substitution reactions.
While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, Sodium Borohydride (NaBH₄) is often the preferred reagent for this transformation in a research setting.[3][4]
Why Sodium Borohydride (NaBH₄)?
-
Chemoselectivity: NaBH₄ is a milder reducing agent than LiAlH₄ and will selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups.[3]
-
Safety and Convenience: Unlike LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions, NaBH₄ is stable in protic solvents like methanol and ethanol, simplifying the experimental setup and workup.[4][5]
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. A subsequent workup with water or dilute acid protonates the resulting alkoxide to yield the alcohol.[5]
Caption: Workflow for the reduction of the acetyl group.
Detailed Laboratory Protocol: NaBH₄ Reduction
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (e.g., 2.00 g, 10.0 mmol) in methanol (40 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 15 minutes.
-
Scientist's Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C until gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel or recrystallization to obtain the pure 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol.
| Parameter | Condition/Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and safe for ketone reduction. |
| Solvent | Methanol | Effectively dissolves the substrate and reagent. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity. |
| Reaction Time | 3-4 hours | Typically sufficient for complete conversion. |
| Typical Yield | 90-98% | High efficiency is common for this reaction. |
Section 2: α-Halogenation of the Acetyl Group
Scientific Rationale & Field Insights
Introducing a halogen, particularly bromine, at the α-position of the acetyl group transforms the ketone into a highly valuable α-haloketone intermediate. This product is a powerful electrophile, susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, azides, etc.), thereby enabling the construction of complex molecular scaffolds.
The most common and reliable method for this transformation is acid-catalyzed halogenation.[6][7]
Mechanism of Acid-Catalyzed Bromination: The reaction proceeds through an enol intermediate.[8][9]
-
The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid or HBr), making the carbonyl carbon more electrophilic.[10]
-
A base (e.g., the solvent) removes an α-proton, leading to the formation of a nucleophilic enol tautomer. This is the rate-determining step.[8]
-
The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond and regenerating the protonated carbonyl.
-
Deprotonation yields the final α-bromo ketone product.
Under acidic conditions, the reaction typically stops after monohalogenation because the electron-withdrawing halogen deactivates the product towards further enolization.[7]
Caption: Reaction scheme for α-bromination.
Detailed Laboratory Protocol: Acid-Catalyzed α-Bromination
Materials and Reagents:
-
This compound (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, magnetic stirrer
Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-neck flask with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve this compound (e.g., 2.00 g, 10.0 mmol) in glacial acetic acid (30 mL).
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (e.g., 0.54 mL, 1.68 g, 10.5 mmol) in glacial acetic acid (10 mL).
-
Addition: Add the bromine solution dropwise to the stirred ketone solution over 30 minutes at room temperature. The red-brown color of bromine should disappear as it is consumed.
-
Scientist's Note: A persistent bromine color indicates the reaction is complete or has stalled. Monitor by TLC to confirm consumption of the starting material.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours after the addition is complete.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL).
-
Quenching: Add saturated sodium thiosulfate solution dropwise until the orange/yellow color of excess bromine is completely discharged.
-
Extraction: Extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Condition/Value | Rationale |
| Halogenating Agent | Bromine (Br₂) | Effective electrophilic bromine source. |
| Solvent/Catalyst | Glacial Acetic Acid | Serves as both solvent and acid catalyst to promote enol formation.[6] |
| Stoichiometry | Slight excess of Br₂ | Ensures complete conversion of the starting ketone. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a controllable rate. |
| Typical Yield | 85-95% | This reaction is generally high-yielding. |
Section 3: C-C Bond Formation via Aldol Condensation
Scientific Rationale & Field Insights
The Aldol condensation is a cornerstone of carbon-carbon bond formation.[11] For an aryl methyl ketone like our substrate, a base-catalyzed Claisen-Schmidt condensation with a non-enolizable aromatic aldehyde is a highly efficient method to synthesize chalcones (α,β-unsaturated ketones). These structures are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.
Mechanism of Claisen-Schmidt Condensation:
-
A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetyl group to form a nucleophilic enolate ion.
-
The enolate attacks the carbonyl carbon of the aromatic aldehyde.
-
The resulting alkoxide intermediate is protonated by the solvent (e.g., water) to form a β-hydroxy ketone (the aldol addition product).
-
Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration (elimination of water) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).
Using an aldehyde without α-protons (like benzaldehyde) prevents self-condensation, leading to a cleaner reaction with a single major product.[12]
Caption: Workflow for a Claisen-Schmidt Aldol Condensation.
Detailed Laboratory Protocol: Synthesis of a Chalcone Derivative
Materials and Reagents:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Beaker, magnetic stirrer, Buchner funnel
Procedure:
-
Solution A: In a 100 mL beaker, dissolve this compound (e.g., 1.00 g, 5.0 mmol) and the chosen aromatic aldehyde (e.g., 0.70 g, 5.0 mmol of 4-chlorobenzaldehyde) in 95% ethanol (20 mL).
-
Solution B: In a separate small beaker, prepare the base solution by dissolving sodium hydroxide (e.g., 0.40 g, 10.0 mmol) in water (5 mL).
-
Reaction Initiation: While stirring Solution A vigorously at room temperature, add Solution B dropwise over 5 minutes.
-
Scientist's Note: A color change and the formation of a precipitate are often observed shortly after adding the base, indicating product formation.
-
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours. If the mixture becomes too thick to stir, a small amount of additional ethanol can be added.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove the base and other water-soluble impurities, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Allow the product to air-dry on the filter, then transfer to a watch glass and dry completely in a desiccator or a low-temperature oven.
-
Purification: The crude product is often highly pure. For analytical purity, it can be recrystallized from hot ethanol.
| Parameter | Condition/Value | Rationale |
| Base | NaOH or KOH | Strong base required to deprotonate the α-carbon of the ketone. |
| Solvent | Ethanol/Water | Dissolves reactants and facilitates the reaction; water is needed to dissolve the base. |
| Temperature | Room Temperature | Sufficient for both the addition and elimination steps. |
| Workup | Filtration | The solid product conveniently precipitates from the reaction mixture. |
| Typical Yield | 80-95% | A robust and high-yielding reaction. |
Section 4: Synthesis of β-Amino Ketones via the Mannich Reaction
Scientific Rationale & Field Insights
The Mannich reaction is a powerful three-component condensation that forms a C-C bond at the α-position of a ketone, resulting in a β-amino ketone, often referred to as a "Mannich base".[13][14] These products are exceptionally important synthetic intermediates for a wide variety of pharmaceuticals and natural products.[15][16]
Mechanism of the Mannich Reaction:
-
The reaction begins with the formation of an electrophilic iminium ion from the reaction between a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine.[14]
-
Simultaneously, under acidic conditions, the ketone (this compound) tautomerizes to its enol form.
-
The nucleophilic enol attacks the iminium ion, forming the C-C bond and yielding the β-amino ketone product (as its conjugate acid).
The reaction is typically run with the amine as its hydrochloride salt, which provides the necessary acidic catalysis.
Caption: The three-component Mannich Reaction.
Detailed Laboratory Protocol: Synthesis of a Mannich Base
Materials and Reagents:
-
This compound (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Secondary Amine Hydrochloride (e.g., Dimethylamine HCl) (1.2 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Diethyl Ether
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 2.00 g, 10.0 mmol), paraformaldehyde (e.g., 0.36 g, 12.0 mmol), and dimethylamine hydrochloride (e.g., 0.98 g, 12.0 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a few drops of concentrated HCl to the suspension.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become homogeneous as it progresses.
-
Cooling & Precipitation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then in an ice bath. The product may precipitate as its hydrochloride salt.
-
Isolation of Salt (Option 1): If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold diethyl ether and dry. This hydrochloride salt can be used directly or converted to the free base.
-
Isolation of Free Base (Option 2): If no solid forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding 2 M NaOH solution. The free Mannich base will often precipitate as an oil or solid.
-
Extraction: Extract the free base with ethyl acetate or dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the Mannich base by column chromatography or recrystallization.
| Parameter | Condition/Value | Rationale |
| Aldehyde Source | Paraformaldehyde | A stable, solid source of formaldehyde. |
| Amine Source | Amine Hydrochloride Salt | Provides the amine component and acts as an acid catalyst. |
| Solvent | Ethanol | A common, effective solvent for Mannich reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Typical Yield | 60-80% | Yields can vary depending on the amine used. |
References
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science.
- Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate.
- Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Unknown Source.
- Mannich Reaction. Organic Chemistry Portal.
- Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
- Ketone halogenation. Wikipedia.
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Alpha Halogenation of Enols and Enolates. Chemistry Steps.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- Reduction of Aldehydes and Ketones. Chemistry Steps.
- The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
- reduction of aldehydes and ketones. Chemguide.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Unknown Source.
- The Aldol Condensation. Magritek.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.
Sources
- 1. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. magritek.com [magritek.com]
- 12. rsc.org [rsc.org]
- 13. thaiscience.info [thaiscience.info]
- 14. Mannich Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to Ivacaftor.[1][2] The protocol details a robust and scalable Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This guide is designed to bridge the gap between laboratory-scale synthesis and pilot-plant or industrial production by focusing on critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible scale-up.
Introduction and Significance
This compound is a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), used for the treatment of cystic fibrosis.[3] The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry.
The synthesis described herein utilizes the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds on aromatic rings.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the 2,2-difluoro-1,3-benzodioxole ring system. While conceptually straightforward, the scale-up of this reaction presents several challenges, including managing the reactivity of the Lewis acid catalyst, controlling reaction exotherms, and ensuring regioselective acylation. This application note aims to provide a detailed, field-proven protocol to address these challenges.
Synthetic Strategy and Mechanistic Overview
The chosen synthetic route is the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole with acetic anhydride, catalyzed by aluminum chloride (AlCl₃). This method is favored for its high efficiency and the ready availability of the starting materials.
Reaction Scheme: 2,2-difluoro-1,3-benzodioxole + Acetic Anhydride --(AlCl₃)--> this compound
Causality of Experimental Choices
-
Choice of Acylating Agent: Acetic anhydride is selected over acetyl chloride due to its lower volatility, reduced corrosiveness, and generally easier handling on a larger scale.[6]
-
Lewis Acid Catalyst: Aluminum chloride is a potent and cost-effective Lewis acid for this transformation.[7] A stoichiometric amount is necessary as it complexes with the product ketone, preventing further reaction.[5][8]
-
Solvent Selection: Dichloromethane (DCM) is an appropriate solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during workup.[9]
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between aluminum chloride and acetic anhydride. The reaction is then allowed to proceed at room temperature to ensure complete conversion.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 2,2-difluoro-1,3-benzodioxole | 158.10 | 100 g | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 100 g | 1.2 |
| Acetic Anhydride | 102.09 | 70 mL | 1.2 |
| Dichloromethane (DCM) | - | 1 L | - |
| Hydrochloric Acid (conc.) | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
2L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
Caption: Workflow for the scale-up synthesis.
Step-by-Step Protocol:
-
Reaction Setup: Assemble a dry 2L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (100 g) and dichloromethane (500 mL). Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (70 mL) to the cooled suspension via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Substrate: To the resulting mixture, add a solution of 2,2-difluoro-1,3-benzodioxole (100 g) in dichloromethane (200 mL) dropwise over 1 hour, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (200 mL). This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation.
Safety and Hazard Mitigation
The Friedel-Crafts acylation involves several hazardous reagents and requires strict adherence to safety protocols.
| Reagent | Hazards | Mitigation |
| Aluminum Chloride | Corrosive, reacts violently with water.[9] | Handle in a dry environment (glove box or under inert atmosphere). Wear appropriate PPE (gloves, goggles, lab coat). |
| Acetic Anhydride | Corrosive, lachrymator.[6] | Handle in a well-ventilated fume hood. Avoid inhalation of vapors. |
| Dichloromethane | Volatile, potential carcinogen.[9] | Use in a fume hood. Minimize exposure. |
| Hydrochloric Acid | Corrosive, toxic fumes.[9] | Handle in a fume hood. Wear acid-resistant gloves and goggles. |
Quenching Procedure: The quenching of the reaction with water/acid is highly exothermic and generates HCl gas. This must be done slowly and in a controlled manner, preferably in a robust reaction vessel with efficient cooling and stirring.
Analytical Characterization
Thorough analytical characterization is essential to ensure the purity and identity of the final product.
| Analytical Technique | Purpose | Expected Results |
| TLC | Reaction monitoring | Product Rf distinct from starting material. |
| GC-MS | Purity assessment and identification | Major peak corresponding to the product's mass. |
| ¹H NMR | Structural confirmation | Peaks corresponding to acetyl and aromatic protons. |
| ¹⁹F NMR | Structural confirmation | Signal for the -CF₂- group. |
| IR Spectroscopy | Functional group identification | Strong carbonyl stretch (~1680 cm⁻¹). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure proper stoichiometry of reagents. |
| Loss during workup | Optimize extraction and washing steps. | |
| Formation of Byproducts | Reaction temperature too high | Maintain strict temperature control during additions. |
| Moisture in the reaction | Use anhydrous reagents and solvents, and maintain an inert atmosphere. | |
| "Oiling out" during Recrystallization | Solution is too concentrated or cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and allow for slower cooling.[10] |
Conclusion
The provided protocol for the scale-up synthesis of this compound offers a reliable and robust method for producing this valuable pharmaceutical intermediate. By carefully controlling reaction parameters, adhering to stringent safety measures, and employing appropriate analytical techniques, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a larger scale.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- A process for the preparation of ivacaftor and its intermediates. (n.d.). Google Patents.
-
A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor. (2018). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Expeditious Synthesis of Ivacaftor. (2017). ResearchGate. Retrieved from [Link]
- Industrial process for making an ivacaftor and its intermediates. (n.d.). Google Patents.
-
Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Reactivity of 4-Acetyl-2,2-difluoro-1,3-benzodioxole with Nucleophilic Reagents
Introduction: Strategic Importance of a Fluorinated Building Block
4-Acetyl-2,2-difluoro-1,3-benzodioxole is a specialized aromatic ketone that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure is distinguished by two key features: a reactive acetyl group and a difluorinated benzodioxole core. The benzodioxole scaffold is a privileged structure in drug discovery, often contributing to favorable bioavailability.[3][4] The incorporation of the gem-difluoro group (-CF₂) is a widely used strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by acting as a bioisostere for other functional groups and blocking sites of metabolic oxidation.[1][3][5]
This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols for key transformations, and discuss the strategic considerations for employing this versatile intermediate in complex molecule synthesis.
Scientific Principles: Understanding the Reactivity Profile
The chemical behavior of this compound is dominated by the electrophilic nature of the acetyl group's carbonyl carbon. The reactivity of this site is significantly influenced by the electronic properties of the fused ring system.
2.1. The Carbonyl Group: The Epicenter of Reactivity The primary reaction pathway for this molecule involves the nucleophilic addition to the carbonyl group.[6][7] The carbon atom of the C=O bond is sp² hybridized, electron-deficient (electrophilic) due to the high electronegativity of the oxygen atom, and sterically accessible. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral alkoxide intermediate.[6]
2.2. Electronic Influence of the 2,2-Difluoro-1,3-benzodioxole Ring The two fluorine atoms on the dioxole bridge are potent electron-withdrawing groups.[3] This inductive effect reduces the electron density of the entire aromatic system. Consequently, the electrophilicity of the attached carbonyl carbon is enhanced, making it more susceptible to attack by nucleophiles compared to non-fluorinated analogues.[6] This heightened reactivity is a key advantage for synthetic chemists, often allowing for milder reaction conditions.
Diagram: General Mechanism of Nucleophilic Addition
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- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic procedure. Our approach is rooted in established chemical principles to ensure you can confidently navigate the complexities of this reaction.
Overview of the Synthesis
The preparation of this compound is achieved via a Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, like Boron Trifluoride Etherate (BF₃·OEt₂), to generate the reactive acylium ion.
The reaction mechanism, a cornerstone of organic chemistry, proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent, leading to the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).
-
Rearomatization: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
Below is a diagram illustrating the overall workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of Boron Trifluoride Etherate in this reaction?
Boron trifluoride etherate (BF₃·OEt₂) is a Lewis acid catalyst.[1] Its primary function is to activate the acylating agent (e.g., acetic anhydride) to form a highly electrophilic acylium ion. This intermediate is sufficiently reactive to be attacked by the aromatic ring of the 2,2-difluoro-1,3-benzodioxole.[2]
Q2: Why is an anhydrous (dry) environment critical for this synthesis?
The reagents used, particularly the Lewis acid catalyst (BF₃·OEt₂) and the acylating agent, are highly sensitive to moisture.[3][4] Water can react with and decompose these reagents, quenching the catalyst and preventing the formation of the necessary acylium ion. This will significantly reduce or completely inhibit the reaction. Always use flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use a different Lewis acid, such as Aluminum Chloride (AlCl₃)?
While AlCl₃ is a classic and potent Lewis acid for Friedel-Crafts reactions, BF₃·OEt₂ is often preferred for substrates that may be sensitive to harsher conditions.[5][6] AlCl₃ can sometimes lead to undesired side reactions or degradation of starting materials. However, if you choose to use AlCl₃, be aware that it often forms a stable complex with the ketone product, necessitating a stoichiometric amount of the catalyst and a hydrolytic workup to break the complex.[5][6]
Q4: My starting material, 2,2-difluoro-1,3-benzodioxole, is not commercially available. How can I synthesize it?
2,2-Difluoro-1,3-benzodioxole can be prepared from catechol and a difluorocarbene source, such as dibromodifluoromethane.[7][8] Another common route involves the fluorination of 2,2-dichloro-1,3-benzodioxole using a fluorinating agent like hydrogen fluoride.[9][10] The purity of this starting material is crucial for the success of the subsequent acylation reaction.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 2,2-Difluoro-1,3-benzodioxole | 158.10 | 10.0 | 1.58 g | Starting material |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 12.0 | 1.5 mL | Lewis acid catalyst, handle under inert gas |
| Acetic Anhydride | 102.09 | 11.0 | 1.04 mL | Acylating agent |
| Dichloromethane (DCM), anhydrous | - | - | 30 mL | Reaction solvent |
| Saturated Sodium Bicarbonate Solution | - | - | 2 x 20 mL | For work-up |
| Brine | - | - | 20 mL | For work-up |
| Anhydrous Magnesium Sulfate | - | - | As needed | Drying agent |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition:
-
To the flask, add 2,2-difluoro-1,3-benzodioxole (1.58 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Boron Trifluoride Etherate (1.5 mL, 12.0 mmol) to the stirred solution.
-
In the dropping funnel, prepare a solution of acetic anhydride (1.04 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL).
-
-
Reaction:
-
Add the acetic anhydride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: A logical troubleshooting guide for common synthesis issues.
In-depth Troubleshooting Scenarios
Scenario 1: The reaction does not proceed, and TLC/GC-MS analysis shows only starting material.
-
Expert Analysis: This is the most common issue and almost always points to a problem with the reaction setup or reagent quality. The Friedel-Crafts acylation is highly intolerant of moisture.
-
Causality and Solution:
-
Moisture Contamination: BF₃·OEt₂ reacts vigorously with water, which deactivates it.[3]
-
Action: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of inert gas. Use solvents from a freshly opened bottle or a solvent purification system.
-
-
Reagent Degradation: BF₃·OEt₂ can degrade if not stored properly under an inert atmosphere. Acetic anhydride can hydrolyze to acetic acid.
-
Action: Use a fresh bottle of BF₃·OEt₂. Check the purity of the acetic anhydride. It is advisable to use reagents from reputable suppliers.
-
-
Insufficient Reaction Time or Temperature: While the reaction typically proceeds well at room temperature after initial cooling, some systems may require gentle heating to initiate.
-
Action: After stirring at room temperature for several hours with no conversion, consider gently warming the reaction mixture to 35-40 °C and continue monitoring.
-
-
Scenario 2: The reaction yields a complex mixture of products, and the desired product is in low yield.
-
Expert Analysis: This suggests a loss of regioselectivity or the occurrence of side reactions. The directing effects of the substituents on the 2,2-difluoro-1,3-benzodioxole ring should favor acylation at a specific position. Deviation from this indicates that the reaction conditions may be too harsh.
-
Causality and Solution:
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Action: Strictly control the temperature during the addition of the acylating agent, keeping it at 0 °C. Consider running the entire reaction at a lower temperature for a longer period.
-
-
Impure Starting Material: Impurities in the 2,2-difluoro-1,3-benzodioxole can lead to the formation of various byproducts.
-
Action: Verify the purity of your starting material by NMR and GC-MS. If necessary, purify it by distillation or chromatography before use.
-
-
Scenario 3: The reaction works, but the isolated yield is very low after purification.
-
Expert Analysis: Low isolated yield can result from an incomplete reaction, mechanical losses during work-up, or suboptimal purification techniques.
-
Causality and Solution:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Action: Extend the reaction time and monitor until no further consumption of the starting material is observed.
-
-
Losses During Aqueous Work-up: The product may have some solubility in the aqueous phase, especially if emulsions form.
-
Action: After the initial separation, re-extract the aqueous layer with an additional portion of dichloromethane. To break emulsions, add a small amount of brine.
-
-
Suboptimal Recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
-
References
- Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Organic Syntheses Procedure. (n.d.). 4.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation.
- Consensus. (2020, October 1). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids.
-
NIH. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from
- Google Patents. (n.d.). EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes.
- SciSpace. (n.d.). Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
-
NIH. (n.d.). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Retrieved from
- ResearchGate. (2020, December 9). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids.
-
BLDpharm. (n.d.). 1-(2,2-Difluorobenzo[d][11]dioxol-5-yl)ethanone. Retrieved from bldpharm.com
-
NIH. (n.d.). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Retrieved from
- Sci-Hub. (2012). Trifluoroacetic anhydride—catalyzed conjugate addition of boronic acids to α,β-unsaturated ketones.
-
AiFChem. (n.d.). 1-(2,2-Difluorobenzo[d][11]dioxol-4-yl)ethanone. Retrieved from aifchem.com
- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
- ResearchGate. (2025, December 3). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole | Request PDF.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from
- SciSpace. (n.d.). Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
- ResearchGate. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
-
Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from
- Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
Sources
- 1. 126120-83-0 | 1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanone - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide | MDPI [mdpi.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction: 4-Acetyl-2,2-difluoro-1,3-benzodioxole is a key intermediate in pharmaceutical and organic chemical research.[1] Its utility is directly linked to its purity. The presence of residual starting materials, byproducts, or solvents can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the biological activity of final compounds. This guide provides a comprehensive framework for troubleshooting the purification of this off-white to pale yellow crystalline solid, which has a melting point of 63-66°C and is generally soluble in common organic solvents.[1]
Part 1: Understanding Potential Impurities
A successful purification strategy begins with understanding what you are trying to remove. The impurity profile of crude this compound is dictated by its synthetic route.
Frequently Asked Questions: Impurity Profiles
Q1: What are the most common impurities I should expect in my crude product?
A1: Common impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include 2,2-difluoro-1,3-benzodioxole or the acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Side-Reaction Byproducts: Friedel-Crafts acylation, a common method for this synthesis, can sometimes lead to isomeric products (acylation at a different position on the ring) or di-acylated products, although these are often minor. Precursors from the synthesis of the benzodioxole ring itself, such as 2,2-dichloro-1,3-benzodioxole, could also be present if the starting material was not pure.[2][3]
-
Residual Solvents & Reagents: Solvents used during the reaction (e.g., dichloromethane, benzotrifluoride) and reagents like catalysts (e.g., AlCl₃) or their quenched byproducts are common.[2][4]
Part 2: Purification Methodologies & Troubleshooting
Based on the compound's properties as a crystalline solid with a defined melting point, two primary purification methods are recommended: Recrystallization and Flash Column Chromatography . The choice between them depends on the impurity profile and the required final purity.
Workflow for Purification Method Selection
Caption: Decision process for common recrystallization issues.
B. Flash Column Chromatography
This method is necessary when dealing with oily crude products or when impurities have polarities very similar to the target compound, making separation by recrystallization ineffective.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.
-
Column Packing: Prepare a silica gel column using the selected eluent system. Ensure the silica bed is well-compacted and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Troubleshooting Guide: Column Chromatography
Q1: My compound is streaking/tailing on the TLC plate and the column. What can I do?
A1: While the acetyl group is not strongly basic, it does add polarity. Tailing can occur due to strong interactions with the acidic silica gel.
-
Solution: Try a less acidic stationary phase like neutral alumina. Alternatively, add a very small amount (0.1-0.5%) of acetic acid to your eluent. This can help by protonating any basic impurities and sharpening the band of your neutral-to-weakly acidic product.
Q2: I'm getting very poor separation between my product and an impurity. How can I improve resolution?
A2: Poor separation is usually due to an suboptimal eluent system or overloading the column.
-
Optimize Eluent: Re-evaluate your solvent system with TLC. Try solvents from different classes (e.g., replace ethyl acetate with diethyl ether or a mix of dichloromethane/acetone). The goal is to maximize the difference in Rf values (ΔRf).
-
Reduce Load: Do not exceed a 1:20 ratio of crude material to silica gel by weight. Overloading the column is a primary cause of poor separation.
-
Use a Gradient: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Q3: The compound seems to have decomposed on the column. Is this possible?
A3: While this compound is generally stable, prolonged exposure to acidic silica gel can potentially hydrolyze the difluorodioxole ring, especially if water is present in the solvents.
-
Solution: Use freshly distilled, dry solvents. If stability on silica is a persistent issue, consider using a less harsh stationary phase like Florisil® or neutral alumina. Alternatively, minimize the time the compound spends on the column by running it faster (flash chromatography) rather than using slower gravity chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole. Retrieved from a URL provided by the grounding tool.
-
Tradeindia. (n.d.). This compound - Chemical Compound C9h6f2o3. Retrieved from [Link]
-
Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PubMed. Retrieved from [Link]
-
NIH. (n.d.). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C9H6F2O3, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
- Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
Sources
- 1. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support resource for the synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this challenging Friedel-Crafts acylation. Here, we address common experimental hurdles through a series of frequently asked questions and detailed troubleshooting protocols.
Reaction Overview: The Friedel-Crafts Acylation of 2,2-Difluoro-1,3-benzodioxole
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.
Caption: General workflow for the Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Why is this specific Friedel-Crafts acylation challenging?
A1: The primary challenge stems from the electronic nature of the 2,2-difluoro-1,3-benzodioxole substrate. The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic substrate.[1][2] A less electron-rich (deactivated) ring is less reactive towards the electrophilic acylium ion, often leading to sluggish reactions or low yields under standard conditions.[2][3]
Q2: What is the expected regioselectivity for this reaction?
A2: The difluoromethylenedioxy group, despite being deactivating, is an ortho, para-director. However, significant acylation is expected at the 4-position (ortho to the oxygen and meta to the CF₂ group). This is a balance between the directing effect of the ring oxygens and steric hindrance. Careful optimization is often required to maximize the yield of the desired 4-isomer and minimize others.
Q3: Which Lewis acid is most effective for this reaction?
A3: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts reactions. Due to the deactivation of the substrate, a strong Lewis acid is necessary. However, other Lewis acids or Brønsted acids can be considered. For deactivated substrates, stronger catalysts like triflic acid have shown efficacy.[2] It is crucial to note that Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1]
Q4: Can I use acetic anhydride instead of acetyl chloride?
A4: Yes, acetic anhydride can be used as the acetylating agent.[4] It is less reactive than acetyl chloride but can be effective, sometimes requiring slightly higher temperatures or longer reaction times. The choice may also depend on the solvent and catalyst system. An advantage of acetic anhydride is that the byproduct is acetic acid, which can be easier to handle than the HCl generated from acetyl chloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from several root causes.
Caption: Decision workflow for troubleshooting low product yield.
Q: My reaction shows very little conversion of the starting material. What should I check first?
A: The first and most critical parameter to check is the activity of your Lewis acid catalyst.[1]
-
Cause: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed portion.
-
Thoroughly flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]
-
Q: I've ensured anhydrous conditions, but the yield is still poor. What's the next step?
A: The stoichiometry of the catalyst is the next critical factor.
-
Cause: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a catalytic amount is insufficient.
-
Solution:
-
Ensure you are using at least a stoichiometric amount of AlCl₃ relative to the acetylating agent. A common practice is to use 1.1 to 1.3 equivalents.[5]
-
For this deactivated substrate, you may need to increase the catalyst loading further. Run small-scale trials to find the optimal amount.
-
Q: My reaction is clean but stalls at ~20% conversion even with sufficient active catalyst. What should I adjust?
A: This points towards sub-optimal reaction conditions for a deactivated substrate.
-
Cause: The activation energy for the acylation of the electron-poor 2,2-difluoro-1,3-benzodioxole ring is high. Room temperature may not be sufficient to drive the reaction to completion.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS. Excessively high temperatures can lead to side reactions and decomposition.[1]
-
Reaction Time: Deactivated substrates require longer reaction times. Allow the reaction to stir for an extended period (e.g., 12-24 hours) while monitoring.
-
Solvent Choice: The choice of solvent can influence reactivity. Dichloromethane or 1,2-dichloroethane are common. For more challenging reactions, nitrobenzene can be used as a solvent, although its removal can be difficult.
-
Problem 2: Formation of Impurities and Side Products
Q: My TLC/GC-MS shows multiple spots/peaks. What are the likely side products?
A: While Friedel-Crafts acylation is generally cleaner than alkylation, impurities can still form.[4]
-
Cause 1: Isomer Formation: Although the 4-acetyl product is expected, other isomers (e.g., the 5-acetyl product) may form.
-
Solution 1: Modifying the reaction conditions can sometimes improve regioselectivity. Varying the solvent, temperature, and even the Lewis acid can influence the isomer ratio.[1] Careful column chromatography is usually required to separate these isomers.
-
Cause 2: Darkening or Charring of the Reaction Mixture: This indicates decomposition.
-
Solution 2: This is often due to the reaction being too exothermic or the temperature being too high.[5]
-
Control the rate of addition of the reagents. Add the acetyl chloride and Lewis acid portion-wise or via a syringe pump at a low temperature (e.g., 0 °C) before allowing the reaction to warm.
-
Ensure adequate dilution with a sufficient volume of solvent.
-
Problem 3: Difficult Product Purification
Q: I'm struggling to purify the final product. What are the best methods?
A: The product, this compound, is a crystalline solid.[6] Recrystallization or column chromatography are the primary purification methods.
-
Issue 1: "Oiling out" during recrystallization.
-
Cause: The compound is coming out of the solution above its melting point, or the solution is too concentrated.
-
Solution: Reheat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[7]
-
Issue 2: Tailing during column chromatography.
-
Cause: The ketone product may have moderate polarity, leading to interaction with the acidic silica gel.
-
Solution: Use a less polar eluent system if possible. If tailing persists, adding a very small amount of a neutral or slightly basic modifier like ethyl acetate or a tiny fraction of triethylamine (0.1%) to the eluent can sometimes improve the peak shape.[7]
Optimized Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, keeping the internal temperature below 5 °C.[5]
-
Warm & Monitor: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS. If the reaction is sluggish, gently heat to 35-40 °C.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Use a solvent system like isopropanol/water or ethanol/hexane. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[7]
Data Summary
| Parameter | Recommendation | Rationale |
| Lewis Acid | AlCl₃ (Aluminum Chloride) | Strongest common Lewis acid, necessary for the deactivated substrate. |
| Stoichiometry | 1.1 - 1.3 equivalents of AlCl₃ | The product-catalyst complex formation necessitates more than a catalytic amount.[1] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Both are effective; acetyl chloride is more reactive. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert under reaction conditions. Anhydrous grade is essential. |
| Temperature | Initial addition at 0 °C, then warm to RT or gently heat (40 °C) if necessary. | Controls initial exotherm and allows for overcoming the activation energy of the deactivated ring.[1][5] |
| Work-up | Quench in ice/HCl, followed by aqueous washes. | Decomposes the aluminum complexes and removes inorganic salts. |
| Purification | Recrystallization (e.g., from Isopropanol) or Column Chromatography. | To remove isomers and other impurities to obtain the desired pure product.[7] |
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem Technical Support.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Apollo Scientific. This compound.
- Chemistry Steps.
- BenchChem. (2025). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes. BenchChem Technical Support.
- Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18, 3534-3537.
- Tradeindia. This compound - Chemical Compound C9h6f2o3.
- BenchChem. (2025). Technical Support Center: Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support guide for the synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles to enhance your experimental success.
The synthesis of this valuable intermediate typically proceeds in two key stages: first, the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by a Friedel-Crafts acylation to introduce the acetyl group. Side reactions can occur at both stages, impacting yield, purity, and scalability. This guide provides in-depth solutions to these specific issues.
Section 1: Issues Related to the Precursor, 2,2-difluoro-1,3-benzodioxole
The quality of your starting material is paramount. Impurities or degradation products from this stage will invariably complicate the subsequent acylation and final purification.
Q1: My 2,2-difluoro-1,3-benzodioxole precursor is impure after synthesis. What is the likely cause and how can I prevent it?
A1: Impurities in the precursor stage often stem from two primary sources: incomplete reaction during fluorination or hydrolysis of the difluoromethylene bridge.
-
Incomplete Fluorination: If you are synthesizing the precursor via a halogen exchange reaction (e.g., from 2,2-dichloro-1,3-benzodioxole), residual starting material or mono-fluorinated intermediates can be a significant issue.[1] This is often due to insufficient fluorinating agent, low reaction temperature, or inadequate reaction time.
-
Hydrolysis: The difluoromethylenedioxy group, while relatively stable, is susceptible to hydrolysis under harsh acidic or basic conditions, particularly in the presence of water at elevated temperatures. This can lead to the formation of pyrocatechol carbonate or catechol itself.[3] This is especially problematic during the fluorination of 2,2-dichloro-1,3-benzodioxole if water is present, as it can react to form pyrocatechol carbonate and generate hydrogen chloride, which further complicates the reaction medium.[3]
-
Solution: Use anhydrous solvents and reagents throughout the synthesis. If an aqueous workup is necessary, perform it at low temperatures with neutralized or slightly basic solutions (e.g., cold sodium bicarbonate solution) and minimize contact time.[2]
-
Below is a workflow diagram outlining the synthesis of the precursor and key control points.
Caption: Competing pathways in the Friedel-Crafts acylation step.
-
Troubleshooting & Optimization:
-
Lewis Acid Choice: Very strong Lewis acids like AlCl₃ can decrease selectivity. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or even Brønsted acids under certain conditions, which can offer better control. [4][5] 2. Temperature Control: This is crucial. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) often significantly favors the formation of one isomer by increasing the kinetic barrier for the formation of the undesired product. Add the acylating agent slowly to maintain a low internal temperature.
-
Solvent Effects: The choice of solvent can influence the reactivity of the Lewis acid-acyl chloride complex. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Avoid aromatic solvents that can compete in the reaction.
-
| Lewis Acid | Typical Temperature | Solvent | Expected Outcome/Selectivity |
| AlCl₃ (strong) | 0 °C to RT | DCE | High conversion, potentially lower selectivity |
| FeCl₃ (moderate) | 0 °C to RT | DCM | Good conversion, often improved selectivity |
| ZnCl₂ (mild) | RT to 50 °C | Neat or DCE | Slower reaction, may offer higher selectivity |
| Polyphosphoric Acid | 80-100 °C | N/A | Alternative; selectivity is substrate-dependent |
Q3: The acylation reaction is very slow or gives a low yield, even with AlCl₃. What factors should I investigate?
A3: While the benzodioxole ring is activated, the two fluorine atoms on the methylene bridge are strongly electron-withdrawing, which deactivates the aromatic ring compared to unsubstituted 1,3-benzodioxole. This deactivation can lead to sluggish reactions.
-
Insufficient Catalyst: The product ketone complexes strongly with the Lewis acid (e.g., AlCl₃). [4]This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid relative to the acylating agent is typically required. Catalytic amounts are often insufficient.
-
Catalyst Quality: Lewis acids like AlCl₃ are highly hygroscopic. Moisture will deactivate the catalyst, leading to a stalled reaction. Ensure you are using freshly opened or properly stored anhydrous catalyst.
-
Temperature: While low temperature is good for selectivity, too low a temperature may not provide enough energy to overcome the activation barrier for this deactivated system. If the reaction is clean but slow at 0 °C, consider allowing it to slowly warm to room temperature after the initial addition.
Caption: Troubleshooting workflow for low yield in the acylation reaction.
Q4: I am observing significant charring and decomposition during the reaction.
A4: Tar or char formation is indicative of overly harsh reaction conditions that are causing decomposition of the substrate or product.
-
Excessive Temperature: Friedel-Crafts reactions are highly exothermic. Poor temperature control can lead to hot spots and subsequent decomposition. The solution is rigorous temperature management, especially during the addition of reagents.
-
Aggressive Lewis Acid: A very high concentration of a strong Lewis acid can lead to side reactions, including potential cleavage of the benzodioxole ring. If charring is a problem, switching to a milder Lewis acid is a primary strategy. * Protocol:
-
Cool the solution of 2,2-difluoro-1,3-benzodioxole in the chosen anhydrous solvent (e.g., DCM) to 0 °C.
-
Add the anhydrous Lewis acid portion-wise, allowing the temperature to remain stable.
-
Add the acylating agent (e.g., acetyl chloride) dropwise via an addition funnel, ensuring the internal temperature does not rise significantly.
-
Stir at low temperature for a set period before monitoring for completion.
-
By methodically addressing these potential pitfalls in both stages of the synthesis, you can significantly improve the yield, purity, and reproducibility of your synthesis of this compound.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
-
SciSpace. (n.d.). Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile. Retrieved from [Link]
- Google Patents. (1991). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. Retrieved from [Link]
-
Alavinia, S., & Khalili, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
K. C. Nicolaou, et al. (n.d.). Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved from [Link]
-
Fershtat, L. L., et al. (2017). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Retrieved from [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (2014). CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
-
Grasso, S., et al. (2001). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed. Retrieved from [Link]
-
Ferlin, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. National Institutes of Health. Retrieved from [Link]
-
Ferlin, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Retrieved from [Link]
-
Surtel, W., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. Retrieved from [Link]
Sources
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Navigating the Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in achieving higher yields and purity in their synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the specific challenges encountered during this synthesis.
Unraveling the Synthesis: An Overview
The synthesis of this compound is a multi-step process, primarily involving the formation of the 2,2-difluoro-1,3-benzodioxole precursor, followed by a Friedel-Crafts acylation to introduce the acetyl group. Each stage presents unique challenges and opportunities for optimization. This guide will dissect both stages, offering a granular look at reaction mechanisms, potential pitfalls, and actionable solutions.
Synthetic Pathway Overview
Technical Support Center: Functionalization of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Acetyl-2,2-difluoro-1,3-benzodioxole. This molecule, a valuable intermediate in pharmaceutical and organic synthesis, presents unique challenges and opportunities in its functionalization. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work.
General Considerations: Stability and Handling
This compound is a crystalline solid that is generally stable under standard laboratory conditions. The 2,2-difluoro-1,3-benzodioxole moiety is known for its enhanced chemical and metabolic stability due to the strong carbon-fluorine bonds. However, understanding its reactivity profile is crucial for successful derivatization.
Key Stability Insights:
-
The difluoromethylenedioxy bridge is remarkably stable to both acidic and basic conditions, a significant advantage over the more labile methylenedioxy analogue.
-
While generally robust, extreme conditions, particularly with strong nucleophiles or under certain enzymatic conditions, can lead to the degradation of the difluorobenzodioxole ring. A study on the biodegradation of 2,2-difluoro-1,3-benzodioxole by Pseudomonas putida F1 revealed an enzymatic dihydroxylation of the aromatic ring, followed by spontaneous ring opening and defluorination[1][2].
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to address specific challenges you may encounter when modifying the different functionalities of this compound.
Part 1: Functionalization of the Acetyl Group
The acetyl group is a versatile handle for a variety of chemical transformations. Here, we address common issues encountered during these reactions.
Q1: I am attempting an aldol condensation with an aromatic aldehyde, but I am observing low yields and the formation of multiple byproducts. What could be the cause?
A1: Low yields in aldol condensations with this substrate can stem from several factors, including incomplete deprotonation, self-condensation of the aldehyde, or side reactions.
Troubleshooting Protocol:
-
Optimize Base and Solvent: The acidity of the α-protons of the acetyl group is moderate. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) is recommended to ensure complete and irreversible enolate formation. This minimizes side reactions and favors the desired crossed-aldol product.
-
Order of Addition: Add the base to a solution of this compound to pre-form the enolate. Then, slowly add the aldehyde to the enolate solution. This minimizes the concentration of the enolizable aldehyde in the presence of base, reducing the likelihood of its self-condensation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Consider a Lewis Acid Catalyst: For some substrates, a Lewis acid-catalyzed aldol reaction can be a milder and more selective alternative to base-catalyzed conditions.
Q2: My reduction of the acetyl group to an ethyl group using Clemmensen or Wolff-Kishner reduction is not proceeding to completion. Are there alternative methods?
A2: Both Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reductions utilize harsh conditions that may not be fully compatible with all substrates, potentially leading to incomplete reactions or side products.
Troubleshooting Protocol:
-
Catalytic Hydrogenation: A milder and often more efficient method is catalytic hydrogenation. Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is generally high-yielding and avoids the use of strong acids or bases.
-
Silane Reductions: Triethylsilane in the presence of a strong acid like trifluoroacetic acid (TFA) can effectively reduce the ketone to the corresponding alkane. This method is often cleaner than the classical reductions.
-
Reaction Conditions for Classical Methods: If you must use Clemmensen or Wolff-Kishner, ensure your reagents are fresh and the reaction is run under strictly anhydrous conditions (for Wolff-Kishner) or with sufficiently activated zinc (for Clemmensen).
Part 2: Functionalization of the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the benzodioxole ring is a key strategy for introducing new functional groups. However, the directing effects of the existing substituents must be carefully considered.
Q3: I am trying to nitrate the aromatic ring, but I am getting a mixture of isomers and some starting material decomposition. How can I improve the regioselectivity and yield?
A3: The regiochemical outcome of EAS on this compound is governed by the interplay of the directing effects of the acetyl group and the difluorobenzodioxole moiety. The acetyl group is a meta-director and a deactivator, while the difluorobenzodioxole ring is an ortho, para-director and is generally considered to be weakly deactivating.
Directing Effects Analysis:
-
Acetyl Group (-COCH₃): Deactivating, meta-directing.
-
2,2-Difluoro-1,3-benzodioxole Ring: The oxygen atoms donate electron density via resonance, directing ortho and para to the oxygens. However, the fluorine atoms are electron-withdrawing, leading to an overall weakly deactivating effect.
The positions ortho to the dioxole oxygens (positions 5 and 7) and meta to the acetyl group (position 6) are the most likely sites of substitution.
DOT Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Potential cleavage of the difluorobenzodioxole ring by a strong nucleophile.
Preventative Measures:
-
Avoid Strong, Hard Nucleophiles: If possible, choose reaction pathways that do not involve strong, hard nucleophiles like hydroxide, alkoxides, or carbanions in harsh conditions.
-
Protecting Groups: If the use of a strong nucleophile is unavoidable, consider if a protecting group strategy for other parts of the molecule could allow for milder reaction conditions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the undesired ring-opening reaction.
Frequently Asked Questions (FAQs)
Q: How can I purify this compound if I suspect it is impure?
A: Recrystallization is the most common method for purifying the solid starting material. A solvent system of ethanol/water or hexanes/ethyl acetate is a good starting point. Purity can be assessed by melting point determination and confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Q: What are the best analytical techniques to monitor the progress of my reactions?
A: Thin Layer Chromatography (TLC) is an excellent technique for routine reaction monitoring. For more detailed analysis of product formation and purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is highly effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.
Q: Are there any specific safety precautions I should take when working with this compound?
A: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. While specific toxicity data is limited, fluorinated organic compounds should be handled with care.
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Aldol Condensation | Incomplete enolate formation, self-condensation | Use a strong, non-nucleophilic base (e.g., LDA); control order of addition. |
| Incomplete Reduction of Acetyl Group | Harsh reaction conditions, substrate incompatibility | Use milder methods like catalytic hydrogenation or silane reduction. |
| Poor Regioselectivity in EAS | Competing directing effects, harsh conditions | Use milder electrophilic reagents; control temperature and reaction time. |
| Sluggish Halogenation | Deactivated aromatic ring | Use a more reactive halogenating agent (e.g., NBS); optimize solvent. |
| Ring Cleavage | Attack by strong, hard nucleophiles | Avoid harsh nucleophilic conditions; use low temperatures. |
This technical support guide is intended to provide a starting point for troubleshooting common challenges in the functionalization of this compound. Successful organic synthesis often requires careful optimization of reaction conditions, and we encourage you to use this guide as a foundation for your experimental design.
References
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01574-21. [Link]
-
Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
C-F bond cleavage by intramolecular S(N)2 reaction of alkyl fluorides with O- and N-nucleophiles. PubMed. [Link]
Sources
Technical Support Center: Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of 4-Amino-2,2-difluoro-1,3-benzodioxole, with a specific focus on overcoming recrystallization challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-Amino-2,2-difluoro-1,3-benzodioxole?
A1: Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and residual reagents. Common impurities may include:
-
Unreacted Starting Materials: Such as the nitro-precursor (4-nitro-2,2-difluoro-1,3-benzodioxole) if the synthesis involves a reduction step.[1]
-
Partially Reacted Intermediates: Depending on the synthetic route, intermediates may persist in the crude product.
-
Byproducts from Side Reactions: The synthesis of the benzodioxole ring or the introduction of the amino group can lead to various side products.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or other reagents, can be carried through.[1]
Q2: What is the general solubility profile of 4-Amino-2,2-difluoro-1,3-benzodioxole?
A2: 4-Amino-2,2-difluoro-1,3-benzodioxole is a solid that is not miscible or is difficult to mix with water.[1][2] As a polar aromatic amine, it is expected to have better solubility in polar organic solvents. Preliminary solubility tests are crucial for selecting an appropriate recrystallization solvent.
Solubility Quick Guide
| Solvent Class | Expected Solubility | Examples |
| Polar Protic | Moderate to High | Methanol, Ethanol |
| Polar Aprotic | Moderate | Ethyl Acetate, Acetone |
| Non-Polar | Low | Hexane, Toluene |
This table provides a general guideline. Empirical testing is essential for optimal solvent selection.
Troubleshooting Guide: Recrystallization Issues
This section addresses common problems encountered during the recrystallization of 4-Amino-2,2-difluoro-1,3-benzodioxole and provides actionable solutions.
Problem: The compound "oils out" instead of forming crystals.
Possible Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of the compound, causing it to melt before it dissolves.[3][4]
-
The solution is too concentrated, leading to the compound separating as a liquid phase upon cooling.[1]
-
High levels of impurities can depress the melting point of the crude material, making it more prone to oiling out.[3][4]
Solutions:
-
Reheat and Dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[1][3]
-
Solvent System Modification: If using a single solvent, consider switching to a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.
-
Lower the Temperature: If possible, select a solvent with a lower boiling point.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution can help remove them. Hot filter the charcoal before allowing the solution to cool.[3]
Problem: No crystals form upon cooling.
Possible Causes:
-
The solution is too dilute; not enough compound is present to reach saturation upon cooling.[1]
-
The solution is supersaturated, a state where the compound remains in solution even though its concentration is above its normal solubility limit.[5]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][5]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.[1][5]
-
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.[1]
-
Reduce Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator.
Problem: The crystal yield is very low.
Possible Causes:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.[1][3][5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the purified product.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize on the filter paper.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[1][5]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to minimize product loss.[1][5]
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent vapor before pouring the solution through.
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 4-Amino-2,2-difluoro-1,3-benzodioxole in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (Alternative Purification)
If recrystallization proves ineffective, flash column chromatography can be a valuable alternative.
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column using the selected eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent (or a stronger solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Amino-2,2-difluoro-1,3-benzodioxole.
Note on Amines and Silica Gel: The basic amino group can sometimes interact strongly with the acidic silica gel, leading to tailing of the compound on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.[1]
Visualizations
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: General purification workflow for 4-Amino-2,2-difluoro-1,3-benzodioxole.
References
- BenchChem Technical Support Center. (n.d.). Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole.
- Thermo Scientific Chemicals. (n.d.). 4-Amino-2,2-difluoro-1,3-benzodioxole, 97+%.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- University of California, Irvine. (n.d.). Recrystallization.
Sources
Technical Support Center: Stability of 4-Acetyl-2,2-difluoro-1,3-benzodioxole Derivatives
Welcome to the technical support center for 4-Acetyl-2,2-difluoro-1,3-benzodioxole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.
The this compound moiety is a valuable building block, but its stability can be influenced by several factors, primarily the reactivity of the difluoroacetal group and the acetyl substituent. This guide provides a structured approach to troubleshooting common issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of these derivatives.
Q1: My solid sample of this compound has changed color (e.g., to off-white or pale yellow) over time. Is it degrading and is it still usable?
A1: A color change from a pure white to an off-white or pale yellow powder is a common indicator of potential, albeit minor, degradation. While the compound is generally stable under recommended storage conditions, it can be sensitive to atmospheric moisture, oxygen, and light over long periods[1].
-
Causality: The coloration could be due to several factors:
-
Minor Oxidation: The aromatic ring or acetyl group may undergo slight oxidation.
-
Photochemical Reactions: Acetyl-substituted aromatic compounds can be susceptible to photochemical degradation, especially if not protected from light[2][3].
-
Surface Hydrolysis: Trace moisture can cause hydrolysis on the crystal surface.
-
-
Recommended Action:
-
Assess Purity: Before use, re-analyze the material's purity using a suitable technique like HPLC-UV, UPLC-MS, or ¹H NMR. Compare the results to the initial certificate of analysis or a freshly purified sample.
-
Usability Decision: If the purity remains high (>98%) and the impurities are minor, the material may still be suitable for many applications. However, for highly sensitive assays or when generating reference standards, using a freshly purified batch is strongly recommended.
-
Prevention: Always store the compound in a tightly sealed amber vial in a cool, dry place, preferably within a desiccator or under an inert atmosphere (Nitrogen or Argon) to minimize future degradation[4][5].
-
Q2: What are the optimal storage conditions for this compound derivatives to ensure long-term stability?
A2: Optimal storage is critical for preventing degradation. The key is to mitigate exposure to air, moisture, and light[1][5].
-
Causality: The difluoromethylenedioxy bridge is an electron-rich acetal, making it potentially susceptible to hydrolysis under acidic or basic conditions, which can be initiated by atmospheric moisture. Fluorinated compounds, in general, require careful handling to maintain their integrity[4].
-
Recommended Action: Adhere to the storage conditions summarized in the table below. For highly sensitive derivatives or long-term archival, storage in a glove box with low oxygen and moisture levels (<0.1 ppm) is the gold standard[5][6].
| Parameter | Recommended Condition | Rationale & Cited Insights |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential decomposition reactions. Storing in a cool, dry area is a minimum requirement[1][4]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. Essential for long-term stability[5][6]. |
| Container | Tightly Sealed Amber Glass Vial | Amber glass protects the compound from light, preventing potential photochemical reactions[1][2][3]. A tight seal prevents moisture ingress[7]. |
| Environment | Dry / Desiccated | Minimizes exposure to water vapor, which can initiate hydrolysis of the difluorobenzodioxole ring. |
Troubleshooting Guide: Stability in Solution
Degradation is often observed once the compound is in solution for experimental use. This section provides a logical workflow for identifying and solving these issues.
Workflow for Troubleshooting Solution Instability
This diagram outlines a systematic approach to diagnosing stability problems encountered during your experiments.
Sources
- 1. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. The photochemistry of acetyl-substituted aroyl azides: the design of photolabeling agents for inert sites in hydrophobic regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Navigating the Reactivity of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No: 126120-83-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable fluorinated building block. The unique 2,2-difluoro-1,3-benzodioxole moiety offers enhanced metabolic stability and modified electronic properties, making it a privileged scaffold in modern medicinal chemistry and agrochemicals.[1] However, its reactivity profile, particularly the stability of the difluoromethylenedioxy bridge, requires careful consideration during synthetic transformations.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you avoid common pitfalls and ensure the successful use of this reagent in your research.
Part 1: Core Stability Profile & Frequently Asked Questions
This section addresses fundamental questions regarding the stability of this compound. Understanding its intrinsic vulnerabilities is the first step toward designing robust reaction conditions.
Q1: What are the primary decomposition pathways for this compound?
A1: The primary point of instability is the difluoromethylenedioxy bridge, which functions as a difluorinated acetal. While significantly more stable than a non-fluorinated acetal due to the strong C-F bonds, it is susceptible to cleavage under specific conditions. The main decomposition pathways are:
-
Acid-Catalyzed Hydrolysis: In the presence of strong protic acids and water, the ether oxygens can be protonated, initiating a cascade that leads to the opening of the dioxole ring. This ultimately cleaves the bridge to form catechol-derived species. The synthesis of related 1,3-benzodioxoles often involves the condensation of catechol, highlighting the potential for this reaction to be reversed under harsh acidic conditions.[2]
-
Oxidative Cleavage: Strong oxidizing agents can attack the electron-rich aromatic ring. Studies on the biodegradation of the parent 2,2-difluoro-1,3-benzodioxole (DFBD) scaffold show that enzymatic oxidation of the aromatic ring leads to an unstable dihydrodiol intermediate.[3] This intermediate rapidly decomposes, cleaving the C-O bonds of the dioxole ring and releasing fluoride ions.[3][4] This suggests that potent chemical oxidants could trigger a similar, non-enzymatic degradation cascade.
-
Extreme pH and High Temperatures: While generally stable, prolonged exposure to harsh basic conditions or high temperatures (>150-200°C) can promote gradual degradation, especially if nucleophiles or water are present.[5]
Caption: Key decomposition pathways for the this compound scaffold.
Q2: How does pH affect the stability of the difluoromethylenedioxy bridge?
A2: The compound is most stable in a neutral to slightly acidic pH range (approx. pH 4-7). Strong acidic conditions (pH < 2) significantly accelerate hydrolytic decomposition, especially at elevated temperatures. Strong basic conditions (pH > 12) can also lead to slow degradation, although the mechanism is less direct than acid catalysis. For reactions requiring basic conditions, non-nucleophilic organic bases at low temperatures are strongly preferred over aqueous inorganic bases like NaOH or KOH.
| pH Range | Stability Assessment | Recommended Precautions |
| < 2 | Highly Unstable | Avoid. Use aprotic conditions or mild Lewis acids if an acid catalyst is required. |
| 2 - 4 | Moderate Stability | Limit exposure time. Run reactions at or below room temperature. Minimize water content. |
| 4 - 7 | High Stability | Optimal working range for stability. |
| 7 - 11 | Good Stability | Generally safe for reactions using common organic bases (e.g., Et₃N, DIPEA). |
| > 12 | Low Stability | Avoid strong aqueous bases. Use cryogenic conditions if necessary. Risk of side reactions. |
Table 1: General pH stability guidelines for this compound.
Q3: What are the general storage and handling recommendations?
A3: Proper storage is crucial for maintaining the integrity of the compound.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen).[6] The compound is a crystalline solid and should be kept in a tightly sealed container to protect from moisture.[6] Some related benzodioxole derivatives are known to be moisture-sensitive.[7]
-
Handling: For solution-based experiments, use anhydrous solvents where possible. If an aqueous medium is unavoidable, use buffered solutions in the optimal pH range (4-7) and keep reaction times as short as possible. The compound may be a respiratory and skin irritant; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Part 2: Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems encountered during common synthetic transformations involving the acetyl group or the aromatic ring.
Issue 1: Ring Decomposition During Acid-Catalyzed Reactions
-
Problem: "I am attempting a reaction using a strong Brønsted acid (e.g., TFA, HCl, H₂SO₄) and observing significant formation of polar, dark-colored byproducts with loss of my desired product."
-
Root Cause Analysis: You are likely observing the acid-catalyzed hydrolysis of the difluoromethylenedioxy bridge. Strong protic acids, especially in the presence of trace water, will protonate the ether-like oxygens, initiating ring cleavage.
-
Strategic Solutions:
-
Switch to Lewis Acids: For reactions like Friedel-Crafts acylation or ketal manipulations elsewhere in the molecule, substitute strong protic acids with milder Lewis acids that are less likely to require water for their catalytic cycle. Examples include ZnCl₂, Sc(OTf)₃, or InCl₃.
-
Employ Aprotic Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous. Running the reaction under a strict inert atmosphere (argon or nitrogen) will minimize atmospheric moisture.
-
Lower Reaction Temperature: If a protic acid is unavoidable, run the reaction at the lowest possible temperature (e.g., 0 °C or -20 °C) to significantly reduce the rate of the decomposition side reaction.
-
| Reaction Type | Reagents to Avoid | Recommended Alternatives |
| Ketal Deprotection | Aqueous HCl, H₂SO₄ | Pyridinium p-toluenesulfonate (PPTS) in acetone/H₂O; Acetic Acid/THF/H₂O (2:2:1) at RT |
| Friedel-Crafts Acylation | Polyphosphoric acid (PPA) | Zn-Aquivion or other heterogeneous catalysts in flow chemistry systems.[10][11] |
| General Acid Catalysis | Trifluoroacetic acid (TFA) | Camphorsulfonic acid (CSA); Yb(OTf)₃ |
Table 2: Recommended reagent substitutions to prevent acid-catalyzed decomposition.
Issue 2: Low Yields and Mixture Darkening in Base-Mediated Reactions
-
Problem: "I am using a strong base like LDA or NaOH for an aldol condensation, and my reaction mixture is turning dark brown/black, resulting in a low yield of the desired product."
-
Root Cause Analysis: While the difluoromethylenedioxy bridge is more resistant to base than acid, strong nucleophilic bases can still promote decomposition pathways. The darkening is likely due to the formation of pyrogallol-like structures from ring-opening, which are easily oxidized to colored polymeric materials.[3][4] Additionally, strong bases can promote unwanted side reactions involving the enolization of the acetyl group followed by polymerization or rearrangement.
-
Strategic Solutions:
-
Use Non-Nucleophilic/Hindered Bases: Opt for bases like triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or DBU. For stronger deprotonation, consider lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C), which is highly basic but sterically hindered, reducing its nucleophilicity.
-
Maintain Low Temperatures: Perform the reaction at 0 °C or, preferably, -78 °C to control exotherms and minimize the rate of decomposition pathways.
-
Inert Atmosphere: Oxygen can contribute to the formation of colored byproducts via oxidation of sensitive intermediates. Always conduct base-mediated reactions under an inert atmosphere.
-
Protocol 1: Selective NaBH₄ Reduction of the Acetyl Group
This protocol details a mild and effective method for reducing the acetyl ketone to the corresponding alcohol while preserving the difluoromethylenedioxy bridge.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄) portion-wise (1.1 to 1.5 equivalents) over 15-20 minutes. Monitor for gas evolution (hydrogen). Causality Note: Slow addition at low temperature controls the reaction rate, preventing over-reduction or side reactions.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at 0 °C until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Part 3: Advanced Methodologies & Preventative Workflows
For complex, multi-step syntheses, a proactive approach to experimental design is critical.
Workflow for Selecting Reaction Conditions
The following workflow provides a decision-making framework to minimize the risk of decomposition.
Caption: Decision workflow for minimizing decomposition during reaction planning.
Purification without Degradation
-
Problem: "My compound is streaking on my silica gel column, and the final yield is low after chromatography."
-
Root Cause Analysis: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds, especially if they have basic moieties or are prone to acid-catalyzed hydrolysis.
-
Strategic Solutions:
-
Neutralize the Stationary Phase: Pre-treat the silica gel slurry with 0.5-1% triethylamine in your eluent system. This deactivates the acidic silanol groups, leading to sharper peaks and preventing on-column decomposition. This technique is especially useful for purifying amine derivatives of the core structure.[12]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if decomposition on standard silica is persistent.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl. If possible, use alternatives like ethyl acetate/hexanes or MTBE/hexanes.
-
References
-
This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0 . Tradeindia. [Link]
-
Bey, P., & Schirlin, D. (1989). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate . Journal of the Chemical Society, Chemical Communications, (19), 1477-1478. [Link]
-
Fasce, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole . Molecules, 29(3), 734. [Link]
- CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
-
Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain . ResearchGate. [Link]
-
Bygd, M. D., et al. (2022). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 . Applied and Environmental Microbiology, 88(1), e01694-21. [Link]
-
Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... . ResearchGate. [Link]
-
1,3-Benzodioxole-5-carboxylic acid . PubChem. [Link]
-
4-Acetyl-2,2-difluoro-1, 3-benzodioxole . National Analytical Corporation. [Link]
- US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives . Il Farmaco, 57(10), 853-859. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole . ResearchGate. [Link]
- US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 126120-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 136593-45-8 Cas No. | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support guide for the purification of 4-Acetyl-2,2-difluoro-1,3-benzodioxole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the challenges of purifying this specific fluorinated aromatic ketone, ensuring high purity and yield in your experiments.
The benzodioxole moiety is a significant structure in drug discovery, and its fluorinated analogues are increasingly used to enhance metabolic stability and target interactions.[1] The successful purification of intermediates like this compound is a critical step in the synthesis of advanced pharmaceutical agents.[2][3]
Compound Profile: this compound
A clear understanding of the physicochemical properties of your target compound is the foundation of a successful purification strategy.
| Property | Value | Source |
| Chemical Name | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [4][5] |
| CAS Number | 126120-83-0 | [5][6] |
| Molecular Formula | C₉H₆F₂O₃ | [4][5] |
| Molecular Weight | 200.14 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents like DMSO; slightly soluble in water | [4] |
| Purity (Typical) | >95-98% | [4][5][7] |
Recommended Purification Protocol: Flash Column Chromatography
This protocol provides a reliable starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
1. Stationary Phase Selection:
-
Primary Choice: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for compounds of moderate polarity.
-
Rationale: The acetyl and difluorobenzodioxole groups impart sufficient polarity for effective binding to silica, allowing for separation from less polar impurities.
2. Mobile Phase (Eluent) Optimization via TLC:
-
Objective: To find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[8] This Rf value typically ensures good separation without excessively long elution times.
-
Screening Systems:
-
Hexane/Ethyl Acetate (Start with a 9:1 or 4:1 ratio and increase ethyl acetate concentration to increase polarity).
-
Dichloromethane/Hexane.
-
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing your chosen eluent system.
-
Visualize the spots under UV light. The target compound, an aromatic ketone, should be UV active.
-
Adjust the solvent ratio until the desired Rf is achieved.
-
3. Column Packing (Wet Slurry Method):
-
Insert a cotton or glass wool plug at the bottom of a glass chromatography column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Add a final layer of sand on top of the packed silica to prevent disturbance during sample loading.
4. Sample Loading (Dry Loading Recommended):
-
Rationale: Dry loading often results in better resolution and sharper bands, especially if the crude product has poor solubility in the eluent.[9]
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate; a rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[9]
-
Collect fractions in an ordered array of test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: General workflow for column chromatography purification.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Issue 1: Poor Separation or Overlapping Peaks
-
Q: My target compound is co-eluting with an impurity. How can I improve the resolution?
-
A: This is a common issue stemming from suboptimal selectivity of the chosen mobile phase or overloading the column.
-
Solution 1: Re-optimize the Mobile Phase. The initial TLC analysis is crucial. Aim for a larger difference in Rf values (ΔRf) between your product and the impurities. If a simple two-solvent system (e.g., hexane/ethyl acetate) is ineffective, try a system with different solvent properties, such as one containing dichloromethane or a small amount of acetone.[10]
-
Solution 2: Reduce the Sample Load. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[10] Overloading leads to broad bands that are impossible to resolve. If you need to purify a large amount of material, use a wider column.
-
Solution 3: Use a Slower Flow Rate. A very fast flow rate does not allow for proper equilibration between the stationary and mobile phases, which can degrade separation quality.[9]
-
Issue 2: The Compound is Not Eluting from the Column
-
Q: I've been flushing the column with my chosen eluent, but my product isn't coming off. What's wrong?
-
A: This indicates that your compound is too strongly adsorbed to the silica gel.
-
Solution 1: Increase Eluent Polarity. Your mobile phase is not polar enough to displace the compound from the silica. Gradually increase the percentage of the polar solvent in your eluent system (e.g., move from 10% to 25% ethyl acetate in hexane). If necessary, switch to a more polar solvent system altogether, such as dichloromethane/methanol.[10]
-
Solution 2: Check for Decomposition. In rare cases, highly sensitive compounds can decompose on the acidic surface of silica gel.[8] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, decomposition may be occurring. In this case, consider using a less acidic stationary phase like neutral alumina.
-
Issue 3: Peak Tailing
-
Q: The spot for my compound on the TLC plate and the elution band from the column are streaked or "tailing." How can I get a sharper peak?
-
A: Tailing is often caused by specific, strong interactions between the analyte and the stationary phase. While this compound lacks a basic group prone to strong interactions with acidic silica, the ketone and ether oxygens can still interact with active sites on the silica.
-
Solution: Add a Modifier. Adding a very small amount of a slightly more polar solvent (e.g., 0.5% methanol or a single drop of acetic acid) to the mobile phase can help to occupy the highly active sites on the silica gel, leading to more symmetrical peak shapes. A similar approach for basic compounds involves adding triethylamine.[11]
-
Issue 4: Low or No Recovery of the Compound
-
Q: After running the column and evaporating the fractions, my yield is much lower than expected. Where did my compound go?
-
A: Low recovery can result from several factors.
-
Solution 1: Check All Fractions. Ensure you have correctly identified all fractions containing the product. Sometimes, broad tailing can spread the compound over a large number of fractions, and the concentration in any single one may be too low to see easily on TLC without concentrating it first.[8]
-
Solution 2: Assess for Irreversible Adsorption/Decomposition. As mentioned in Issue 2, the compound may be stuck to the column or decomposing. A 2D TLC test can help diagnose decomposition.[8]
-
Solution 3: Ensure Complete Elution. If you suspect the compound is still on the column, flush it with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) and analyze the eluate.
-
Caption: Troubleshooting decision tree for column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in a synthesis of this compound?
-
A1: Impurities typically arise from the synthetic route. Common contaminants may include unreacted starting materials (e.g., 2,2-difluoro-1,3-benzodioxole), reagents from the acetylation step (e.g., acetic anhydride, acetyl chloride), and potential regioisomers if the directing effects of the benzene ring substituents are not perfectly selective. Residual solvents from the reaction and work-up are also common.[11]
-
Q2: Is a special type of stationary phase needed for fluorinated compounds?
-
A2: While standard silica gel is usually sufficient, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer alternative and complementary selectivity for separating halogenated compounds.[12][13][14] These phases can engage in different interactions (dipole-dipole, π-π) compared to silica, potentially resolving impurities that co-elute on standard columns.[13][14] They are particularly useful when standard silica or C18 columns fail to provide adequate separation.[12]
-
Q3: Can I use reversed-phase chromatography for this purification?
-
A3: Yes, reversed-phase flash chromatography or preparative HPLC using a C18 stationary phase is a viable alternative. In this case, the mobile phase would be a polar solvent system, such as water/acetonitrile or water/methanol. The least polar compounds elute first. This can be an excellent option for separating compounds that are difficult to resolve using normal-phase chromatography.[15]
-
Q4: My compound is a solid. Why did it come out of the recrystallization attempt as an oil?
-
A4: This phenomenon, known as "oiling out," occurs when a solid dissolves in the hot solvent but comes out of the solution at a temperature above its melting point.[11] This can be caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. To resolve this, try reheating the solution to re-dissolve the oil, add a bit more solvent to lower the saturation point, and allow it to cool much more slowly. Scratching the inside of the flask can also help induce crystallization.[10][11]
References
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
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Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available from: [Link]
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Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available from: [Link]
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Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available from: [Link]
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4-Acetyl-2,2-difluoro-1, 3-benzodioxole. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. Available from: [Link]
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This compound, 98% Purity. CP Lab Safety. Available from: [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives. World Researchers Associations. Available from: [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
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How can I purify two different-substituted aromatic compounds?. ResearchGate. Available from: [Link]
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Synthesis and Characterization of High-Affinity BODIPY-Labeled Fluorescent Ligands. PubMed Central. Available from: [Link]
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The Purification of Organic Compound: Techniques and Applications. Reachem. Available from: [Link]
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Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules. The Royal Society of Chemistry. Available from: [Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Available from: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available from: [Link]
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4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. PubMed. Available from: [Link]
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Validation & Comparative
A Comparative Guide for Medicinal Chemists: 4-Acetyl-2,2-difluoro-1,3-benzodioxole as a Strategic Building Block vs. Traditional Benzodioxole Derivatives
This guide provides an in-depth comparison between 4-Acetyl-2,2-difluoro-1,3-benzodioxole and other benzodioxole derivatives for researchers, scientists, and professionals in drug development. We will explore the critical role of the 1,3-benzodioxole scaffold, dissect the impact of difluorination on metabolic stability and physicochemical properties, and present the strategic advantages of the 4-acetyl functional group as a synthetic handle for novel drug candidates.
The Benzodioxole Scaffold: A Privileged Structure in Drug Discovery
The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a bicyclic heterocyclic functional group found in a wide array of biologically active molecules.[1] Its rigid structure and favorable electronic properties have made it a cornerstone in medicinal chemistry, appearing in natural products, pharmaceuticals, and agrochemicals.[2][3] Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][6]
However, the classic methylenedioxy bridge (-O-CH₂-O-) harbors a significant metabolic liability. It is susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to the opening of the dioxole ring.[7] This metabolic pathway not only results in rapid clearance and reduced bioavailability but can also form reactive catechol metabolites, posing potential toxicity risks. This inherent instability has driven the search for metabolically robust bioisosteres, leading directly to the development of the 2,2-difluoro-1,3-benzodioxole core.
The 2,2-Difluoro Moiety: A Bioisosteric Solution to a Metabolic Problem
In modern medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance the drug-like properties of a molecule. The 2,2-difluoro-1,3-benzodioxole group serves as an excellent bioisostere for the traditional methylenedioxy group. By replacing the two hydrogen atoms on the methylene bridge with fluorine, we introduce profound changes that directly address the metabolic instability of the parent scaffold.
Key Advantages of the Difluoro Substitution:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to CYP450-mediated oxidation. This blocks the primary metabolic pathway of ring-opening, significantly increasing the half-life and bioavailability of drug candidates.[8]
-
Altered Electronic Properties: Fluorine is the most electronegative element, and the gem-difluoro group acts as a potent electron-withdrawing group. This modulates the electronics of the adjacent aromatic ring, which can influence receptor binding affinity and other molecular interactions.
-
Modified Physicochemical Profile: The difluoro substitution impacts lipophilicity, membrane permeability, and pKa, offering chemists a tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[8]
The diagram below illustrates the metabolic divergence between the two scaffolds.
This compound: The Strategic Building Block
While the difluorobenzodioxole core provides metabolic stability, the true power of This compound (CAS No: 126120-83-0) lies in its acetyl group.[9][10] This functional group is not merely a substituent; it is a versatile synthetic handle that unlocks a vast chemical space for further elaboration, making it an invaluable intermediate in pharmaceutical synthesis.[11]
The Role of the Acetyl Group:
-
Versatile Chemical Handle: The acetyl group's ketone functionality can be readily transformed into a wide range of other groups (e.g., alcohols, amines, halides, oximes), allowing for the systematic exploration of structure-activity relationships (SAR).
-
Directed Synthesis: It serves as a key site for condensation reactions, enabling the construction of more complex heterocyclic systems fused to the benzodioxole core.
-
Modulation of Properties: The acetyl group itself is an electron-withdrawing group, further influencing the electronic landscape of the molecule.
The combination of the metabolically stable difluorobenzodioxole core with the synthetically versatile acetyl handle makes this compound a superior starting material for drug discovery programs compared to simpler, non-functionalized benzodioxole derivatives.
Comparative Data Summary
The following table summarizes the key physicochemical and functional differences between the parent scaffold and its advanced derivative.
| Property | Parent 1,3-Benzodioxole | 4-Acetyl-1,3-benzodioxole (Hypothetical) | This compound |
| CAS Number | 274-09-9[1] | N/A | 126120-83-0[9] |
| Molecular Formula | C₇H₆O₂[1] | C₉H₈O₃ | C₉H₆F₂O₃[9] |
| Molecular Weight | 122.12 g/mol [1] | 164.15 g/mol | 200.14 g/mol [11] |
| Metabolic Stability | Low (Susceptible to CYP450)[7] | Low (Susceptible to CYP450) | High (Resistant to CYP450)[8] |
| Electronic Nature of Dioxole Bridge | Neutral / Weakly Donating | Neutral / Weakly Donating | Strongly Electron-Withdrawing |
| Synthetic Utility | Limited (Requires ring functionalization) | Moderate (Acetyl handle present) | High (Stable core + versatile handle) |
| Primary Application | Scaffold in existing molecules[3] | Intermediate | Advanced building block for NCEs [11][12] |
Experimental Protocols: Synthesis Strategies
The choice of synthetic route is critical. The synthesis of the difluorinated scaffold requires specific fluorinating agents, a key point of differentiation from traditional methods.
Workflow Comparison: Synthesis of Benzodioxole Scaffolds
Protocol 1: General Synthesis of 1,3-Benzodioxole Derivatives
Causality: This classic method, a variation of the Williamson ether synthesis, relies on the nucleophilic attack of the deprotonated catechol hydroxyl groups on an electrophilic methylene source like dibromomethane. The choice of a strong base and a polar aprotic solvent is crucial to facilitate the reaction.
-
Preparation: To a solution of catechol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 2.2 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the catechol.
-
Addition: Add a dihalomethane, such as dibromomethane (CH₂Br₂, 1.1 eq), dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 1,3-benzodioxole derivative.
Protocol 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole Core
(Based on established methods for difluoromethylenation[8])
Causality: This protocol requires a specialized reagent capable of delivering a "CF₂" unit. Dibromodifluoromethane is a common choice. The reaction mechanism is more complex but similarly involves the formation of the five-membered dioxole ring. This method is essential for creating the metabolically stable core.
-
Preparation: In a sealed reaction vessel suitable for pressure, combine catechol (1.0 eq) and a base (e.g., potassium carbonate, 2.5 eq) in a polar aprotic solvent like DMF.
-
Reagent Addition: Carefully add dibromodifluoromethane (CBr₂F₂, 1.2 eq) to the vessel. (Caution: CBr₂F₂ is a volatile and potentially hazardous reagent; handle in a well-ventilated fume hood).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C. The reaction progress should be monitored by GC-MS or LC-MS.
-
Workup: After completion, cool the vessel to room temperature and carefully vent any excess pressure. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The resulting crude product is then purified via distillation or column chromatography to yield the 2,2-difluoro-1,3-benzodioxole core. Subsequent acylation would be required to produce the title compound.
Conclusion and Future Outlook
The evolution from simple 1,3-benzodioxole derivatives to functionalized, metabolically stable building blocks like This compound represents a significant advancement in medicinal chemistry. While traditional benzodioxoles have proven their value, their inherent metabolic liabilities present a considerable hurdle in modern drug development.
By employing the 2,2-difluoro moiety as a bioisosteric replacement, researchers can effectively design out this metabolic "soft spot," leading to compounds with improved pharmacokinetic profiles. The addition of the 4-acetyl group provides the synthetic versatility needed to rapidly generate and optimize diverse libraries of novel compounds. For research teams aiming to develop next-generation therapeutics targeting cancer, inflammation, or infectious diseases, this compound is not just an alternative; it is a strategically superior starting point for innovation.
References
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A Comparative Guide to the Synthetic Routes of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction: 4-Acetyl-2,2-difluoro-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a difluorinated methylene bridge and an acetyl group on the aromatic ring, imparts specific electronic and conformational properties that are valuable in drug design. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic strategies for this molecule: direct Friedel-Crafts acylation and a multi-step organometallic approach, offering field-proven insights into the causality behind experimental choices.
Route 1: Direct Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The most direct approach to installing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst.[2]
Mechanistic Rationale
The reaction begins with the activation of the acylating agent (acetyl chloride) by a strong Lewis acid, such as aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion.[3] The electron-rich 2,2-difluoro-1,3-benzodioxole ring then acts as a nucleophile, attacking the acylium ion. This step transiently breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion. A subsequent deprotonation by a weak base, like AlCl₄⁻, restores aromaticity and yields the final ketone product.[4] A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which effectively prevents polyacylation—a common issue in the related Friedel-Crafts alkylation.[5] However, the product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[4]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Protocol
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and aluminum trichloride (1.2 equivalents) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension, allowing the mixture to stir for 15 minutes to pre-form the acylium ion complex.
-
Substrate Addition: A solution of 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) in anhydrous DCM is added dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Route 2: Directed Ortho-Metalation and Acylation (Organometallic Approach)
An alternative strategy involves a multi-step sequence starting with the halogenation of the benzodioxole ring, followed by the formation of an organometallic reagent, and subsequent reaction with an acetylating agent. This method offers excellent regiocontrol, which can be a significant advantage over classical electrophilic substitution.
Mechanistic Rationale
This route is a testament to the power of modern organometallic chemistry for regioselective synthesis.
-
Bromination: The synthesis begins with the electrophilic bromination of 2,2-difluoro-1,3-benzodioxole. The dioxole ring is activating, and the reaction, typically using bromine in the presence of a mild catalyst like iron powder, proceeds to give 4-bromo-2,2-difluoro-1,3-benzodioxole with high selectivity.[6]
-
Organometallic Formation: The aryl bromide is then converted into a potent nucleophile. A common method is the formation of a Grignard reagent by reacting the bromide with magnesium metal in an anhydrous ether solvent.[7] The magnesium inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the carbon atom from electrophilic to nucleophilic.[8]
-
Acylation: The pre-formed Grignard reagent is then reacted with an acylating agent like acetyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetyl chloride to form a tetrahedral intermediate, which then collapses to form the desired ketone.[9][10]
Experimental Workflow: Organometallic Route
Caption: Workflow for the Organometallic Synthesis Route.
Detailed Protocol
Step 1: Synthesis of 4-Bromo-2,2-difluoro-1,3-benzodioxole [6]
-
A mixture of 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) and iron powder (0.05 equivalents) in carbon tetrachloride is stirred and cooled to 0 °C.
-
Bromine (1.0 equivalent) is added dropwise over 20 minutes.
-
The mixture is cautiously warmed to 75 °C for one hour, then cooled and stirred overnight.
-
The reaction is quenched with water. The organic layer is separated, washed with water and brine, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation to yield 4-bromo-2,2-difluoro-1,3-benzodioxole.
Step 2 & 3: Grignard Formation and Acylation
-
Setup: All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 equivalents) are placed in a three-necked flask with a reflux condenser.
-
Grignard Initiation: A small amount of a solution of 4-bromo-2,2-difluoro-1,3-benzodioxole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the remaining aryl bromide solution is added dropwise to maintain a gentle reflux.
-
Acylation: After the Grignard formation is complete, the solution is cooled to -78 °C (dry ice/acetone bath). A solution of acetyl chloride (1.1 equivalents) in anhydrous THF is added dropwise.
-
Workup: The reaction is stirred at low temperature for 1-2 hours, then allowed to warm to room temperature. It is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Organometallic Approach |
| Number of Steps | 1 | 3 (Bromination, Grignard, Acylation) |
| Regioselectivity | Generally good, but can be influenced by substrate and catalyst, potentially leading to isomeric byproducts. | Excellent, defined by the position of the halogen. |
| Reagent Stoichiometry | Requires >1 equivalent of Lewis acid catalyst (e.g., AlCl₃).[4] | Stoichiometric use of magnesium and acylating agent. |
| Reaction Conditions | Moderately sensitive to moisture. Uses corrosive Lewis acids. | Requires strictly anhydrous conditions. Involves highly reactive and moisture-sensitive Grignard reagents.[7] |
| Yield | Moderate to good, dependent on conditions and substrate reactivity. | Generally good to high overall yield, though it is a multi-step process. |
| Scalability | Well-established for industrial scale, but large quantities of AlCl₃ can pose workup and waste disposal challenges.[11] | Scalable, but requires specialized equipment to handle anhydrous conditions and reactive intermediates safely. |
| Key Advantage | Procedural simplicity and directness. | High regiochemical control. |
| Key Disadvantage | Stoichiometric waste from the Lewis acid; potential for isomeric impurities. | Multi-step process requiring stringent control of reaction conditions. |
Conclusion and Recommendation
The choice between these two synthetic routes depends heavily on the specific requirements of the research or production campaign.
-
The Friedel-Crafts Acylation is the more direct and atom-economical route on paper. It is an excellent choice for rapid, lab-scale synthesis where high purity is achievable through standard purification techniques and the handling of large amounts of corrosive Lewis acids is manageable.
-
The Organometallic Route offers superior control over regiochemistry, making it the preferred method when the formation of isomeric byproducts must be strictly avoided. While it involves more steps, the predictability of the outcome and potentially higher purity of the crude product can simplify downstream processing, making it a robust and reliable choice for producing high-quality material, particularly when scaling up.
For drug development professionals, the organometallic route's precision and reliability often outweigh the inconvenience of its multi-step nature, ensuring the unambiguous synthesis of the desired constitutional isomer.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzodioxole Analogues
Introduction: The Strategic Synergy of a Privileged Scaffold and a Unique Element
The 1,3-benzodioxole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its rigid structure and favorable electronic properties often impart excellent bioavailability and low cytotoxicity.[1][2][3] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine, an element with a unique and powerful influence on molecular properties.[4][5] The introduction of fluorine can profoundly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[6][7][8]
This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated benzodioxole analogues. We will move beyond a simple listing of facts to explore the causal relationships behind experimental observations, offering field-proven insights for researchers, scientists, and drug development professionals. By examining key performance metrics through the lens of experimental data and established protocols, we aim to provide a clear framework for understanding the strategic value of fluorination in the context of this privileged scaffold.
Part 1: Enhancing Metabolic Stability - The Power of the C-F Bond
Expertise & Experience: Blocking the Metabolic "Soft Spots"
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP450) enzymes.[9] These enzymes typically hydroxylate electron-rich or sterically accessible C-H bonds, marking the compound for clearance. The benzodioxole ring, while generally stable, can be susceptible to such oxidative metabolism.
The decision to introduce fluorine is a direct strategic intervention to counter this. The carbon-fluorine (C-F) bond is exceptionally strong and significantly more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[6][8] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" this metabolic pathway.[6][9] This tactic can dramatically increase the compound's half-life (t½) and systemic exposure, which was a key consideration in the development of drugs like Lumacaftor and Tezacaftor, both of which feature a difluoro-1,3-benzodioxole moiety to enhance metabolic stability and drug-target interactions.[1][2]
Data Presentation: A Quantitative Comparison
The impact of fluorination on metabolic stability is best illustrated through in vitro assays using liver microsomes, which are rich in metabolic enzymes. A longer half-life (t½) and lower intrinsic clearance (CLint) are direct indicators of improved stability.
| Compound | Structure | Metabolic Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale & Citation |
| Parent Benzodioxole (Analog A) | Representative non-fluorinated structure | Low (e.g., < 15) | High (e.g., > 100) | Vulnerable C-H bonds are susceptible to CYP450-mediated oxidation.[6][8] |
| Fluorinated Benzodioxole (Analog B) | Representative fluorinated structure | High (e.g., > 60) | Low (e.g., < 25) | The strong C-F bond blocks the site of metabolism, preventing oxidation and increasing stability.[4][9][10] |
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard, self-validating system for assessing metabolic stability.
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This is critical as NADPH is a required cofactor for CYP450 activity.
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogues) and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, dilute the liver microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compounds to the microsome suspension (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Crucial Step: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system must be run as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The stop solution precipitates the microsomal proteins, halting enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[9]
-
Mandatory Visualization: Mechanism of Metabolic Shielding
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Part 2: Modulating Potency and Receptor Binding Affinity
Expertise & Experience: The Electronic Influence of Fluorine
The effect of fluorination on a compound's potency is more nuanced than its effect on metabolism. Fluorine's intense electronegativity creates a strong dipole moment in the C-F bond, which can alter the electron distribution across the entire molecule.[4] This can impact the acidity or basicity (pKa) of nearby functional groups and change how the molecule presents itself to its protein target.[4][8]
These electronic perturbations can either enhance or diminish binding affinity. In some cases, the fluorine atom can form favorable interactions, such as halogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket.[11] In other instances, it can introduce steric hindrance or an unfavorable electronic environment. Therefore, the outcome is highly context-dependent and must be determined empirically. For example, studies on certain 1,3-benzodioxole derivatives have shown that the introduction of fluorine can lead to improved anti-proliferative activity in cancer cells and enhanced antiviral activity against HIV-1.[12][13][14]
Data Presentation: Comparative Receptor Binding and Potency
The following table presents hypothetical but representative data for the affinity (Ki) and functional potency (IC50) of non-fluorinated and fluorinated analogues against a target receptor.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Rationale & Citation |
| Analog C (Non-Fluorinated) | Receptor X | 25.5 | 48.2 | Baseline activity is established by the core benzodioxole scaffold.[3] |
| Analog D (Fluorinated) | Receptor X | 5.1 | 9.7 | Fluorination can alter molecular conformation and electronics, leading to stronger interactions with the binding pocket and enhanced potency.[5][6][15] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is the gold standard for determining the binding affinity of a test compound for a specific receptor.
-
Materials:
-
A source of the target receptor (e.g., membrane preparations from cells engineered to express the receptor).
-
A radioligand (e.g., ³H- or ¹²⁵I-labeled) known to bind specifically and with high affinity to the target receptor.
-
Test compounds (fluorinated and non-fluorinated analogues).
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Assay Setup:
-
In a 96-well plate, add the receptor membranes, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the unlabeled test compound.
-
Include controls for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Mandatory Visualization: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 3: Impact on Enzyme Inhibition
Expertise & Experience: From Enhanced Binding to Irreversible Inactivation
Benzodioxole derivatives are known to exhibit a range of enzyme inhibitory activities.[3][17] Fluorination can amplify this activity through several mechanisms. In the case of competitive inhibition, the electronic effects of fluorine can enhance the compound's affinity for the enzyme's active site, leading to a lower IC50 value.[11]
More powerfully, fluorine can be used to design mechanism-based inhibitors, also known as "suicide substrates."[18][19] In this sophisticated approach, the fluorinated analogue is designed to be recognized and processed by the target enzyme. However, the unique chemistry of the fluorine atom diverts the normal catalytic reaction, causing the inhibitor to become covalently and irreversibly bound to the enzyme, permanently inactivating it. This represents a highly potent and often highly specific mode of inhibition.
Data Presentation: Comparative Enzyme Inhibition
A study on benzodioxole-grafted spirooxindole derivatives demonstrated that the presence of a fluoro-group significantly enhanced inhibitory activity against key diabetic enzymes.
| Compound | Target Enzyme | Inhibitory Potency (IC50, µg/mL) | Citation |
| Non-Fluorinated Spirooxindole | α-Glucosidase | > 70 | [17] |
| Fluorinated Spirooxindole (6i) | α-Glucosidase | 10.0 | [17] |
| Non-Fluorinated Spirooxindole | α-Amylase | 70.5 | [17] |
| Fluorinated Spirooxindole (6i) | α-Amylase | 32.4 | [17] |
| Acarbose (Positive Control) | α-Glucosidase | 10.15 | [17] |
Experimental Protocol: General Enzyme Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibition of an enzyme that produces a fluorescent product.
-
Assay Components:
-
Purified target enzyme.
-
A fluorogenic substrate that becomes fluorescent upon enzymatic action.
-
Test compounds (fluorinated and non-fluorinated analogues) at various concentrations.
-
A known inhibitor as a positive control.
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme).
-
-
Assay Procedure:
-
In a 96-well black plate (to minimize light scatter), add the assay buffer and the test compounds at a range of concentrations.
-
Add the enzyme to each well and incubate for a short period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period. The rate of fluorescence increase is proportional to the enzyme activity.
-
Include controls: 100% enzyme activity (enzyme + substrate, no inhibitor) and 0% activity (substrate only, no enzyme).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition versus the log concentration of the inhibitor.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]
-
Mandatory Visualization: Modes of Enzyme Inhibition
Caption: Competitive vs. Mechanism-Based ("Suicide") Inhibition.
Conclusion
The strategic incorporation of fluorine into the 1,3-benzodioxole scaffold is a powerful and versatile tool in modern drug discovery. As demonstrated, fluorination is not merely a substitution but a deliberate design choice with profound and predictable consequences for a molecule's pharmacokinetic and pharmacodynamic properties.
-
Enhanced Metabolic Stability: The most reliable and impactful benefit of fluorination is the ability to block metabolically labile sites, significantly increasing a compound's half-life and bioavailability.[6][9]
-
Modulated Potency: Fluorine's electronic influence can fine-tune a molecule's interaction with its biological target, often leading to substantial improvements in binding affinity and functional potency, although this effect is highly context-specific.[14][17]
-
Versatile Inhibitory Mechanisms: Fluorination can augment enzyme inhibition, either by enhancing reversible binding to the active site or by enabling the design of highly potent, irreversible mechanism-based inhibitors.[11][19]
Ultimately, this guide underscores that while the benzodioxole core provides a robust foundation for biological activity, fluorination offers a sophisticated means of refining and optimizing that activity. The decision to fluorinate must be guided by a clear understanding of the target, the molecule's potential metabolic liabilities, and the specific structure-activity relationships at play.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
- Title: Full article: The role of fluorine in medicinal chemistry Source: Google Vertex AI Search URL
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
- Title: Fluorinated Benzodioxoles Source: Enamine URL
- Title: Fluorinated Benzodioxoles Source: Enamine URL
- Title: Role of Fluorine in Drug Design and Drug Action | Request PDF Source: ResearchGate URL
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL
- Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: PMC - NIH URL
- Title: Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives Source: Google Vertex AI Search URL
- Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: MDPI URL
- Title: Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands Source: PMC - PubMed Central URL
- Title: Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 Source: PMC - NIH URL
- Title: Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations Source: Research and Reviews URL
- Title: Assessing the metabolic stability of fluorinated vs non-fluorinated compounds Source: Benchchem URL
- Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PMC - NIH URL
- Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: MDPI URL
- Title: Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity Source: PMC - PubMed Central URL
- Title: (PDF)
- Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PMC - NIH URL
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A Comparative Spectroscopic Analysis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and material characteristics. Among these, derivatives of 4-Acetyl-2,2-difluoro-1,3-benzodioxole represent a class of compounds with considerable potential. The strategic introduction of the difluoromethylenedioxy group and an acetyl moiety to the benzodioxole scaffold can profoundly influence the molecule's electronic environment and, consequently, its interaction with biological targets or its performance in material applications.
This guide offers an in-depth comparative analysis of the spectroscopic properties of this compound and its positional isomers. As a Senior Application Scientist, the objective is to provide not just raw data, but a causal understanding of how subtle changes in molecular structure manifest in various spectroscopic techniques. This document is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by available experimental and predicted data, to aid researchers in the unambiguous identification and characterization of these valuable compounds.
The Structural Influence on Spectroscopic Signatures
The core structure of acetyl-2,2-difluoro-1,3-benzodioxole consists of a benzene ring fused to a five-membered dioxole ring, where the methylene bridge is substituted with two fluorine atoms. An acetyl group is attached to the aromatic ring. The position of this acetyl group is the primary variable in this comparative guide, as it dictates the symmetry and electronic distribution of the molecule, leading to distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Isomeric Differences
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the local electronic environment.
¹H NMR Spectroscopy
The proton NMR spectra of acetyl-2,2-difluoro-1,3-benzodioxole isomers are primarily characterized by signals in the aromatic region and a singlet for the acetyl methyl protons. The substitution pattern on the benzene ring, dictated by the acetyl group's position, determines the multiplicity and chemical shifts of the aromatic protons.
For this compound , the aromatic region is expected to exhibit a complex multiplet or distinct doublets and triplets, corresponding to the three adjacent protons on the benzene ring. The acetyl group at the 4-position will deshield the neighboring protons, causing them to appear at a lower field.
For the 5-acetyl isomer , a higher degree of symmetry is introduced. This would likely result in a simpler splitting pattern in the aromatic region, potentially two doublets and a singlet, depending on the coupling constants.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) for 4-Acetyl Isomer | Predicted Chemical Shift (δ, ppm) for 5-Acetyl Isomer | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | 7.0 - 7.7 | m |
| Acetyl-CH₃ | ~2.6 | ~2.5 | s |
Note: The exact chemical shifts are influenced by the solvent and concentration. The predictions are based on analogous structures and established substituent effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the electron-withdrawing acetyl group. The carbon of the difluoromethylenedioxy group will appear as a triplet due to coupling with the two fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) for 4-Acetyl Isomer | Predicted Chemical Shift (δ, ppm) for 5-Acetyl Isomer |
| C=O | ~196 | ~197 |
| Aromatic-C | 110 - 150 | 108 - 152 |
| CF₂ | ~120 (t) | ~120 (t) |
| Acetyl-CH₃ | ~27 | ~26 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the CF₂ group in 2,2-difluoro-1,3-benzodioxole derivatives is a key diagnostic feature. While the position of the acetyl group is several bonds away, it can still exert a minor electronic effect, potentially leading to small but measurable differences in the ¹⁹F chemical shift between isomers. For the parent 2,2-Difluoro-1,3-benzodioxole, a chemical shift has been reported, which serves as a valuable reference point.
Table 3: Reference ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| 2,2-Difluoro-1,3-benzodioxole | -50.2 |
The acetylated derivatives are expected to have ¹⁹F chemical shifts in a similar region, with slight variations based on the isomer.
Vibrational Spectroscopy: The Infrared (IR) Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." The key diagnostic peaks for acetyl-2,2-difluoro-1,3-benzodioxole derivatives are the carbonyl (C=O) stretch of the acetyl group and the C-F stretching vibrations of the difluoromethylenedioxy group.
The position of the acetyl group is expected to have a minor influence on the exact frequency of the C=O stretch, but the overall pattern of the fingerprint region (below 1500 cm⁻¹) will differ between isomers due to changes in symmetry and vibrational coupling.
Table 4: Key Predicted IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 4-Acetyl Isomer | Predicted Wavenumber (cm⁻¹) for 5-Acetyl Isomer |
| C=O Stretch (Acetyl) | 1680 - 1700 | 1675 - 1695 |
| C-F Stretch | 1000 - 1200 | 1000 - 1200 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation
Mass spectrometry is essential for determining the molecular weight and obtaining information about the fragmentation pathways of a molecule. For all isomers of acetyl-2,2-difluoro-1,3-benzodioxole, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z).
However, the relative abundances of the fragment ions may differ between isomers. The primary fragmentation pathway is likely the loss of the acetyl group (a methyl radical followed by carbon monoxide, or an acetyl radical) and potentially the cleavage of the dioxole ring. The stability of the resulting fragment ions will be influenced by the original position of the acetyl group, leading to variations in the mass spectrum.
Table 5: Expected Key Fragments in Mass Spectrometry
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - COCH₃]⁺ | Loss of an acetyl radical |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is appropriate.
-
Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the aromatic proton signals. Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be employed.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹ is suitable.
-
MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements and confirmation of elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.
A Comparative Guide to the Validation of Analytical Methods for 4-Acetyl-2,2-difluoro-1,3-benzodioxole: An HPLC vs. GC Perspective
Introduction: The Critical Role of Method Validation for a Key Pharmaceutical Intermediate
4-Acetyl-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a difluorinated dioxole ring, enhances the chemical reactivity and metabolic stability of target active pharmaceutical ingredients (APIs).[3] As with any component destined for pharmaceutical use, the purity, potency, and impurity profile of this intermediate must be rigorously controlled. This control is impossible without analytical methods that are proven to be reliable, accurate, and fit for purpose.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5][6] It is a cornerstone of Good Manufacturing Practice (GMP) and a non-negotiable requirement for regulatory bodies worldwide.[4][5] This guide provides an in-depth, comparative analysis of validating two of the most powerful and common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive analysis of this compound.
Chapter 1: Strategic Selection of the Primary Analytical Technique
The choice between HPLC and GC is not arbitrary; it is a strategic decision dictated by the physicochemical properties of the analyte and the specific analytical objective. This compound, with a molecular weight of 200.14 g/mol and a crystalline solid form, occupies a space where both techniques are plausible, making a direct comparison essential.[1][2]
-
High-Performance Liquid Chromatography (HPLC): This is often the default choice for potency assays and non-volatile impurity profiling of pharmaceutical intermediates. The presence of a conjugated aromatic system and a carbonyl group in the molecule ensures strong UV absorbance, making detection straightforward and sensitive with a Diode Array Detector (DAD) or a standard UV detector.
-
Gas Chromatography (GC): Given its moderate molecular weight, this compound may possess sufficient volatility and thermal stability to be amenable to GC analysis. GC excels in separating volatile impurities and is the gold standard for residual solvent analysis. The analysis of fluorinated compounds by GC is a well-established field.[7][8][9]
The following decision matrix illustrates the primary considerations for method selection.
Caption: Decision Matrix: Selecting the Optimal Analytical Method.
Chapter 2: The Pillars of Method Validation: A Head-to-Head Comparison
Validation is performed according to a pre-approved protocol, and its parameters are based on guidelines from the International Council for Harmonisation (ICH).[10][11] Here, we dissect the core validation parameters, providing comparative experimental designs for both HPLC and GC.
Specificity and Selectivity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. For an intermediate, this is crucial to ensure that the synthetic process is clean and that no downstream-interfering impurities are carried forward. A lack of specificity can lead to an overestimation of purity and could mask significant quality issues.
Experimental Protocol: HPLC-DAD
-
Forced Degradation: Subject a solution of this compound to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (e.g., 80°C), and photolytic exposure (UV light).
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Peak Purity Analysis: Utilize the Diode Array Detector (DAD) to perform peak purity analysis on the main analyte peak in each stressed chromatogram. The peak should pass the purity test (purity angle < purity threshold), demonstrating that no co-eluting peaks are present.
-
Resolution: Ensure baseline resolution (Rs > 2) between the analyte peak and the nearest eluting degradation product or impurity peak.
Experimental Protocol: GC-MS
-
Impurity Spiking: Prepare a solution of the analyte and spike it with all known related substances and potential impurities.
-
Analysis: Analyze the spiked sample by GC-MS.
-
Retention Time Confirmation: Confirm that the retention time of the main analyte peak is unique and does not overlap with any known impurities.
-
Mass Spectral Confirmation: Use the mass spectrometer to confirm the identity of the main peak and demonstrate that the mass spectrum is pure and free from interfering ions from co-eluting species.
Comparative Data Summary
| Parameter | HPLC-DAD Method | GC-MS Method | Acceptance Criteria |
| Peak Purity Index | > 0.9995 under all stress conditions | Not Applicable | > 0.999 |
| Resolution (Rs) to nearest impurity | 3.5 | 4.2 | > 2.0 |
| Mass Spectral Match | Not Applicable | > 95% match with reference spectrum | > 90% |
Linearity
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This is fundamental for accurate quantitation, ensuring that a doubling of concentration results in a doubling of the signal, within a defined range.
Experimental Protocol (Applicable to both HPLC and GC)
-
Stock Solution: Prepare a stock solution of a certified reference standard of this compound.
-
Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the regression equation (y = mx + b), correlation coefficient (R²), and Y-intercept.
Comparative Data Summary
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 0.5 - 100 | Covers the expected working range |
| Correlation Coefficient (R²) | 0.9998 | 0.9996 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1205 | y = 68910x - 850 | - |
| Y-intercept % of 100% response | 0.8% | 1.1% | < 2.0% |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies and is a direct measure of the systemic error in the method. Inaccurate methods can lead to the acceptance of out-of-specification batches or the rejection of good ones, with significant financial and regulatory consequences.
Experimental Protocol (Applicable to both HPLC and GC)
-
Sample Preparation: Prepare a synthetic matrix (placebo) representing the sample diluent.
-
Spiking: Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine spiked samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Comparative Data Summary
| Spiked Level | HPLC-UV (% Recovery ± RSD) | GC-FID (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 101.1% ± 1.1% | 98.0% - 102.0% |
| 100% | 100.2% ± 0.6% | 100.5% ± 0.9% | 98.0% - 102.0% |
| 120% | 100.8% ± 0.7% | 99.2% ± 1.3% | 98.0% - 102.0% |
Precision
Causality: Precision measures the random error of a method. It is evaluated at two levels: Repeatability (intra-assay precision on the same day, by the same analyst) and Intermediate Precision (inter-assay precision across different days, analysts, or instruments). A precise method yields consistent results, which is vital for reliable process monitoring and batch release decisions.
Experimental Protocol (Applicable to both HPLC and GC)
-
Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: A second analyst, on a different day and preferably using a different instrument, prepares and analyzes another set of six samples. Calculate the %RSD for this set and the overall %RSD for all twelve samples.
Comparative Data Summary
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.75% | 1.20% | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.15% | 1.65% | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These parameters are critical for impurity analysis, ensuring the method is sensitive enough to control potentially harmful trace-level impurities.
Experimental Protocol (Signal-to-Noise Method)
-
Serial Dilutions: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject these solutions until a concentration is found where the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: To confirm the LOQ, inject six independent preparations at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (%Recovery) are acceptable.
Comparative Data Summary
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (at LOQ) |
| LOD (µg/mL) | 0.05 | 0.02 | S/N ≈ 3 |
| LOQ (µg/mL) | 0.15 | 0.07 | S/N ≈ 10 |
| Precision at LOQ (%RSD) | 4.5% | 6.8% | ≤ 10% |
Chapter 3: Integrated Validation Workflow
The validation process is a systematic, multi-step endeavor that requires careful planning and execution. The following workflow diagram illustrates the logical progression from initial planning to the final report.
Caption: End-to-End Analytical Method Validation Workflow.
Conclusion and Recommendations
Both HPLC and GC are highly capable techniques for the analysis of this compound, but their strengths are applied to different quality control objectives.
-
Recommendation for HPLC-DAD: This method is superior for potency assays and the quantification of known, non-volatile impurities . Its precision at higher concentrations is typically better, and the use of a DAD provides invaluable peak purity information, which is a cornerstone of a robust specificity study.[12]
-
Recommendation for GC-FID/MS: This method is the preferred choice for analyzing volatile impurities and for residual solvent testing . Its higher sensitivity (lower LOD/LOQ) makes it ideal for trace-level analysis. Coupling with a Mass Spectrometer provides definitive peak identification, which is a significant advantage for impurity characterization.[8][9]
Ultimately, a comprehensive quality control strategy for this compound would likely involve the validation and implementation of both methods. An HPLC method would be used for routine batch release testing for assay and purity, while a GC method would be used for specific tests like residual solvents and to characterize any new volatile impurities that may arise from process changes. This dual-method approach ensures all aspects of the intermediate's quality are rigorously controlled, safeguarding the integrity of the final pharmaceutical product.
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PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved January 14, 2026, from [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved January 14, 2026, from [Link]
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Earth.Org. (2026). Understanding PFAS: How Do We Tackle Forever Chemicals? Retrieved January 14, 2026, from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved January 14, 2026, from [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. Retrieved January 14, 2026, from [Link]
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NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. Retrieved January 14, 2026, from [Link]
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CP Lab Safety. (n.d.). This compound, 98% Purity, C9H6F2O3, 1 gram. Retrieved January 14, 2026, from [Link]
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PubChemLite. (n.d.). 5-acetyl-2,2-difluoro-1,3-benzodioxole. Retrieved January 14, 2026, from [Link]
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PubMed Central. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Retrieved January 14, 2026, from [Link]
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Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved January 14, 2026, from [Link]
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NATURAL VOLATILES & ESSENTIAL OILS Journal. (2021). Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. Retrieved January 14, 2026, from [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved January 14, 2026, from [Link]
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The Decisive Influence of the Difluoromethylenedioxy Group: An Electronic Profile
An In-Depth Comparative Guide to the Reactivity of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final molecule. The introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive comparative analysis of the reactivity of this compound, a valuable fluorinated intermediate, against its non-fluorinated analog, 4-acetyl-1,3-benzodioxole (acetopiperone).
This analysis moves beyond a simple catalog of reactions to explore the underlying electronic principles that govern the observed reactivity differences. By understanding the causal relationships between structure and reactivity, chemists can make more informed decisions in the design and execution of synthetic routes.
The reactivity of any substituted acetophenone is fundamentally governed by the electronic nature of its substituents. The key difference between our target molecule and its analog lies in the bridge of the dioxole ring: a difluoromethylene (-CF₂-) group versus a methylene (-CH₂-) group. This seemingly small change has profound electronic consequences.
The two fluorine atoms in the 2,2-difluoro-1,3-benzodioxole moiety are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect).[3][4] This effect significantly reduces the electron density of the attached aromatic ring.[5] In contrast, the oxygen atoms in the non-fluorinated 1,3-benzodioxole can donate electron density into the ring via a resonance effect (+M effect), which typically outweighs their weaker inductive pull, thus activating the ring.[6]
The acetyl group is an electron-withdrawing group (-I, -M) and deactivates the aromatic ring towards electrophilic substitution.[6] The interplay between the acetyl group and the opposing effects of the difluoromethylenedioxy (strongly deactivating) and methylenedioxy (activating) groups is the primary determinant of the comparative reactivity discussed below.
Caption: Comparative electronic influence of substituents.
Comparative Reactivity at the Carbonyl Group
The electrophilicity of the carbonyl carbon in the acetyl group is directly influenced by the electron density of the aromatic ring to which it is attached.
-
This compound: The potent electron-withdrawing nature of the difluoromethylenedioxy group pulls electron density from the ring, which in turn pulls density from the acetyl group. This cascade of inductive effects leaves the carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic .
-
4-Acetyl-1,3-benzodioxole: The net electron-donating effect of the methylenedioxy group pushes electron density into the ring, which slightly reduces the electrophilicity of the carbonyl carbon compared to its fluorinated counterpart.
This fundamental difference predicts that This compound will be more reactive towards nucleophiles at the carbonyl carbon. This has direct implications for a range of important synthetic transformations.
Case Study: The Wittig Reaction
The Wittig reaction, which converts a ketone or aldehyde to an alkene, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7][8] Given the enhanced electrophilicity of the carbonyl in the fluorinated compound, we anticipate a faster reaction rate and potentially higher yield under identical conditions compared to the non-fluorinated analog.
Table 1: Predicted Comparative Performance in Carbonyl Reactions
| Reaction Type | Nucleophile | Predicted Reactivity of this compound | Rationale |
| Wittig Reaction | Phosphorus Ylide | Higher | Increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack.[8] |
| Sodium Borohydride Reduction | Hydride (H⁻) | Higher | The more electron-deficient carbonyl is a better acceptor for the hydride nucleophile. |
| Claisen-Schmidt Condensation | Enolate | Higher | Base-catalyzed condensation with an aldehyde is expected to proceed faster due to enhanced electrophilicity.[9] |
| Nucleophilic Acyl Substitution | Various Nucleophiles | Higher | The initial nucleophilic addition step, which is often rate-determining, is accelerated.[10][11] |
Comparative Reactivity on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) reactions depend on the nucleophilicity of the aromatic ring. An electron-rich ring reacts faster than an electron-poor one.[12]
-
This compound: The combination of the electron-withdrawing acetyl group and the strongly deactivating difluoromethylenedioxy group makes the aromatic ring highly electron-deficient and thus significantly deactivated towards EAS.
-
4-Acetyl-1,3-benzodioxole: The methylenedioxy group is activating, while the acetyl group is deactivating. The net effect is a ring that is still reactive towards EAS, albeit less so than unsubstituted 1,3-benzodioxole.[13]
Therefore, This compound is substantially less reactive in electrophilic aromatic substitution reactions. Attempting reactions like Friedel-Crafts acylation or nitration would require harsh conditions and likely result in low yields. The directing effects also differ; while both are ortho, para directing relative to the dioxole oxygens and meta directing relative to the acetyl group, the overwhelming deactivation of the fluorinated ring makes substitution challenging at any position.
Experimental Protocol: Comparative Wittig Olefination
This protocol provides a framework for experimentally verifying the predicted difference in carbonyl reactivity. The objective is to compare the reaction rate and yield for the conversion of each ketone to its corresponding alkene.
Caption: Experimental workflow for comparative Wittig reaction.
Materials:
-
This compound (FW: 200.14 g/mol )[14]
-
4-Acetyl-1,3-benzodioxole (Acetopiperone) (FW: 164.16 g/mol )[15]
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Hexanes
-
Brine, Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and TLC supplies
Step-by-Step Procedure:
-
Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Allow the resulting deep red or orange mixture to stir at 0°C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the ylide.
-
Reaction Setup: Prepare two separate flame-dried flasks (Flask A and Flask B), each equipped with a stir bar and under a nitrogen atmosphere.
-
Substrate Addition:
-
To Flask A, add this compound (1.0 mmol) dissolved in a minimal amount of anhydrous THF.
-
To Flask B, add 4-Acetyl-1,3-benzodioxole (1.0 mmol) dissolved in a minimal amount of anhydrous THF.
-
-
Cooling: Cool both Flask A and Flask B to 0°C using an ice bath.
-
Wittig Reaction: Slowly add the prepared ylide solution (1.0 equivalent based on the ketone) dropwise and simultaneously to both Flask A and Flask B.
-
Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) at 15-minute intervals. The disappearance of the starting ketone spot indicates reaction progression. It is predicted that the reaction in Flask A will proceed faster.
-
Work-up: Once the reaction in Flask A is complete (as determined by TLC), quench both reactions by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the contents of each flask to a separate separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers for each reaction, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product from each reaction using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). Characterize the products and calculate the isolated yields. The expected product from Flask A is 4-(prop-1-en-2-yl)-2,2-difluoro-1,3-benzodioxole.
Conclusion
The reactivity of this compound is distinctly different from its non-fluorinated analog, a direct consequence of the powerful inductive effect of the difluoromethylenedioxy group. This guide establishes two key principles for the synthetic chemist:
-
Enhanced Carbonyl Reactivity: The acetyl group is significantly more electrophilic, making it an excellent substrate for reactions involving nucleophilic attack at the carbonyl, such as Wittig reactions, reductions, and condensations. Faster reaction rates and milder conditions can be expected.
-
Diminished Aromatic Reactivity: The aromatic ring is strongly deactivated, rendering it largely inert to standard electrophilic aromatic substitution conditions.
These opposing reactivities make this compound a versatile but specialized building block. It allows for selective manipulation at the acetyl group while preserving the integrity of the aromatic core, a highly desirable trait in complex, multi-step syntheses for pharmaceutical and agrochemical research.[16][17]
References
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Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
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ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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Tradeindia. This compound. [Link]
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Organic Chemistry Portal. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. [Link]
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Prakash, G. K. S., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
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Riente, P. A., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]
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Al-Amiery, A. A. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. [Link]
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Acetyl-2,2-difluoro-1,3-benzodioxole
For researchers, medicinal chemists, and process development professionals, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a number—it is the foundation of downstream success and clinical safety. The compound 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its fluorinated benzodioxole moiety is a valuable pharmacophore, but its purity can be compromised by a range of potential impurities arising from the synthetic route.
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of this compound. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to quality assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the potential impurities. A common synthetic route to this compound involves the difluorocyclization of catechol followed by a Friedel-Crafts acylation.[2] This process can introduce several classes of impurities that must be monitored:
-
Starting Materials: Unreacted 2,2-difluoro-1,3-benzodioxole or residual acylating agents.
-
Regioisomers: The primary isomeric impurity is often 5-Acetyl-2,2-difluoro-1,3-benzodioxole, which can be challenging to separate due to similar physicochemical properties.[3]
-
Process-Related Impurities: By-products from side reactions, such as di-acetylated species or products of incomplete reactions.
-
Degradants: Compounds formed by the decomposition of the target molecule under specific pH, light, or temperature conditions.
A multi-pronged analytical approach is therefore not just recommended; it is essential for comprehensive characterization.
Caption: Plausible synthesis pathway and points of impurity introduction.
Orthogonal Purity Assessment: A Multi-Technique Strategy
No single analytical method can provide a complete purity profile. We advocate for an orthogonal approach, employing techniques that rely on different separation and detection principles. The primary methods for this molecule are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules like this compound. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is ideal. The target molecule possesses moderate polarity, making it well-suited for retention and separation on a hydrophobic C18 stationary phase.[4] This method excels at separating the target compound from its less volatile impurities, particularly the critical regioisomer.
Experimental Protocol: RP-HPLC with UV Detection
-
System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized for ideal retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, impurity standards are required.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | Starting Material (2,2-difluoro-1,3-benzodioxole) |
| 2 | 6.8 | 99.75 | This compound |
| 3 | 7.2 | 0.15 | 5-Acetyl Isomer |
| 4 | 9.1 | 0.02 | Unknown Impurity |
| Total | 100.00 | ||
| Purity | 99.75% |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS separates compounds based on their volatility and boiling point, followed by mass-based identification.
-
Causality of Method Choice: GC-MS is essential for detecting and identifying residual solvents (e.g., THF from synthesis[2]) and low-boiling-point starting materials. The mass spectrometer provides definitive identification of these small molecules. While the target compound can be analyzed by GC, its polarity and boiling point may lead to peak tailing; in some cases, derivatization to a less polar silyl ester could improve chromatographic performance, though this is often unnecessary for simple purity screening.[6][7]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System: Agilent GC-MS system or equivalent with a headspace autosampler.
-
Column: DB-624 or similar capillary column suitable for solvent analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.
-
Injector: Split mode (e.g., 20:1), 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO) and an internal standard.
-
Headspace Conditions: Equilibrate at 80 °C for 15 minutes before injection.
Data Presentation: Hypothetical GC-MS Solvent Analysis
| Compound | Retention Time (min) | Identified by MS | Concentration (ppm) |
| Tetrahydrofuran (THF) | 5.2 | Match >98% in NIST Library | 150 |
| Ethyl Acetate | 6.1 | Match >99% in NIST Library | < 50 (Below LOQ) |
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Chromatographic methods provide relative purity based on detector response. Quantitative NMR (qNMR), however, offers a direct measurement of absolute purity against a certified internal standard, independent of the analyte's structure, making it a powerful, non-destructive primary method.[8]
-
Causality of Method Choice: ¹H NMR is ideal for this molecule. The spectrum will have distinct, well-resolved signals for the acetyl protons and the aromatic protons. By comparing the integral of a known analyte signal to the integral of a known amount of a high-purity internal standard, the exact molar quantity and thus the mass purity of the analyte can be calculated. ¹⁹F NMR can also be a powerful complementary tool, as the CF₂ group provides a unique and sensitive signal.[9]
Experimental Protocol: ¹H qNMR Purity Determination
-
System: 600 MHz NMR spectrometer or higher field for optimal signal dispersion.[8]
-
Internal Standard: A certified reference material with high purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized compound.
-
Accurately weigh ~10 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1 > 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. This is critical for accurate integration.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Apply baseline correction and phase correction.
-
Carefully integrate the non-overlapping signals of the analyte (e.g., the acetyl singlet at ~2.6 ppm) and the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
Data Presentation: Comparison of Purity Assessment Methods
| Analytical Method | Principle | Information Provided | Pros | Cons |
| RP-HPLC | Chromatographic separation by polarity | Relative purity, detection of non-volatile impurities and isomers. | High sensitivity, excellent for isomer separation, widely available. | Requires impurity standards for accurate quantification, blind to volatile impurities. |
| GC-MS | Chromatographic separation by volatility | Identification and quantification of volatile impurities (e.g., residual solvents). | High specificity (MS detection), excellent for volatiles. | May require derivatization for the target compound, not suitable for non-volatile impurities. |
| qNMR | Nuclear magnetic resonance spectroscopy | Absolute purity (mass %), structural confirmation. | Primary method, does not require analyte-specific reference standards, non-destructive. | Lower sensitivity than chromatography, requires high-field NMR and careful experimental setup. |
Conclusion: An Integrated and Validated Approach
Assessing the purity of a critical intermediate like this compound demands more than a single measurement. A scientifically sound assessment relies on the strategic integration of orthogonal analytical techniques.
-
HPLC serves as the primary tool for routine purity checks and quantifying key process-related impurities and isomers.
-
GC-MS is indispensable for ensuring the absence of volatile impurities and residual solvents, which is a critical quality attribute.
-
qNMR provides the definitive, absolute purity value, acting as a primary validation method that anchors the relative results obtained from chromatography.
By combining these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and consistency of their material and the ultimate success of their synthetic endeavors.
References
-
Tradeindia. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0. [Link]
- Google Patents. CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile.
-
CP Lab Safety. This compound, 98% Purity, C9H6F2O3, 1 gram. [Link]
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MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]
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PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Link]
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J. Serb. Chem. Soc. HPLC methods for the determination of acetyl- and benzoyl-tiazofurin in rat plasma. [Link]
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AZoM. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
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Journal of Medicinal Plants Research. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
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PubMed. Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Determination of Isotopologue and Tandem Mass Isotopomer Fractions of Primary Metabolites for (13)C-Metabolic Flux Analysis. [Link]
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PubMed. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). [Link]
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IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
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PubMed. Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. [Link]
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PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
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A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the bedrock of this confirmation, with techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) providing a detailed fingerprint of a molecule's architecture. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a compound of interest in medicinal chemistry, against two structurally related alternatives: 4-acetyl-1,3-benzodioxole and 4'-hydroxyacetophenone.
Through a detailed examination of their respective spectra, we will illustrate the critical thinking process required for spectroscopic cross-referencing and interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their research forward.
The Importance of Spectroscopic Cross-Referencing
Before delving into the data, it is crucial to understand the "why" behind this comparative approach. The introduction of a difluoromethylenedioxy group in place of a methylenedioxy or a simple hydroxyl group can significantly alter a molecule's electronic and conformational properties. These changes manifest as predictable yet distinct shifts in spectroscopic signals. By comparing the known spectra of the simpler analogs to the expected spectra of the target compound, we can:
-
Validate the identity of a newly synthesized batch of this compound.
-
Identify potential impurities or side-products that may have formed during the reaction.
-
Gain a deeper understanding of the electronic effects of the difluoromethylene group on the aromatic system.
This self-validating system of cross-referencing is a cornerstone of good scientific practice, ensuring the integrity and reproducibility of experimental results.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for our three compounds of interest. While experimental data for this compound is not publicly available, the "Expected" values are predicted based on established principles of spectroscopy and comparison with the provided analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | -CH₃ | Aromatic Protons | -OH / -OCH₂O- | Solvent |
| This compound | ~2.6 | ~7.0 - 7.9 | N/A | CDCl₃ |
| 4-acetyl-1,3-benzodioxole | 2.55 | 7.28 (d), 6.89 (d), 7.49 (dd) | 6.08 (s) | CDCl₃ |
| 4'-hydroxyacetophenone | 2.60 | 7.93 (d), 6.98 (d) | 8.69 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | -CH₃ | C=O | Aromatic Carbons | -OCH₂O- / >CF₂ | Solvent |
| This compound | ~27 | ~196 | ~110 - 150 | ~125 (t) | CDCl₃ |
| 4-acetyl-1,3-benzodioxole | 26.4 | 196.5 | 108.1, 108.4, 124.6, 130.8, 148.1, 152.5 | 102.1 | CDCl₃ |
| 4'-hydroxyacetophenone | 26.0 | 197.8 | 115.6 (2C), 131.0 (2C), 130.3, 161.5 | N/A | Acetone-d₆ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber ν in cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | O-H / C-F Stretch |
| This compound | ~1680-1690 | ~1600, ~1450 | ~3000-3100 | ~1100-1250 (strong, multiple bands) |
| 4-acetyl-1,3-benzodioxole | 1674 | 1605, 1487 | 3070 | N/A |
| 4'-hydroxyacetophenone | 1684 | 1600, 1455 | ~3000 | ~3100-3600 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |
| This compound | 200.03 | 185 ([M-CH₃]⁺), 157 ([M-COCH₃]⁺) |
| 4-acetyl-1,3-benzodioxole | 164.05 | 149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺) |
| 4'-hydroxyacetophenone | 136.05 | 121 ([M-CH₃]⁺), 93 ([M-COCH₃]⁺) |
In-Depth Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.
-
Acetyl Protons (-CH₃): In all three compounds, the methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.5-2.6 ppm. This region is characteristic of a methyl group adjacent to a carbonyl.
-
Aromatic Protons: The aromatic region of the spectrum is most informative for distinguishing between our compounds.
-
4'-hydroxyacetophenone: This molecule exhibits a simple AA'BB' system, with two doublets corresponding to the protons on the para-substituted benzene ring.
-
4-acetyl-1,3-benzodioxole: The spectrum becomes more complex due to the trisubstituted aromatic ring, showing a doublet, a doublet of doublets, and another doublet, characteristic of an ABC spin system.
-
This compound (Expected): We anticipate a similar ABC spin system to its non-fluorinated counterpart. However, the strong electron-withdrawing nature of the two fluorine atoms will likely shift the aromatic protons further downfield (to a higher ppm value).
-
-
-OCH₂O- vs. -OH Protons: The methylene protons of the dioxole ring in 4-acetyl-1,3-benzodioxole give a characteristic singlet around 6.08 ppm. In contrast, the phenolic proton of 4'-hydroxyacetophenone is a broad singlet further downfield, the exact position of which is concentration and solvent-dependent. This compound will lack both of these signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the different carbon environments.
-
Carbonyl Carbon (C=O): The carbonyl carbon in all three compounds is expected in the range of 196-198 ppm, a typical value for acetophenones.
-
Difluoromethylene Carbon (>CF₂): The most significant and defining feature in the ¹³C NMR spectrum of this compound will be the signal for the difluoromethylene carbon. Due to the coupling with the two fluorine atoms, this signal is expected to appear as a triplet (due to C-F coupling) around 125 ppm.
-
Aromatic Carbons: The number and positions of the aromatic carbon signals will differ based on the substitution pattern. The electron-withdrawing effect of the difluoromethylene group is expected to shift the signals of the carbons in the benzodioxole ring of the target compound downfield compared to 4-acetyl-1,3-benzodioxole.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of key functional groups.
-
Carbonyl Stretch (C=O): All three molecules will exhibit a strong absorption band in the region of 1670-1690 cm⁻¹, characteristic of an aromatic ketone. The exact position can be influenced by the electronic effects of the other substituents.
-
C-F Stretch: The definitive feature for this compound in the IR spectrum will be the presence of strong, multiple absorption bands in the 1100-1250 cm⁻¹ region, corresponding to the C-F stretching vibrations. These bands will be absent in the other two compounds.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be unique for each compound, directly reflecting their different molecular formulas (200.03 for the target, 164.05 for the non-fluorinated analog, and 136.05 for 4'-hydroxyacetophenone).
-
Fragmentation Pattern: A common fragmentation pathway for acetophenones is the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺). The masses of these fragment ions will be characteristic for each compound and can be used for further structural confirmation.
Visualizing the Comparison: Molecular Structures and Key Differences
To further clarify the structural relationships and the origin of the spectroscopic differences, the following diagrams are provided.
Caption: Molecular formulas and weights of the compared compounds.
Caption: Key spectroscopic differentiators between the target compound and its alternatives.
Experimental Protocols
While specific experimental parameters can vary between instruments, the following provides a general methodology for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The method of sample introduction will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Ionization: The sample is ionized in the source of the mass spectrometer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This guide has demonstrated the power of spectroscopic cross-referencing for the structural elucidation of this compound. By comparing its expected spectroscopic features with those of the known compounds 4-acetyl-1,3-benzodioxole and 4'-hydroxyacetophenone, we can confidently predict the key signals that will confirm its identity. The presence of a triplet in the ¹³C NMR spectrum around 125 ppm and strong C-F stretching bands in the IR spectrum will be the definitive spectroscopic signatures of the target compound. This systematic and comparative approach is an indispensable tool in the arsenal of any research scientist, ensuring the accuracy and reliability of their chemical discoveries.
References
-
Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 7469, 4'-Hydroxyacetophenone. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. 4'-Hydroxyacetophenone. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-2,2-difluoro-1,3-benzodioxole
For the modern researcher, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No: 126120-83-0), a fluorinated aromatic compound. The procedures outlined here are designed to ensure safety and compliance by explaining the causality behind each step, from initial hazard assessment to final waste stream management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound is an aromatic ketone containing a difluorinated benzodioxole ring. The introduction of fluorine atoms significantly alters the molecule's properties, often enhancing its stability and biological activity, which also necessitates a cautious approach to its handling and disposal.[1]
Safety Data Sheets (SDS) from multiple suppliers consistently identify the following hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3][4]
| Hazard Class | GHS Hazard Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |
| Acute Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[5] |
The primary risks during handling and disposal are associated with direct contact, inhalation of dust or aerosols, and environmental release. The carbon-fluorine bond is exceptionally strong, contributing to the chemical's stability and, potentially, its persistence in the environment.[6] Therefore, disposal methods must be robust enough to ensure complete destruction or secure containment.
The Regulatory Framework: A RCRA Primer
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The first and most critical step in RCRA compliance is "hazardous waste determination."[7] This process determines whether a chemical waste must be managed under the stringent "cradle-to-grave" hazardous waste regulations.[8]
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[9][10]
-
Listed Wastes : this compound is not typically found on the EPA's F, K, P, or U lists, which are reserved for wastes from non-specific sources, specific industrial sources, or as discarded commercial chemical products.[10][11][12]
-
Characteristic Wastes : The disposal plan for this compound must be based on its characteristics. Given its classification as "very toxic to aquatic life," it would likely fail the Toxicity Characteristic Leaching Procedure (TCLP) if tested, classifying it as a toxic hazardous waste.[5][10]
Therefore, all waste containing this compound must be managed as regulated hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage waste from the point of generation to its final disposal.
Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, the following minimum PPE is required to mitigate risks of exposure:
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[3]
-
Skin and Body Protection : A standard laboratory coat. Ensure no skin is exposed.
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If handling large quantities or cleaning a spill where dust or aerosols may be generated, a respirator may be necessary.[3]
Waste Characterization and Segregation
Proper segregation is fundamental to safe and compliant waste disposal.[7] Incompatible waste streams must never be mixed.[1]
-
Pure Compound/Bulk Quantities : Any unused or excess this compound must be disposed of as hazardous waste. Do not attempt to neutralize it in the lab without a validated and approved procedure.[1]
-
Contaminated Labware : Items such as pipette tips, weighing papers, and gloves that are contaminated with the compound should be collected in a designated, sealed container.[1] These are considered hazardous waste.
-
Solvent Waste : If the compound is used in a solvent, the resulting solution must be treated as a mixed hazardous waste stream. Halogenated organic waste should be segregated from non-halogenated solvent waste.
-
Aqueous Waste : Due to its high aquatic toxicity, aqueous solutions containing this compound must not be disposed of down the drain.[5] They must be collected as hazardous aqueous waste.
Containerization and Labeling
All hazardous waste must be accumulated in appropriate containers that are correctly labeled.[9]
-
Select a Compatible Container : Use a container made of material compatible with the waste (e.g., glass for solvents, high-density polyethylene for solids and some aqueous solutions). Ensure it has a secure, tight-fitting lid.
-
Label Immediately : Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
Complete the Label : The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents: "this compound" and any other components (e.g., Methanol). Avoid abbreviations or formulas.
-
The specific hazards associated with the waste (e.g., Toxic, Irritant).
-
The date when waste was first added to the container (the "accumulation start date").[9]
-
On-Site Accumulation
Store waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is at or near the point of generation.[13]
-
Keep containers closed at all times, except when adding waste.[13]
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Store away from incompatible materials.
Arranging for Final Disposal
As a generator of hazardous waste, you are legally responsible for it until its final, safe disposal. This requires partnership with your institution's Environmental Health & Safety (EH&S) office and a licensed hazardous waste disposal company.[7]
-
High-Temperature Incineration : This is the preferred and most effective disposal method for fluorinated organic compounds.[14] Incineration at sufficiently high temperatures (often >1,000°C) with adequate residence time can break the stable carbon-fluorine bond, ensuring complete destruction.[6][15] This method permanently eliminates the compound, preventing its release into the environment.[14]
-
Hazardous Waste Landfill : While legally permissible, disposal in a hazardous waste landfill is a less preferable option.[14] These landfills are engineered for containment, not destruction. Given the persistence of fluorinated compounds, landfilling poses a long-term risk of eventual environmental release.[14]
Spill Management
Immediate and correct response to a spill is critical for safety.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or a universal absorbent pad).
-
Carefully collect the absorbed material and any contaminated debris into a sealed container.
-
Label the container as hazardous waste and manage it for disposal.[1]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team or EH&S office.
-
Prevent entry into the affected area.
-
Disposal Workflow and Key Considerations
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to this structured protocol, researchers can ensure that their work with novel compounds like this compound is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust and integrity in their scientific practice.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Crystal Clean. (n.d.). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Nationally-Defined Values - Source Code.
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- Tradeindia. (n.d.). This compound - Chemical Compound C9h6f2o3.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 4-Acetyl-2,2-difluoro-1, 3-benzodioxole.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Southwestern University. (n.d.). Hazardous Waste Determination Guide.
- Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
- Apollo Scientific. (n.d.). This compound.
- chemBlink. (n.d.). Safety Data Sheet.
- CPAChem. (n.d.). Safety data sheet.
- Fisher Scientific. (2014, February 5). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 5-Acetyl-2,2-difluoro-1,3-benzodioxole.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetyl-2,2-difluoro-1,3-benzodioxole
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory operations involving 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No. 126120-83-0). The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, mitigating the specific risks posed by this fluorinated aromatic ketone. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a deep, intuitive understanding of laboratory safety.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a compound with significant, documented hazards. A thorough risk assessment is the foundation of any safety protocol. The primary hazards, as identified in authoritative Safety Data Sheets (SDS), dictate the necessary levels of protection.
-
Systemic & Organ Toxicity: The compound is suspected of damaging fertility or the unborn child (Hazard H361). This reproductive toxicity is a critical concern, necessitating stringent controls to prevent any route of bodily exposure.
-
Irritation Hazards: It is known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[1][2] These hazards underscore the need for robust barrier protection for the eyes, skin, and respiratory system.
-
Environmental Hazard: This chemical is classified as very toxic to aquatic life with long-lasting effects (H410). This demands meticulous containment and a dedicated waste disposal stream for both the chemical and all contaminated materials, including PPE.
The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and eye contact. Our procedural guide is built around creating effective barriers against these pathways.
The Core PPE Ensemble: Your Non-Negotiable Protection
For any procedure involving this compound, the following PPE is mandatory. This core ensemble serves as the baseline for all operations.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards are the minimum requirement.[3] In conjunction with a full-face shield for all liquid transfers or procedures with a splash risk. The compound's classification as a serious eye irritant necessitates this dual-layer protection.[1][2][4] |
| Hand Protection | Double-gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemical-resistant type, such as Butyl rubber , which offers superior protection against ketones and aromatic compounds.[5] Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[6] Change the outer glove immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat is mandatory.[3][7] For procedures involving larger quantities (>5g) or significant splash potential, a chemical-resistant apron worn over the lab coat is required.[3] Clothing must cover the entire body; shorts and open-toed shoes are strictly forbidden.[7][8][9] |
| Respiratory Protection | All handling of the solid compound and any procedures that could generate aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][4] |
Operational Protocols: PPE Selection & Step-by-Step Guidance
The required level of PPE is dictated by the specific task and the physical form of the chemical. The following decision-making workflow and procedural guides integrate safety directly into the experimental process.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.
Caption: PPE selection decision tree based on the experimental task.
Protocol 3.1: Weighing the Solid Compound
Objective: To safely weigh a specific mass of solid this compound. Rationale: This procedure presents a significant risk of generating airborne dust, which is a respiratory irritant.[1][2] Strict engineering controls and careful handling are paramount.
Step-by-Step Methodology:
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the workspace within the hood.
-
Don PPE: Put on the full Core Ensemble: flame-resistant lab coat, double gloves (inner nitrile, outer butyl rubber), and chemical splash goggles.
-
Perform Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared container.[8] Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Seal Container: Immediately and securely seal the container with the weighed compound.
-
Clean Up: Carefully wipe the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol) to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Doff Outer Gloves: Before exiting the fume hood, remove the outer butyl rubber gloves following the procedure in Section 4 and dispose of them in the designated hazardous waste container.
Protocol 3.2: Preparing and Handling Solutions
Objective: To safely dissolve the compound and transfer the resulting solution. Rationale: This procedure introduces a splash hazard. The compound is a serious eye irritant, making dual eye and face protection essential.[1][2]
Step-by-Step Methodology:
-
Preparation: All work must be conducted in a chemical fume hood.
-
Don PPE: Put on the full Core Ensemble as described above. Crucially, add a full-face shield over the chemical splash goggles. If handling volumes greater than 100 mL, add a chemical-resistant apron.
-
Dissolution: In the fume hood, add the weighed solid to the desired solvent. Use a sealed or covered vessel to perform the dissolution.
-
Liquid Transfer: Use appropriate tools (e.g., pipette, cannula) for all liquid transfers to minimize the risk of splashing.[7]
-
Post-Transfer: Securely cap all containers.
-
Clean Up: Decontaminate any surfaces that may have come into contact with the solution. Dispose of all contaminated cleaning materials as hazardous waste.
-
Doff PPE: Remove the face shield and apron (if used) first. Then, remove the outer gloves as described in Section 4.
Decontamination, Doffing, and Disposal Plan
Improper removal of PPE can lead to exposure. Follow this sequence meticulously. All disposable items must be treated as hazardous chemical waste.
Step-by-Step Doffing Procedure:
-
Location: The initial doffing steps (outer gloves, apron, face shield) should be performed in the designated work area (e.g., within the fume hood) to contain contamination.
-
Outer Gloves: With both hands gloved, grasp the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Slide Under: Slide the fingers of the ungloved hand under the wrist of the remaining outer glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose: Immediately place the outer gloves in a designated, sealed hazardous waste container.
-
Exit Work Area: Exit the immediate work area.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, by handling the head strap. Avoid touching the front surfaces. Place in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a container for contaminated laundry.
-
Inner Gloves: Remove the final pair of nitrile gloves as described in steps 2-3.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7][8]
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, wipes, etc.) contaminated with this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions and unused chemical must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
-
Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so.[1][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
In Case of Spill:
-
Evacuate the immediate area and alert others.
-
Wear full protective equipment, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[10]
-
Do not allow the spill to enter drains or waterways.
By adhering to these detailed protocols, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
This compound. (n.d.). NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. [Link]
-
This compound - Chemical Compound. (n.d.). Tradeindia. [Link]
-
Laboratory Safety Guidelines. (n.d.). ETH Zurich. [Link]
-
Safety Guidelines | Organic Chemistry I Lab. (n.d.). University of North Georgia. [Link]
-
Resistance To Chemicals of Common Glove Materials. (n.d.). University of California, Berkeley. [Link]
-
General Chemistry Lab Safety. (2014). University of Colorado Boulder. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Pittsburgh. [Link]
-
Safety in Organic Chemistry Laboratory. (n.d.). University of Memphis. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 126120-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fac.uncg.edu [fac.uncg.edu]
- 7. ethz.ch [ethz.ch]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 9. csub.edu [csub.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
